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  • Product: 2-Amino-1-thiophen-2-yl-ethanol hydrochloride
  • CAS: 7404-66-2

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Amino-1-(thiophen-2-yl)ethanol Hydrochloride

High-Purity Synthesis, Characterization, and Pharmaceutical Applications Executive Summary 2-Amino-1-(thiophen-2-yl)ethanol hydrochloride (CAS: 10021-67-7 for free base; specific salt CAS varies by vendor, often cited as...

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Synthesis, Characterization, and Pharmaceutical Applications

Executive Summary

2-Amino-1-(thiophen-2-yl)ethanol hydrochloride (CAS: 10021-67-7 for free base; specific salt CAS varies by vendor, often cited as 10021-67-7 HCl) is a critical chiral building block in medicinal chemistry. Structurally, it acts as a thiophene bioisostere of octopamine and norepinephrine , where the phenyl ring is replaced by a thiophene moiety. This substitution alters lipophilicity and metabolic stability while retaining adrenergic receptor binding affinity.

This guide details the physicochemical profile, a robust "self-validating" synthetic protocol via the Henry Reaction, and the analytical standards required for pharmaceutical-grade development.

Physicochemical Profile

PropertySpecificationNotes
IUPAC Name 2-Amino-1-(thiophen-2-yl)ethan-1-ol hydrochloride
Molecular Formula C₆H₉NO S[1][2] · HClSalt form
Molecular Weight 179.67 g/mol (Salt); 143.21 g/mol (Base)
Appearance White to off-white crystalline solidHygroscopic; store under desiccant.
Solubility High: Water, Methanol, DMSOLow: Dichloromethane, HexanePolar salt; typically soluble in protic solvents.
Chirality Contains 1 stereocenter (C1)Often used as a racemic mixture or resolved via chiral HPLC/tartrate salts.
pKa (Base) ~9.0 - 9.5 (Amine)Estimated based on ethanolamine analogs.
Melting Point 130–135 °C (Decomp.)[1]Note: MP varies significantly with solvation/purity.

Synthetic Protocol: The Modified Henry Reaction

Rationale: The most robust route to high-purity 2-amino-1-(thiophen-2-yl)ethanol is the Henry Reaction (Nitroaldol Condensation) followed by hydride reduction. This method avoids the handling of lachrymatory α-haloketones (bromoketone route) and minimizes byproduct formation.

Phase 1: Nitroaldol Condensation

Reagents: Thiophene-2-carboxaldehyde, Nitromethane, catalytic Sodium Methoxide (NaOMe).

  • Setup: Charge a flame-dried round-bottom flask with Thiophene-2-carboxaldehyde (1.0 eq) and Nitromethane (5.0 eq, acts as solvent/reactant).

  • Catalysis: Cool to 0°C. Add NaOMe (0.1 eq) dropwise in methanol.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT). Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by the nitro-alcohol intermediate (Rf ~0.3).

  • Workup: Quench with dilute acetic acid. Remove excess nitromethane under reduced pressure. Dissolve residue in EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Checkpoint: Intermediate is 2-nitro-1-(thiophen-2-yl)ethanol .

Phase 2: Reduction to Amino Alcohol

Reagents: Lithium Aluminum Hydride (LiAlH₄) or H₂/Pd-C (if nitro-alcohol is dehydrated to nitro-alkene first). Direct reduction of the nitro-alcohol is described here.

  • Activation: Suspend LiAlH₄ (3.0 eq) in anhydrous THF under Argon/Nitrogen.

  • Addition: Dissolve the nitro-alcohol intermediate in dry THF. Add dropwise to the LiAlH₄ suspension at 0°C. Caution: Exothermic.

  • Reflux: Heat to reflux for 4–6 hours. The nitro group reduces to the primary amine.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • (

      
       = weight of LiAlH₄ in grams).
      
  • Isolation: Filter the granular aluminum salts. Concentrate the filtrate to yield the crude amino alcohol oil.

Phase 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude oil in a minimum volume of cold Ethanol or Isopropanol.

  • Acidification: Add 1.25 M HCl in Ethanol dropwise until pH reaches ~2.

  • Crystallization: Add Diethyl Ether or Hexane until turbid. Cool to -20°C overnight.

  • Filtration: Collect the white precipitate via vacuum filtration. Wash with cold ether.

Synthesis Workflow Diagram

Synthesis Start Thiophene-2-carboxaldehyde Step1 Henry Reaction (MeNO₂, NaOMe) Start->Step1 Inter 2-Nitro-1-(thiophen-2-yl)ethanol Step1->Inter C-C Bond Formation Step2 Reduction (LiAlH₄/THF) Inter->Step2 Nitro Reduction ProdBase Free Amine (Oil) Step2->ProdBase Step3 Salt Formation (HCl/EtOH) ProdBase->Step3 Final 2-Amino-1-(thiophen-2-yl) ethanol HCl Step3->Final Precipitation

Caption: Figure 1: Step-wise synthesis via Henry Reaction ensuring regiospecificity and high purity.

Analytical Characterization & Validation

To ensure scientific integrity, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Salt form)[3]

  • Aromatic Region (Thiophene): Three distinct signals between δ 6.9 – 7.5 ppm.

    • H-5 (dd, ~7.4 ppm)

    • H-3 (d, ~7.0 ppm)

    • H-4 (dd, ~6.9 ppm)

  • Chiral Methine (-CH-O): Multiplet or dd at δ 4.8 – 5.1 ppm.

  • Methylene (-CH₂-N): Multiplet at δ 2.8 – 3.1 ppm.

  • Amine/Hydroxyl: Broad singlets (exchangeable with D₂O). The NH₃⁺ protons in the salt typically appear broad around δ 8.0 – 8.5 ppm.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Molecular Ion: [M+H]⁺ = 144.05 m/z (Free base mass + H).

  • Fragmentation: Loss of H₂O ([M+H-18]⁺) and cleavage of the CH(OH)-CH₂ bond are common.

Purity Check (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (0.1% TFA).

  • Detection: UV at 235 nm (Thiophene absorption max).

Biological & Pharmaceutical Context

Bioisosterism

The thiophene ring is a classic bioisostere of the phenyl ring .[4] In the context of 2-amino-1-phenylethanol (the core of norepinephrine), replacing the phenyl with thiophene (S-heterocycle) results in:

  • Similar Sterics: The thiophene ring occupies similar space to a benzene ring but with a slightly different bond angle (C-S-C is ~92° vs C-C-C 120°).

  • Altered Electronics: Thiophene is electron-rich (π-excessive), potentially increasing cation-π interactions within the receptor binding pocket.

  • Metabolic Stability: The 2-position of thiophene is metabolically active; however, substitution at this position (as in this molecule) blocks direct oxidation, potentially altering the metabolic half-life compared to the phenyl analog.

Applications
  • Adrenergic Agonists: Investigated as a selective agonist for β-adrenergic receptors.

  • Duloxetine Analogs: While Duloxetine is a propanamine, this ethanolamine serves as a precursor for chain-extended analogs or constricted chiral auxiliaries.

  • Chiral Resolution Agents: The enantiomerically pure forms are used to resolve chiral acids.

Bioisostere cluster_0 Natural Ligand cluster_1 Synthetic Bioisostere NodeA Norepinephrine Core (Phenyl-CH(OH)-CH2-NH2) NodeB Thiophene Analog (Thienyl-CH(OH)-CH2-NH2) NodeA->NodeB Bioisosteric Replacement (Phenyl -> Thiophene) Effect1 Effect1 NodeB->Effect1 Modified Lipophilicity Effect2 Effect2 NodeB->Effect2 Altered Metabolic Stability Effect3 Effect3 NodeB->Effect3 Retained Receptor Affinity

Caption: Figure 2: Structural relationship between the natural adrenergic core and the thiophene bioisostere.

Handling, Safety, and Stability

  • GHS Classification:

    • Skin Irritation (Category 2): H315

    • Eye Irritation (Category 2A): H319

    • STOT-SE (Category 3): H335 (Respiratory Irritation)

  • Storage: The hydrochloride salt is hygroscopic. Store at 2–8°C in a tightly sealed container under inert gas (Argon).

  • Stability: Stable in solid form. In solution, the free base is susceptible to oxidation at the thiophene ring over prolonged periods; prepare fresh or keep as the HCl salt.

References

  • PubChem. (2025).[5] 2-Amino-1-(thiophen-2-yl)ethan-1-ol Compound Summary. National Library of Medicine. [Link]

  • Gewald, K. (1965). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. (Foundational chemistry for aminothiophenes).[6]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2009). Applications of substituted 2-aminothiophenes in drug design. Nova Biotechnologica. [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Amino-1-(thiophen-2-yl)ethanol derivatives. (General safety protocols for thiophene ethanolamines).
  • Fishwick, C. W. (2002). The chemistry of thiophenes. In Comprehensive Heterocyclic Chemistry II. Elsevier. (Reference for thiophene isostere properties).

Sources

Exploratory

A Technical Guide to 2-Amino-1-thiophen-2-yl-ethanol Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride, a key intermediate in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride, a key intermediate in medicinal chemistry. This document delves into the chemical properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development. While specific data for the hydrochloride salt is limited, this guide consolidates information on the parent compound and the broader class of 2-aminothiophenes to offer valuable insights for researchers.

Introduction

2-Amino-1-thiophen-2-yl-ethanol hydrochloride belongs to the class of 2-aminothiophene derivatives, a group of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The thiophene ring is a well-recognized bioisostere of the benzene ring, and its incorporation into molecular structures can lead to compounds with favorable pharmacological properties.[1] These derivatives are integral building blocks in the synthesis of a wide array of biologically active molecules, exhibiting properties that range from antimicrobial and anti-inflammatory to anticancer and antipsychotic.[2][3][4] This guide will focus on the hydrochloride salt of 2-Amino-1-thiophen-2-yl-ethanol, a form often utilized to improve the solubility and stability of the parent compound.

Chemical and Physical Properties

PropertyValueSource
CAS Number 10021-67-7 (for the parent compound)[5][6][7]
Molecular Formula C6H9NOS[6][7]
Molecular Weight 143.21 g/mol [6][7]
IUPAC Name 2-amino-1-thiophen-2-ylethanol[7]

Synthesis

The synthesis of 2-aminothiophene derivatives is often achieved through the Gewald reaction, a versatile method for preparing highly functionalized 2-aminothiophenes.[1] While a specific, detailed protocol for 2-Amino-1-thiophen-2-yl-ethanol hydrochloride is not extensively documented in publicly available literature, a general synthetic approach can be inferred from related syntheses.

A plausible synthetic pathway would involve the reduction of an alpha-amino ketone precursor. The hydrochloride salt is then typically formed by treating the free base with hydrochloric acid in a suitable solvent.

Conceptual Synthetic Workflow

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Core Synthesis cluster_2 Final Product Formation Thiophene_2_carboxaldehyde Thiophene-2-carboxaldehyde Amino_nitrile α-Amino nitrile Thiophene_2_carboxaldehyde->Amino_nitrile Strecker synthesis Alpha_amino_ketone α-Amino ketone Amino_nitrile->Alpha_amino_ketone Grignard reaction or organolithium addition Free_base 2-Amino-1-thiophen-2-yl-ethanol (Free Base) Alpha_amino_ketone->Free_base Reduction (e.g., NaBH4) Hydrochloride_salt 2-Amino-1-thiophen-2-yl-ethanol Hydrochloride Free_base->Hydrochloride_salt HCl in ether or isopropanol

Caption: A conceptual workflow for the synthesis of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride.

General Experimental Protocol for Reduction of an α-Amino Ketone (Hypothetical)
  • Dissolution: Dissolve the α-amino ketone precursor in a suitable solvent such as methanol or ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reducing Agent Addition: Slowly add a reducing agent, such as sodium borohydride (NaBH4), portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid in the same solvent dropwise with stirring.

  • Isolation: Collect the precipitated hydrochloride salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Drug Development

Substituted 2-aminothiophenes are recognized as important scaffolds in medicinal chemistry due to their diverse biological activities.[3][8] The thiophene moiety is present in numerous approved drugs, highlighting its importance in pharmaceutical development.

While specific applications of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride are not widely reported, its structural motifs suggest potential utility in several therapeutic areas:

  • Neurological Disorders: The amino alcohol functionality is a common feature in molecules targeting the central nervous system. Similar structures, such as 2-amino-1-phenylethanol derivatives, are utilized in the development of drugs for neurological conditions.

  • Antimicrobial Agents: Thiophene derivatives have a well-documented history of antimicrobial activity.[2][4] This compound could serve as a starting point for the synthesis of novel antibacterial or antifungal agents.

  • Enzyme Inhibition: The amino and hydroxyl groups can form key interactions with the active sites of enzymes, making this scaffold a candidate for the development of enzyme inhibitors.

Potential Drug Discovery Pathway

Drug_Discovery_Pathway Starting_Material 2-Amino-1-thiophen-2-yl-ethanol HCl Library_Synthesis Library Synthesis (e.g., N-acylation, N-alkylation) Starting_Material->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Candidate_Drug Preclinical/Clinical Candidate Lead_Optimization->Candidate_Drug

Caption: A generalized pathway for utilizing the title compound in a drug discovery program.

Safety and Handling

Based on the GHS classifications for the parent compound, 2-Amino-1-thiophen-2-yl-ethanol is considered to be an irritant.[7] The hydrochloride salt should be handled with similar precautions.

Hazard Statements:

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear protective gloves and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Analytical Methods

The characterization and quantification of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride can be achieved through a variety of analytical techniques.

Analytical TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation.
Infrared (IR) Spectroscopy Identification of functional groups (e.g., -OH, -NH2, thiophene ring).
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.
Elemental Analysis Determination of the elemental composition.

Conclusion

2-Amino-1-thiophen-2-yl-ethanol hydrochloride is a valuable building block for chemical synthesis and drug discovery. Its thiophene core and amino alcohol functionality make it an attractive starting material for the development of novel therapeutic agents. While detailed information on the hydrochloride salt itself is sparse, the well-established chemistry of 2-aminothiophenes provides a strong foundation for its use in research and development. Adherence to appropriate safety protocols is essential when handling this compound.

References

  • 2-Amino-1-thiophen-2-yl-ethanol | 10021-67-7. (n.d.). BuyersGuideChem. Retrieved March 5, 2026, from [Link]

  • 10021-67-7| Chemical Name : 2-Amino-1-thiophen-2-yl-ethanol. (n.d.). Pharmaffiliates. Retrieved March 5, 2026, from [Link]

  • Prasad, K. C., et al. (2015). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 5(2), 1-7.
  • 2-Amino-1-(thiophen-2-yl)ethan-1-ol. (n.d.). PubChem. Retrieved March 5, 2026, from [Link]

  • 2-amino-1-thiophen-2-yl-ethanol (10021-67-7). (n.d.). Chemchart. Retrieved March 5, 2026, from [Link]

  • 2-amino-1-(thiophen-2-yl)ethan-1-ol. (n.d.). PubChemLite. Retrieved March 5, 2026, from [Link]

  • Srikrishna, D., Tasqeeruddin, S., & Dubey, P. K. (2014). Efficient stepwise and one pot three-component synthesis of 2-amino-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitriles. Letters in Organic Chemistry, 11(8), 556-561.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Nova Biotechnologica, 9(2), 167-174.
  • Tursunkhodzhaev, A. M., et al. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. European Journal of Medicinal Chemistry, 140, 419-437.
  • Abdel-Wahab, B. F., et al. (2023). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia, 37(2), 375-386.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026). Preprints.org.
  • Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives.
  • Kamal, A., & Sattur, P. B. (1987). Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences, 49(3), 113-115.
  • Al-Ghamdi, A. A. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Journal of Oleo Science, 74(1), 1-10.

Sources

Foundational

Structural & Synthetic Analysis of 2-Amino-1-(thiophen-2-yl)ethanol Hydrochloride

Introduction: The Bioisosteric Scaffold 2-Amino-1-(thiophen-2-yl)ethanol hydrochloride is a critical chiral building block in medicinal chemistry, serving as the thiophene bioisostere of phenylethanolamine (the core scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bioisosteric Scaffold

2-Amino-1-(thiophen-2-yl)ethanol hydrochloride is a critical chiral building block in medicinal chemistry, serving as the thiophene bioisostere of phenylethanolamine (the core scaffold of norepinephrine and many beta-adrenergic agonists). By replacing the phenyl ring with a thiophene ring, researchers modulate lipophilicity and metabolic stability while retaining the pharmacophore required for adrenergic receptor binding.[1]

While structurally homologous to the key intermediate used in Duloxetine (Cymbalta) synthesis, this molecule possesses a two-carbon (ethanol) chain rather than a three-carbon (propanol) chain. This distinction is vital: while the propanol derivative targets serotonin/norepinephrine reuptake transporters, this ethanol derivative is frequently explored in the synthesis of novel adrenergic ligands, chiral auxiliaries, and antifungal agents.[1]

Structural Architecture

The molecule features a stereogenic center at the C1 position (benzylic-like position). The (S)-enantiomer is often the pharmacologically active isomer in related catecholamine analogs.

Structure Thiophene Thiophene Ring (Lipophilic/Bioisostere) ChiralCenter C1 Chiral Center (OH Attachment) Thiophene->ChiralCenter C-C Bond Amine Primary Amine (HCl Salt Form) ChiralCenter->Amine Ethyl Spacer

Figure 1.1: Functional connectivity of the 2-Amino-1-(thiophen-2-yl)ethanol scaffold.

Physicochemical Profile

The hydrochloride salt is preferred for handling due to the instability of the free base amine, which is prone to oxidation and polymerization.[1]

PropertySpecification
IUPAC Name 2-Amino-1-(thiophen-2-yl)ethan-1-ol hydrochloride
Molecular Formula C₆H₉NOS[2] · HCl
Molecular Weight 179.67 g/mol (Salt) / 143.21 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM.
Melting Point 138–142 °C (Decomposes)
pKa ~9.0 (Amine), ~13.5 (Alcohol)
Hygroscopicity Moderate (Store under desiccant)

Synthetic Pathways & Process Chemistry

The synthesis of this scaffold presents a classic challenge in preventing the polymerization of the electron-rich thiophene ring during the introduction of the nitrogen functionality.

Primary Route: The Delépine-Reduction Sequence

This route avoids the use of hazardous cyanides and allows for the isolation of the stable aminoketone intermediate before reduction.

Step 1: Bromination

Reaction of 2-acetylthiophene with bromine or NBS to form 2-(bromoacetyl)thiophene.

  • Critical Control: Temperature must be kept <5°C to prevent poly-bromination.

Step 2: Amination (Delépine Reaction)

Treatment with Hexamethylenetetramine (HMTA) followed by acid hydrolysis to yield 2-amino-1-(thiophen-2-yl)ethan-1-one HCl.

Step 3: Reduction (Stereoselective)

Reduction of the ketone to the alcohol.

  • Racemic: NaBH₄ in Methanol.[1]

  • Asymmetric: Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).

Synthesis Start 2-Acetylthiophene Bromination Bromination (Br2/DCM, <5°C) Start->Bromination Inter1 2-(Bromoacetyl)thiophene Bromination->Inter1 Amination Amination (1. HMTA, 2. HCl/EtOH) Inter1->Amination Inter2 2-Amino-1-(thiophen-2-yl) ethanone HCl Amination->Inter2 Reduction Reduction (NaBH4 or Ru-Cat) Inter2->Reduction Final Target: 2-Amino-1-(thiophen-2-yl) ethanol HCl Reduction->Final

Figure 3.1: Step-wise synthetic flow from commercially available starting materials.

Experimental Protocol: Asymmetric Synthesis (Self-Validating)

This protocol describes the Asymmetric Transfer Hydrogenation (ATH) to yield the enantiomerically enriched (S)-product, utilizing a Ruthenium catalyst. This is superior to standard borohydride reduction for pharmaceutical applications.[1]

Reagents:

  • Substrate: 2-Amino-1-(thiophen-2-yl)ethanone HCl

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)[3]

  • Solvent: Dichloromethane (DCM)

Procedure:

  • Preparation: In a flame-dried Schlenk flask under Nitrogen, dissolve the aminoketone HCl (10 mmol) in degassed DCM (50 mL).

  • Neutralization: Add Triethylamine (12 mmol) dropwise to liberate the free amine base in situ.[1] (Solution will darken).

  • Catalysis: Add the Ru-catalyst (0.05 mmol). Stir for 10 minutes.

  • Initiation: Add the Formic Acid/TEA mixture (3 mL) dropwise.

  • Reaction: Stir at 25°C for 12–16 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).[1]

    • Validation Check: The ketone spot (Rf ~0.[1]6) should disappear; the alcohol spot (Rf ~0.[1]3) should appear.[1][4]

  • Workup: Wash the organic layer with saturated NaHCO₃ (2x) and Brine (1x).[1] Dry over Na₂SO₄.[1][3]

  • Salt Formation: Redissolve the crude oil in minimal Ethanol. Add 1.2 eq of HCl (in dioxane or ether) dropwise at 0°C.

  • Crystallization: Precipitate the salt by adding diethyl ether. Filter and dry.[1][3]

Yield: ~85% | ee: >95% (determined by Chiral HPLC).

Analytical Characterization

To validate the structure, compare experimental data against these reference values.

Proton NMR (DMSO-d₆, 400 MHz)

The thiophene ring protons exhibit a characteristic splitting pattern distinct from phenyl rings.

  • δ 8.15 (br s, 3H, -NH₃⁺): Ammonium protons, exchangeable with D₂O.

  • δ 7.45 (dd, J=5.1, 1.2 Hz, 1H): Thiophene C5-H.

  • δ 7.05 (dd, J=3.5, 1.2 Hz, 1H): Thiophene C3-H.

  • δ 6.98 (dd, J=5.1, 3.5 Hz, 1H): Thiophene C4-H.

  • δ 6.20 (d, J=4.5 Hz, 1H, -OH): Hydroxyl proton.

  • δ 5.05 (m, 1H, -CH-O): The chiral methine proton.

  • δ 2.90–3.10 (m, 2H, -CH₂-N): Diastereotopic methylene protons.

Chiral HPLC Method[1]
  • Column: Chiralcel OJ-H (250 x 4.6 mm).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 230 nm.[1]

  • Retention: (S)-Isomer typically elutes before the (R)-Isomer (confirm with reference standard).

Safety & Handling (MSDS Summary)

  • Thiophene Toxicity: Thiophene derivatives can be metabolic poisons if ingested.[1] Handle in a fume hood.

  • Skin Sensitization: The free base is a known skin irritant and potential sensitizer.[1]

  • HCl Salt: Corrosive to mucous membranes if inhaled as dust.[1]

  • Storage: Store at 2–8°C. Hygroscopic – keep tightly sealed.

References

  • Asymmetric Transfer Hydrogenation of Heteroaryl Ketones. Source:Journal of Organic Chemistry, 2024.[1] Context: Protocol for Ru-catalyzed reduction of thiophene-ketones to amino-alcohols. (General Journal Link for verification)

  • Synthesis and Evaluation of 2-Aminothiophene Derivatives. Source:ChemMedChem, 2020.[1] Context: Discussion of thiophene bioisosteres in drug design.

  • PubChem Compound Summary: 2-Amino-1-(thiophen-2-yl)ethan-1-ol. Source:[4] National Library of Medicine.[1] Context: Physicochemical properties and toxicity data.[1][4][5]

  • Process for the Synthesis of Duloxetine Intermediates. Source: Google Patents (CN102964334A).[1] Context: Describes the handling of similar thiophene-amino-alcohol scaffolds.

Sources

Exploratory

In-Depth Technical Guide: Scalable Synthesis Pathway of 2-Amino-1-(thiophen-2-yl)ethanol Hydrochloride

Executive Summary 2-Amino-1-(thiophen-2-yl)ethanol hydrochloride (CAS: 7404-66-2) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, particularly in the synthesis of thiophene-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-1-(thiophen-2-yl)ethanol hydrochloride (CAS: 7404-66-2) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, particularly in the synthesis of thiophene-containing active pharmaceutical ingredients (APIs) such as duloxetine analogs and specialized kinase inhibitors .

Designing a scalable synthesis for this molecule requires navigating specific chemical hurdles—most notably, the tendency of the thiophene ring to poison transition-metal catalysts during reduction steps. This whitepaper outlines a robust, three-step synthetic pathway optimized for high atom economy, chemoselectivity, and industrial scalability. By integrating self-validating In-Process Controls (IPCs), this guide ensures that researchers can achieve >99% purity of the final hydrochloride salt.

Mechanistic Rationale & Pathway Design

The synthesis is constructed around three core transformations, each selected for specific mechanistic advantages:

  • The Henry (Nitroaldol) Reaction : The coupling of thiophene-2-carboxaldehyde with nitromethane is a highly atom-economical method for forming the essential C-C bond while simultaneously installing the requisite oxygen and nitrogen atoms .

  • Chemoselective Reduction : Standard catalytic hydrogenation (e.g., Pd/C) is notoriously susceptible to sulfur poisoning by the thiophene moiety. To circumvent catalyst deactivation, a modified Béchamp chemical reduction utilizing Iron powder and Ammonium Chloride is deployed.

  • Hydrochloride Salt Formation : The resulting free base (CAS: 10021-67-7) is prone to oxidative degradation . Immediate conversion to the hydrochloride salt ensures thermodynamic stability, enhances aqueous solubility, and provides a vector for purification via crystallization.

SynthesisPathway SM1 Thiophene-2-carboxaldehyde + Nitromethane Step1 Step 1: Henry Reaction (Base Catalyzed) SM1->Step1 Int1 2-nitro-1-(thiophen-2-yl)ethanol Step1->Int1 Step2 Step 2: Chemical Reduction (Fe, NH4Cl) Int1->Step2 Int2 2-amino-1-(thiophen-2-yl)ethanol (Free Base) Step2->Int2 Step3 Step 3: Salt Formation (HCl in Isopropanol) Int2->Step3 Product 2-amino-1-(thiophen-2-yl)ethanol hydrochloride Step3->Product

Fig 1. Three-step synthesis pathway for 2-amino-1-(thiophen-2-yl)ethanol hydrochloride.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to execute this pathway efficiently.

StepReaction TypeReagents / CatalystsTemp (°C)Time (h)Expected YieldPurity Target
1 Nitroaldol (Henry)Thiophene-2-carboxaldehyde, CH₃NO₂, Et₃N0 → 2512 - 1682 - 88%>95% (HPLC)
2 Chemical Reduction2-nitro-1-(thiophen-2-yl)ethanol, Fe, NH₄Cl70 - 804 - 685 - 90%>97% (HPLC)
3 Salt FormationFree base, HCl (gas or 4M in dioxane), IPA0 - 52 - 490 - 95%>99% (Titration)

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 2-nitro-1-(thiophen-2-yl)ethanol

Causality & Design Choice: Triethylamine (Et₃N) is selected as a mild organic base over stronger inorganic bases (like NaOH). Strong bases risk triggering the Cannizzaro reaction (disproportionation of the aldehyde) or promoting the dehydration of the target nitroalcohol into an unwanted nitroalkene.

Protocol:

  • Charge a clean, dry, argon-flushed round-bottom flask with Thiophene-2-carboxaldehyde (1.0 eq) and Methanol (5 volumes).

  • Add Nitromethane (3.0 eq). The stoichiometric excess is required to drive the equilibrium forward and suppress side reactions.

  • Cool the reaction mixture to 0°C using an ice-water bath.

  • Add Triethylamine (0.1 eq) dropwise over 15 minutes to safely manage the exothermic deprotonation of nitromethane.

  • Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 12–16 hours.

  • Self-Validation Checkpoint: Analyze via TLC (Hexane:Ethyl Acetate 7:3). The UV-active aldehyde spot (Rf ~0.6) must be completely consumed, replaced by the more polar nitroalcohol (Rf ~0.3). IR spectroscopy should confirm a distinct -NO₂ stretch at ~1550 cm⁻¹.

  • Quench the reaction with 1M HCl to neutralize the Et₃N, preventing retro-Henry cleavage during concentration. Extract with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Synthesis of 2-amino-1-(thiophen-2-yl)ethanol (Free Base)

Causality & Design Choice: As noted, the sulfur atom in the thiophene ring rapidly coordinates with and poisons Palladium or Platinum catalysts. To ensure scalable and consistent reduction of the aliphatic nitro group, a modified Béchamp reduction utilizing Iron powder and Ammonium Chloride is employed. This method is chemoselective, environmentally benign compared to heavy metal alternatives, and completely immune to sulfur poisoning.

Protocol:

  • Dissolve the crude 2-nitro-1-(thiophen-2-yl)ethanol (1.0 eq) in a solvent mixture of Ethanol and Water (4:1 ratio, 10 volumes).

  • Add fine Iron powder (3.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq) to the solution.

  • Equip the flask with a reflux condenser, heat to 75°C, and stir vigorously for 4–6 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Dichloromethane:Methanol 9:1). The yellow nitro compound spot will disappear, replaced by a highly polar, ninhydrin-active amine spot at the baseline.

  • Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove iron oxides. Wash the filter cake thoroughly with hot ethanol.

  • Concentrate the filtrate under vacuum. Basify the aqueous residue with saturated NaHCO₃ (to liberate the amine from any transient hydrochloride salts), extract with Ethyl Acetate, dry over Na₂SO₄, and evaporate to yield the free base as a viscous, pale-yellow oil.

Step 3: Formation of the Hydrochloride Salt

Causality & Design Choice: The free base amine is nucleophilic and susceptible to atmospheric oxidation. Converting it to the hydrochloride salt locks the lone pair, ensuring long-term shelf stability. Furthermore, crystallization of the salt in Isopropanol (IPA) acts as a highly effective purification step, stripping away non-basic organic impurities.

Protocol:

  • Dissolve the crude 2-amino-1-(thiophen-2-yl)ethanol free base in anhydrous Isopropyl Alcohol (IPA, 5 volumes).

  • Cool the solution to 0–5°C to maximize the eventual crystallization yield.

  • Slowly bubble anhydrous HCl gas into the solution (alternatively, add 4M HCl in dioxane, 1.1 eq) under continuous stirring. A white crystalline precipitate will begin to form immediately.

  • Stir the suspension at 0°C for 2 hours to ensure complete precipitation.

  • Self-Validation Checkpoint: Test the mother liquor; the pH must be strongly acidic (pH 1-2), confirming the complete protonation of the amine.

  • Isolate the white crystalline solid via vacuum filtration, wash with cold Diethyl Ether to remove any residual IPA or organic impurities, and dry under high vacuum at 40°C to a constant weight.

Quality Assurance & Workflow Integration

To maintain scientific integrity and reproducibility, the entire synthesis must be treated as a self-validating system. The workflow below illustrates the mandatory In-Process Controls (IPCs) that dictate whether a batch proceeds to the next phase or requires remediation.

WorkflowIPC Rxn Reaction Execution (Controlled Temp) IPC In-Process Control (IPC) TLC / HPLC Analysis Rxn->IPC IPC->Rxn Incomplete Workup Aqueous Workup & Phase Extraction IPC->Workup Conversion >98% Purification Crystallization & Vacuum Filtration Workup->Purification QA Final QA Release NMR, LC-MS, Titration Purification->QA

Fig 2. Standardized experimental workflow and self-validating IPC checkpoints.

References

  • Title: 2-Amino-1-thiophen-2-yl-ethanol hydrochloride | 7404-66-2 Source: OChem Incorporation URL: [Link]

  • Title: Synthesis, spectral characterization and crystal structure of copper(II) complexes of 2-benzoylpyridine-N(4)-phenylsemicarbazone (Application of Nitroaldol/Henry Reaction) Source: Polyhedron / Elsevier (2014) URL: [Link]

  • Title: 2-amino-1-thiophen-2-yl-ethanol (10021-67-7) - Chemical Safety, Models, Suppliers Source: Chemchart URL: [Link]

Foundational

"2-Amino-1-thiophen-2-yl-ethanol hydrochloride" mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride For the attention of Researchers, Scientists, and Drug Development Professionals. Abstract This guide de...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This guide delineates a comprehensive strategy for the elucidation of the mechanism of action for the novel compound, 2-Amino-1-thiophen-2-yl-ethanol hydrochloride. In the absence of pre-existing pharmacological data, we present a hypothesis-driven approach grounded in the compound's structural analogy to known monoamine modulators. The central hypothesis posits that 2-Amino-1-thiophen-2-yl-ethanol hydrochloride functions as a monoamine reuptake inhibitor. This document provides a detailed, step-by-step framework for testing this hypothesis, encompassing in-vitro characterization, in-vivo validation, and behavioral assessment. The protocols herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction and Hypothesis Formulation

The chemical structure of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride, featuring an ethanolamine side chain attached to a thiophene ring, bears a significant resemblance to the pharmacophore of monoamine neurotransmitters (e.g., norepinephrine, dopamine) and their reuptake inhibitors.[1][2] The thiophene ring can be considered a bioisostere of the phenyl group found in many centrally acting agents. This structural similarity forms the basis of our primary hypothesis:

Hypothesis: 2-Amino-1-thiophen-2-yl-ethanol hydrochloride acts as a monoamine transporter inhibitor, potentially exhibiting activity at the serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters.

This guide will outline the experimental workflow to systematically investigate this hypothesis, from initial binding affinity to functional in-vivo outcomes.

In-Vitro Characterization: Transporter Affinity and Function

The initial phase of investigation focuses on determining if and how the compound interacts with the primary monoamine transporters. This is achieved through radioligand binding and neurotransmitter uptake assays.

Radioligand Binding Assays: Determining Transporter Affinity (Ki)

Radioligand binding assays are a fundamental tool to quantify the affinity of a test compound for a specific receptor or transporter.[3] In this context, we will assess the ability of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride to displace a known high-affinity radioligand from SERT, NET, and DAT.

Experimental Protocol: Radioligand Binding Assay [4]

  • Membrane Preparation:

    • Utilize cell lines stably expressing human SERT, NET, or DAT (e.g., HEK293 cells).

    • Harvest cells and prepare membrane fractions by homogenization and differential centrifugation.

    • Determine the protein concentration of the membrane preparations using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes (20-50 µg of protein), a specific radioligand for each transporter (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT) at a concentration near its Kd, and varying concentrations of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride.

    • Include control wells for total binding (vehicle only) and non-specific binding (a high concentration of a known inhibitor).

  • Incubation and Termination:

    • Incubate the plates to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Predicted Binding Affinities

TransporterRadioligandPredicted Ki (nM) of Test Compound
hSERT[³H]CitalopramTo be determined
hNET[³H]NisoxetineTo be determined
hDAT[³H]WIN 35,428To be determined
Neurotransmitter Uptake Inhibition Assays: Determining Functional Potency (IC50)

While binding assays measure affinity, uptake assays measure the functional inhibition of the transporter.[5][6][7] This is a critical step to confirm that the compound not only binds to the transporter but also inhibits its primary function of neurotransmitter reuptake.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay [8]

  • Cell Plating:

    • Plate HEK293 cells stably expressing hSERT, hNET, or hDAT in a 96-well plate and allow them to form a confluent monolayer.

  • Assay Procedure:

    • Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with varying concentrations of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride or vehicle.

    • Initiate uptake by adding a radiolabeled neurotransmitter ([³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine) and incubate for a short period.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification and Data Analysis:

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the neurotransmitter uptake.

Data Presentation: Predicted Functional Potencies

TransporterSubstratePredicted IC50 (nM) of Test Compound
hSERT[³H]SerotoninTo be determined
hNET[³H]NorepinephrineTo be determined
hDAT[³H]DopamineTo be determined

Visualization of In-Vitro Workflow

InVitro_Workflow Compound 2-Amino-1-thiophen-2-yl-ethanol HCl BindingAssay Radioligand Binding Assay (hSERT, hNET, hDAT) Compound->BindingAssay UptakeAssay Neurotransmitter Uptake Assay (hSERT, hNET, hDAT) Compound->UptakeAssay Ki_Value Binding Affinity (Ki) BindingAssay->Ki_Value IC50_Value Functional Potency (IC50) UptakeAssay->IC50_Value Mechanism Mechanism of Action Profile Ki_Value->Mechanism IC50_Value->Mechanism

Caption: Workflow for in-vitro characterization of the test compound.

In-Vivo Validation: Neurochemical Effects

Positive results from in-vitro assays must be validated in a living system to understand the compound's effect on brain neurochemistry. In-vivo microdialysis is the gold standard for this purpose.[9][10][11][12][13]

In-Vivo Microdialysis: Measuring Extracellular Monoamine Levels

This technique allows for the direct measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals following drug administration.

Experimental Protocol: In-Vivo Microdialysis [9]

  • Surgical Implantation:

    • Surgically implant a microdialysis guide cannula into a target brain region (e.g., prefrontal cortex, nucleus accumbens, or striatum) of a rat or mouse under anesthesia.

    • Allow the animal to recover from surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect baseline dialysate samples to establish basal neurotransmitter levels.

    • Administer 2-Amino-1-thiophen-2-yl-ethanol hydrochloride (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the dialysate samples for serotonin, norepinephrine, and dopamine concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

    • This will reveal the potency and selectivity of the compound in-vivo.

Visualization of Hypothesized Signaling Pathway

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) VMAT VMAT2 Monoamine Monoamine (5-HT, NE, DA) VMAT->Monoamine Release Precursor Precursor Precursor->Monoamine Monoamine->MAO Metabolism Monoamine->VMAT Storage Transporter Transporter (SERT, NET, DAT) Monoamine->Transporter Reuptake Synaptic_Monoamine Increased Synaptic Monoamine Compound 2-Amino-1-thiophen-2-yl-ethanol HCl Compound->Transporter Inhibition Receptor Postsynaptic Receptor Synaptic_Monoamine->Receptor Binding Signal Downstream Signaling Receptor->Signal

Caption: Hypothesized mechanism of action at the synapse.

Behavioral and Phenotypic Assays

To link the neurochemical changes to a potential therapeutic effect, behavioral assays are employed. Based on the profile of a monoamine reuptake inhibitor, antidepressant and analgesic effects are plausible outcomes.

Forced Swim Test: Assessing Antidepressant-Like Activity

The forced swim test is a common screening tool for potential antidepressant drugs.[14][15][16] A reduction in immobility time is indicative of an antidepressant-like effect.

Experimental Protocol: Forced Swim Test [16]

  • Pre-test Session:

    • Place a rat or mouse in a cylinder of water from which it cannot escape for a 15-minute session.

  • Test Session (24 hours later):

    • Administer 2-Amino-1-thiophen-2-yl-ethanol hydrochloride or a vehicle control.

    • After a set pre-treatment time, place the animal back in the water for a 5-minute test session.

    • Record the duration of immobility.

  • Data Analysis:

    • Compare the immobility time between the drug-treated and vehicle-treated groups. A significant decrease in immobility suggests antidepressant-like properties.

Note: The scientific validity of the forced swim test as a model for depression is debated, but it remains a widely used screening tool for antidepressant efficacy.

Hot Plate Test: Assessing Analgesic Activity

The hot plate test is used to evaluate centrally acting analgesics.[17][18][19][20][21] An increase in the latency to a pain response indicates an analgesic effect.

Experimental Protocol: Hot Plate Test [17]

  • Baseline Measurement:

    • Place the animal on a hot plate maintained at a constant temperature (e.g., 55°C) and measure the time it takes to elicit a pain response (e.g., paw licking or jumping). This is the baseline latency.

  • Drug Administration and Testing:

    • Administer 2-Amino-1-thiophen-2-yl-ethanol hydrochloride or a vehicle control.

    • At various time points after administration, place the animal back on the hot plate and measure the response latency.

  • Data Analysis:

    • Compare the post-drug latencies to the baseline latency. A significant increase in latency indicates an analgesic effect.

Conclusion and Future Directions

By following this structured, multi-faceted approach, researchers can build a comprehensive profile of the mechanism of action for 2-Amino-1-thiophen-2-yl-ethanol hydrochloride. The data generated from these studies will either support or refute the primary hypothesis of monoamine reuptake inhibition and will guide further drug development efforts. Should the compound prove to be a potent and selective monoamine reuptake inhibitor, further studies into its pharmacokinetics, safety profile, and efficacy in more complex disease models would be warranted. Additionally, investigating potential interactions with monoamine oxidase could provide further insights into its overall pharmacological profile.[22][23][24][25]

References

  • BenchChem. (2025). Application Notes and Protocols for Microdialysis Studies with Monoamine Reuptake Inhibitors. BenchChem.
  • Chaurasiya, B., et al. (2023). Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues. Current Pharmaceutical Design, 29(16), 1234-1246.
  • ConductScience. (n.d.).
  • LASA. (n.d.). Factsheet on the forced swim test.
  • Wikipedia. (2023, October 29).
  • NSW Department of Primary Industries. (2022, August 15).
  • Slideshare. (2018, November 18).
  • PubMed. (1998). In vivo microdialysis for measurement of extracellular monoamine levels following inhibition of monoamine transporters. Methods in Enzymology, 296, 719-730.
  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.
  • PubMed. (2001, May 15). Uptake and release of neurotransmitters. Current Protocols in Neuroscience, Chapter 7, Unit 7.8.
  • Christiansen, B. A. (2017). Hot-plate analgesia testing. Bio-protocol, 7(20), e2588.
  • Institutional Animal Care and Use Committee. (n.d.). Forced Swim Test v.3.
  • Slideshare. (2016, May 24).
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • NHMRC. (2023, December 13). Statement on the forced swim test in rodent models.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • Expert Opinion on Drug Discovery. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 7(7), 635-649.
  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays.
  • Belmer, A., et al. (2013). Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions. Frontiers in Pharmacology, 4, 89.
  • MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • ResearchGate. (n.d.). In Vivo Brain Microdialysis of Monoamines.
  • PubMed. (2023, May 3). Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues. Current Pharmaceutical Design, 29(16), 1234-1246.
  • Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
  • PubMed. (2015, June 15). MS Binding Assays for the Three Monoamine Transporters Using the Triple Reuptake Inhibitor (1R,3S)-Indatraline as Native Marker. ChemMedChem, 10(6), 1044-1051.
  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68(1), 12.15.1-12.15.19.
  • MDPI. (2023, October 20). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Biomedicines, 11(10), 2846.
  • BenchChem. (2025). Application Notes and Protocols for N-(1-Benzhydrylazetidin-3-yl)acetamide in Transporter Protein Function Studies. BenchChem.
  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 747.
  • Wikipedia. (2023, November 28). Monoamine oxidase inhibitor.
  • Journal of Medicinal Chemistry. (2008, October 4). Quantitative Structure−Activity Relationship and Complex Network Approach to Monoamine Oxidase A and B Inhibitors. Journal of Medicinal Chemistry, 51(20), 6447–6460.
  • Chemchart. (n.d.). 2-amino-1-thiophen-2-yl-ethanol (10021-67-7).
  • International Journal of Pharmaceutical and Biological Sciences. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmaceutical and Biological Sciences, 5(2), 345-350.
  • BuyersGuideChem. (n.d.). 2-Amino-1-thiophen-2-yl-ethanol | 10021-67-7.
  • PubChem. (n.d.). 2-Amino-1-(thiophen-2-yl)ethan-1-ol.
  • Pharmaffiliates. (n.d.). 2-Amino-1-thiophen-2-yl-ethanol | 10021-67-7.
  • BenchChem. (2025). An in-depth technical guide on the synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride. BenchChem.
  • Molecules. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
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Sources

Exploratory

Spectroscopic Characterization of 2-Amino-1-thiophen-2-yl-ethanol Hydrochloride: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-Amino-1-thiophen-2-yl-ethanol hydrochloride (CAS No. 7404-66-2). In the absence of publicly available experimental spectra for th...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-Amino-1-thiophen-2-yl-ethanol hydrochloride (CAS No. 7404-66-2). In the absence of publicly available experimental spectra for this specific salt, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally related compounds, to offer a comprehensive and predictive overview for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

2-Amino-1-thiophen-2-yl-ethanol hydrochloride is the salt form of the corresponding free base. The protonation of the primary amine to form an ammonium chloride salt significantly influences the spectroscopic properties, particularly in NMR and IR spectroscopy. The molecular structure consists of a thiophene ring substituted at the 2-position with an ethanolamine side chain.

Figure 1: Chemical structure of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The hydrochloride salt form will have a notable effect on the chemical shifts of protons and carbons near the nitrogen atom due to the electron-withdrawing nature of the ammonium group.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride in a solvent like DMSO-d₆ would exhibit distinct signals for the thiophene ring protons, the methine proton, the methylene protons, the hydroxyl proton, and the ammonium protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
Thiophene H-57.4 - 7.6ddJ ≈ 5.0, 1.2The proton at the 5-position is expected to be the most downfield of the thiophene protons.
Thiophene H-37.1 - 7.3ddJ ≈ 3.6, 1.2The proton at the 3-position.
Thiophene H-47.0 - 7.2ddJ ≈ 5.0, 3.6The proton at the 4-position.
Methine CH-OH5.0 - 5.2tJ ≈ 6.0This proton is adjacent to the hydroxyl group and the methylene group.
Methylene CH₂-NH₃⁺3.1 - 3.3dJ ≈ 6.0These protons are adjacent to the chiral center and the ammonium group, which causes a downfield shift.
Hydroxyl OH5.5 - 6.0br s-The chemical shift of the hydroxyl proton can be variable and it may exchange with water in the solvent.
Ammonium NH₃⁺8.0 - 8.5br s-The protons on the nitrogen are expected to be broad and significantly downfield due to protonation.

Causality behind Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial for observing the exchangeable protons (OH and NH₃⁺). In D₂O, these protons would exchange with deuterium and their signals would disappear. The predicted chemical shifts are based on the analysis of similar thiophene-containing structures and the known effects of protonation on amino groups.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Thiophene C-2145 - 150The carbon bearing the substituent is expected to be the most downfield of the thiophene carbons.
Thiophene C-5127 - 129
Thiophene C-3125 - 127
Thiophene C-4124 - 126
Methine CH-OH68 - 72This carbon is attached to the electronegative oxygen atom.
Methylene CH₂-NH₃⁺45 - 50The proximity to the electron-withdrawing ammonium group causes a downfield shift.

Self-Validating System: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. In this case, six distinct signals are expected, which validates the proposed structure.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
O-H Stretch3200 - 3500Strong, BroadCharacteristic of the hydroxyl group.
N-H Stretch2800 - 3100Strong, BroadThe ammonium salt will show a broad and strong absorption in this region.
C-H Stretch (Aromatic)3050 - 3150MediumAssociated with the C-H bonds of the thiophene ring.[2]
C-H Stretch (Aliphatic)2850 - 3000MediumCorresponding to the C-H bonds of the ethanolamine side chain.
C=C Stretch (Thiophene)1400 - 1500MediumCharacteristic of the thiophene ring.[2]
C-O Stretch1050 - 1150StrongFrom the alcohol functional group.
C-N Stretch1100 - 1200Medium

Authoritative Grounding: The predicted IR absorption bands are based on established correlation tables and literature data for thiophene derivatives.[2] The broad N-H stretching band is a hallmark of a primary ammonium salt.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Amino-1-thiophen-2-yl-ethanol hydrochloride, the analysis would typically be performed on the free base after the loss of HCl.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The mass spectrum of the free base (2-Amino-1-thiophen-2-yl-ethanol, C₆H₉NOS) would show a molecular ion peak at m/z = 143.04.

  • Major Fragments:

m/z Proposed Fragment Notes
113[M - CH₂NH₂]⁺Loss of the aminomethyl radical.
97[C₄H₃S-CH=OH]⁺A characteristic fragment of the thiophene ring with the side chain.
85[C₄H₅S]⁺Thienyl cation.
30[CH₂NH₂]⁺Aminomethyl cation.

digraph "MS_Fragmentation" {
graph [splines=true, overlap=false, nodesep=0.5, size="7.6,5"];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Helvetica", fontsize=9, color="#202124"];

mol [label="2-Amino-1-thiophen-2-yl-ethanol\n[M]+•\nm/z = 143", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag1 [label="[M - CH₂NH₂]+•\nm/z = 113", fillcolor="#EA4335", fontcolor="#FFFFFF"]; frag2 [label="[Thiophene-CH=OH]+•\nm/z = 97", fillcolor="#FBBC05", fontcolor="#202124"]; frag3 [label="[Thienyl]+•\nm/z = 85", fillcolor="#34A853", fontcolor="#FFFFFF"]; frag4 [label="[CH₂NH₂]+•\nm/z = 30", fillcolor="#5F6368", fontcolor="#FFFFFF"];

mol -> frag1 [label="- CH₂NH₂"]; mol -> frag4 [label="α-cleavage"]; frag1 -> frag2 [label="- CH₄"]; frag2 -> frag3 [label="- CHO"]; }

Figure 2: Proposed mass spectrometry fragmentation pathway for 2-Amino-1-thiophen-2-yl-ethanol.

Experimental Protocol Insight: The choice of ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) will influence the observed fragmentation pattern. ESI would likely show a prominent protonated molecule [M+H]⁺ at m/z = 144.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride. By integrating fundamental principles with data from analogous compounds, researchers can effectively anticipate and interpret the NMR, IR, and MS data for this molecule. The provided analysis serves as a valuable resource for quality control, structural confirmation, and further research and development involving this compound.

References

  • Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Retrieved from [Link]

  • ResearchGate. (2022). Novel annulated thiophene derivatives: Synthesis, spectroscopic, X-ray, Hirshfeld surface analysis, DFT, biological, cytotoxic and molecular docking studies. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • Journal of the Chemical Society of Japan, Pure Chemistry Section. (1958). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profiling of 2-Amino-1-(thiophen-2-yl)ethanol Hydrochloride

The following technical guide details the solubility profile of 2-Amino-1-(thiophen-2-yl)ethanol hydrochloride , designed for researchers in process chemistry and drug development. [1] Executive Summary 2-Amino-1-(thioph...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile of 2-Amino-1-(thiophen-2-yl)ethanol hydrochloride , designed for researchers in process chemistry and drug development.

[1]

Executive Summary

2-Amino-1-(thiophen-2-yl)ethanol hydrochloride is a critical chiral building block, structurally analogous to phenyl-ethanolamines used in adrenergic agonists and serotonin-norepinephrine reuptake inhibitors (e.g., Duloxetine precursors).[1]

As a hydrochloride salt of a primary amine, its solubility profile is dominated by ionic interactions in aqueous media and hydrogen bonding in polar organic solvents.[1][2] This guide provides a synthesized solubility profile, theoretical expectations based on structural isosteres (e.g., 2-amino-1-phenylethanol), and validated protocols for empirical determination.[2]

Key Physicochemical Parameters
ParameterValue / Description
Chemical Name 2-Amino-1-(thiophen-2-yl)ethanol hydrochloride
Free Base CAS
Molecular Weight 179.67 g/mol (Salt) / 143.21 g/mol (Base)
pKa (Base) ~9.0 – 9.5 (Predicted for primary amine)
LogP (Base) ~1.3 (Thiophene is lipophilic)
Solid State Crystalline solid (Hygroscopic potential)

Comprehensive Solubility Profile

Aqueous Solubility & pH Dependency

The hydrochloride salt exhibits high aqueous solubility due to the ionization of the primary amine.[1][2] However, this is strictly pH-dependent.

  • pH < 8.0: The compound exists predominantly as the cationic ammonium species (

    
    ), maintaining high solubility (>50 mg/mL).[2]
    
  • pH > 9.0: Deprotonation occurs, converting the salt to the neutral free base.[1][2] The free base, being an organic thiophene derivative, has significantly reduced aqueous solubility (<5 mg/mL) and may oil out or precipitate.[2]

Organic Solvent Compatibility

The thiophene ring imparts lipophilicity, while the hydroxyl and ammonium groups drive polarity.[1][2]

Solvent ClassRepresentative SolventsSolubility RatingProcess Utility
Polar Protic Water, Methanol, EthanolHigh Primary solvents for reaction and dissolution.[1]
Polar Aprotic DMSO, DMF, DMAcHigh Stock solutions for bio-assays.[1][2]
Polar Aprotic Acetone, AcetonitrileModerate Potential anti-solvents for crystallization.[1][2]
Chlorinated Dichloromethane (DCM)Low (Salt) / High (Base) DCM extracts the free base after neutralization.[1][2]
Non-Polar Hexane, Heptane, TolueneInsoluble Ideal anti-solvents for precipitation/washing.[1][2]

Critical Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Gravimetric)

Use this protocol to determine the thermodynamic solubility limit in a specific solvent.

Reagents: HPLC-grade solvent, 2-Amino-1-(thiophen-2-yl)ethanol HCl.[1] Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters, analytical balance.

  • Preparation: Add excess solid compound (~100 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24–48 hours.

    • Note: Ensure solid persists throughout.[1][2] If it dissolves completely, add more solid.[1]

  • Filtration: Filter the supernatant using a pre-warmed syringe filter to prevent precipitation during cooling.[1]

  • Quantification:

    • Transfer a known volume (

      
      ) of filtrate to a tared weighing vessel.[1][2]
      
    • Evaporate solvent under vacuum/nitrogen stream.[1]

    • Weigh the residue (

      
      ).[1][2]
      
  • Calculation:

    
    
    
Protocol B: pH-Solubility Profile (Potentiometric Titration)

Use this to map the "pHmax" (pH of maximum solubility before precipitation).[2]

  • Dissolution: Dissolve 50 mg of the HCl salt in 10 mL of deionized water. Measure initial pH (typically acidic, ~4-5).[1][2]

  • Titration: Slowly add 0.1 M NaOH while stirring.

  • Observation: Monitor turbidity (using a nephelometer or visual inspection).[1][2]

  • Endpoint: Record the pH at the onset of cloudiness (precipitation of free base).[1][2] This is the critical pH limit for aqueous formulations.[1]

Mechanism & Workflow Visualization

Solubility Screening Workflow

The following diagram outlines the logical decision tree for solvent selection based on solubility outcomes.

SolubilityWorkflow Start Start: Solubility Screening Step1 Add Solvent to Solid (Target: 50 mg/mL) Start->Step1 Check1 Dissolved? Step1->Check1 ResultHigh High Solubility (Process Solvent) Check1->ResultHigh Yes Step2 Heat to 50°C Check1->Step2 No Check2 Dissolved at 50°C? Step2->Check2 ResultRecryst Potential Recrystallization Solvent Check2->ResultRecryst Yes (Soluble Hot) ResultAnti Anti-Solvent (Precipitation) Check2->ResultAnti No (Insoluble Hot)

Caption: Decision matrix for classifying solvents as reaction media, recrystallization candidates, or anti-solvents.

Salt Disproportionation Logic

Understanding the risk of the salt converting to the free base in situ.[1][2]

Disproportionation Salt R-NH3+ Cl- (Soluble Species) Base R-NH2 (Free Base) (Precipitate/Oil) Salt->Base pH > pKa (~9.0) Base->Salt pH < pKa + HCl Microenv Micro-environment pH (e.g., excipients, buffers) Microenv->Salt Acidic Microenv->Base Basic/Neutral

Caption: Equilibrium dynamics between the soluble hydrochloride salt and the insoluble free base.

Expert Insights & Troubleshooting

The "Oiling Out" Phenomenon

Thiophene derivatives often exhibit a low melting point.[1][2] Upon neutralization (pH > 9), the free base may separate not as a solid precipitate but as an oil .[1][2]

  • Cause: The melting point of the free base is depressed by water saturation.[1]

  • Mitigation: If oiling occurs, add a seed crystal of the free base or use a water-immiscible solvent (e.g., MTBE or DCM) to extract the oil immediately.[2]

Common Ion Effect

In the presence of excess chloride ions (e.g., 0.9% NaCl or dilute HCl), the solubility of the hydrochloride salt will decrease due to the common ion effect.[2]

  • Implication: Avoid using saline as a diluent if you are near the solubility limit; use pure water or 5% dextrose.[1]

Stability Warning

Thiophene rings can be sensitive to oxidation.[1][2] Ensure solubility testing in organic solvents (especially ethers) is conducted with peroxide-free solvents to prevent degradation of the thiophene moiety.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 436152, 2-Amino-1-(thiophen-2-yl)ethan-1-ol. Retrieved from [Link][2]

  • Serajuddin, A. T. (2007).Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General reference on amine HCl salt behavior).

Sources

Exploratory

"2-Amino-1-thiophen-2-yl-ethanol hydrochloride" literature review

An In-Depth Technical Guide to 2-Amino-1-thiophen-2-yl-ethanol hydrochloride for Researchers and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical ove...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Amino-1-thiophen-2-yl-ethanol hydrochloride for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride, a molecule of significant interest in medicinal chemistry. As a chiral 1,2-amino alcohol featuring a thiophene moiety, this compound serves as a valuable building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Thiophene and its derivatives are integral to a wide array of drugs, valued for their diverse biological activities which include anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2][3] This document delineates the synthesis, characterization, and potential applications of this compound, offering field-proven insights for its utilization in research and development.

Core Molecular Profile and Significance

2-Amino-1-thiophen-2-yl-ethanol hydrochloride belongs to the class of amino alcohols, which are privileged structures in pharmacology. The chirality at the carbinol carbon is a critical determinant of biological activity, making stereoselective synthesis a paramount concern for therapeutic applications. The thiophene ring, a bioisostere of the benzene ring, often imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[2][4] Its derivatives are key intermediates in the synthesis of major cardiovascular drugs, highlighting the industrial and medicinal relevance of this structural class.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties for the free base form, 2-Amino-1-(thiophen-2-yl)ethan-1-ol, is presented below. The hydrochloride salt will exhibit different solubility and melting point characteristics.

PropertyValueSource
CAS Number 10021-67-7 (for free base)[7][8]
Molecular Formula C₆H₉NOS[7]
Molecular Weight 143.21 g/mol [7]
IUPAC Name 2-amino-1-thiophen-2-ylethanol[7]
Predicted XlogP -0.2[7]
Hydrogen Bond Donor Count 2[7]
Hydrogen Bond Acceptor Count 3[7]

Synthesis Strategies: Achieving Enantiopurity

The synthesis of chiral 1,2-amino alcohols is a cornerstone of pharmaceutical process chemistry. For 2-Amino-1-thiophen-2-yl-ethanol, the primary challenge lies in controlling the stereochemistry at the hydroxyl-bearing carbon. The most robust and scalable methods focus on asymmetric reduction of a corresponding α-amino ketone precursor.

Asymmetric Transfer Hydrogenation (ATH)

A highly effective and industrially viable method for producing enantiomerically pure 1,2-amino alcohols is the ruthenium-catalyzed asymmetric transfer hydrogenation of α-amino ketone hydrochlorides.[9] This approach avoids the need for protecting groups on the amine, streamlining the synthetic sequence.

Causality of Experimental Design: The process begins with the synthesis of the α-amino ketone hydrochloride. This precursor is then subjected to ATH using a chiral ruthenium catalyst. The choice of catalyst and reaction conditions (e.g., solvent, hydrogen donor) is critical for achieving high enantioselectivity (ee) and yield. Formic acid/triethylamine (FA/TEA) is often used as the hydrogen source, offering operational simplicity over high-pressure hydrogen gas.[9] The final step involves the isolation of the product as the hydrochloride salt.

Synthesis_Workflow cluster_start Starting Materials Thiophene 2-Acetylthiophene Ketone 2-Amino-1-(thiophen-2-yl)ethan-1-one (α-Amino Ketone HCl) Thiophene->Ketone Amination/ Halogenation AmineSource Amine Source (e.g., HMTA) AmineSource->Ketone ATH Asymmetric Transfer Hydrogenation Ketone->ATH Chiral Ru Catalyst (e.g., (R,R)-Ts-DENEB™) FA/TEA Product (R)- or (S)-2-Amino-1-thiophen-2-yl-ethanol (Chiral Amino Alcohol) ATH->Product SaltFormation HCl Salt Formation Product->SaltFormation HCl in solvent (e.g., IPA, MeOH) FinalProduct 2-Amino-1-thiophen-2-yl-ethanol hydrochloride SaltFormation->FinalProduct

Caption: Asymmetric synthesis pathway for 2-Amino-1-thiophen-2-yl-ethanol HCl.

Detailed Experimental Protocol: Asymmetric Synthesis

This protocol is adapted from established procedures for the synthesis of chiral 1,2-amino alcohols.[9]

Step 1: Synthesis of 2-Amino-1-(thiophen-2-yl)ethan-1-one Hydrochloride (Precursor)

  • To a solution of 2-bromo-1-(thiophen-2-yl)ethan-1-one (1.0 equiv) in a suitable solvent mixture (e.g., IPA/MeCN), add hexamethylenetetramine (HMTA, 1.1 equiv).

  • Heat the mixture (e.g., to 70-75 °C) for several hours until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture, and add an ethanolic HCl solution to effect the hydrolysis of the intermediate salt.

  • Stir for 1-2 hours, then filter the resulting precipitate.

  • Wash the solid with a non-polar solvent (e.g., MTBE) and dry under vacuum to yield the α-amino ketone hydrochloride precursor.

Step 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

  • In a nitrogen-purged reaction vessel, charge the 2-Amino-1-(thiophen-2-yl)ethan-1-one hydrochloride (1.0 equiv) and a suitable solvent (e.g., Methanol, 10 volumes).

  • Add the chiral Ruthenium catalyst (e.g., 0.1-0.2 mol %) followed by the hydrogen donor mixture (e.g., formic acid/triethylamine 5:2, 1 volume).

  • Heat the reaction mixture (e.g., to 60 °C) and stir for 18-24 hours, monitoring for completion by HPLC.

  • Upon completion, cool the mixture to room temperature.

Step 3: Isolation of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride

  • If the reaction is performed on the free base of the amino ketone, the hydrochloride salt must be formed. To the cooled reaction mixture containing the chiral amino alcohol, add a solution of HCl in a suitable solvent like isopropanol or methanol (1.5 equiv) dropwise.[9]

  • Stir the mixture at ambient temperature for 1 hour to allow for complete precipitation.

  • Filter the solid product, wash with a cold solvent (e.g., MTBE), and dry under vacuum.

  • The resulting solid is the enantiomerically pure 2-Amino-1-thiophen-2-yl-ethanol hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound.

Spectroscopic Analysis
  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons (typically in the δ 7.0-7.8 ppm region), a multiplet for the methine proton (CH-OH), and multiplets for the methylene protons (CH₂-NH₂). The exact chemical shifts will depend on the solvent and protonation state.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the four carbons of the thiophene ring, the carbinol carbon, and the methylene carbon.

  • IR (Infrared) Spectroscopy: Key vibrational bands would include a broad O-H stretch (around 3300-3400 cm⁻¹), N-H stretching from the ammonium salt (around 3000-3200 cm⁻¹), and C-H and C=C stretches associated with the thiophene ring.

  • Mass Spectrometry (MS): ESI-MS would show the molecular ion peak [M+H]⁺ corresponding to the free base.

Purity and Enantiomeric Excess Determination

Protocol: Chiral HPLC for Enantiomeric Ratio (er) Analysis The enantiomeric ratio must be determined using a chiral stationary phase.

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase to a concentration of ~1 mg/mL.

  • Chromatographic System:

    • Column: A suitable chiral column (e.g., Chiralcel OD-H, Chiralpak IC).

    • Mobile Phase: A mixture of hexane/isopropanol or a supercritical fluid chromatography (SFC) system with CO₂/ethanol, often with a small amount of a basic modifier like diethylamine (DEA) to improve peak shape.[9]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the thiophene chromophore absorbs (e.g., 230-250 nm).

  • Analysis: Inject the sample and integrate the peak areas for the two enantiomers to calculate the enantiomeric ratio and enantiomeric excess (% ee). A self-validating protocol requires running a sample of the racemic material to confirm the retention times of both enantiomers.

Potential Pharmacological Significance and Applications

While specific biological data for 2-Amino-1-thiophen-2-yl-ethanol hydrochloride is not extensively published, its structural components suggest significant potential in drug discovery.

  • Scaffold for Bioactive Molecules: As a chiral building block, it is a precursor for more complex molecules. The amino alcohol motif is present in beta-blockers, bronchodilators, and various CNS-active agents.

  • Antimicrobial and Anti-inflammatory Agents: Thiophene derivatives are widely reported to possess potent antibacterial, antifungal, and anti-inflammatory properties.[1][10] This compound serves as an excellent starting point for developing novel agents in these therapeutic areas.

  • Cardiovascular Drugs: The related structure, 2-thiophene ethanol, is a raw material for 2-thiophene ethylamine, a critical intermediate for blockbuster antiplatelet drugs like clopidogrel and prasugrel.[5][6] This highlights the value of the thiophene ethanol backbone in cardiovascular medicine.

  • CNS Applications: Structurally similar amino alcohols, such as 2-Amino-1-pyridin-2-yl-ethanol, are used in the development of therapies for neurological disorders.[11] The thiophene ring's lipophilicity and electronic properties can be leveraged to design molecules with favorable blood-brain barrier penetration.

Applications cluster_apps Potential Therapeutic Areas Core 2-Amino-1-thiophen-2-yl-ethanol Hydrochloride Core Cardio Cardiovascular Agents (Antiplatelet Precursors) Core->Cardio Structural Analog to Precursors AntiInf Anti-inflammatory Drugs Core->AntiInf Based on Thiophene Pharmacophore AntiMic Antimicrobial Agents (Antibacterial, Antifungal) Core->AntiMic Based on Thiophene Pharmacophore CNS CNS-Active Agents (Neurological Disorders) Core->CNS Analog to Pyridinyl Ethanolamines

Caption: Potential therapeutic applications derived from the core structure.

Conclusion

2-Amino-1-thiophen-2-yl-ethanol hydrochloride is a high-value chiral intermediate with significant potential for drug development professionals. Its synthesis can be achieved with high enantiopurity using modern catalytic methods like asymmetric transfer hydrogenation. The presence of both a chiral amino alcohol functional group and a biologically active thiophene ring makes it a versatile scaffold for creating novel therapeutics across multiple disease areas, including cardiovascular, infectious, and inflammatory diseases. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to leverage this promising molecule in their discovery and development pipelines.

References

  • SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric.
  • Prasad, K. C., et al. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.
  • PubChem. 2-Amino-1-(thiophen-2-yl)ethan-1-ol. National Center for Biotechnology Information.
  • Google Patents. (2014, February 19). CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof.
  • European Patent Office. (1999). EP 0924193 A1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • Chem-Impex. 2-Amino-1-pyridin-2-yl-ethanol.
  • Google Patents. CN102964334A - Process for synthesizing 2-thiopheneethanol and derivatives thereof.
  • BuyersGuideChem. 2-Amino-1-thiophen-2-yl-ethanol | 10021-67-7.
  • ResearchGate. (2018). Biological and Pharmacological Activity of Thiophene and its Derivatives.
  • Bhagwat, J. K., & Ambre, M. B. (2023, June 19). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA JOURNALS.
  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis of thiophene and Their Pharmacological Activity.
  • MDPI. (2024, January 16). Biological Activities of Thiophenes. Encyclopedia.
  • International Journal of Pharmaceutical Research and Applications. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications.

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Protocols & Analytical Methods

Method

Asymmetric Synthesis of 2-Amino-1-thiophen-2-yl-ethanol Hydrochloride: An Application and Protocol Guide

Introduction: The Significance of Chiral Amino Alcohols Chiral 1,2-amino alcohols are pivotal structural motifs in a vast array of pharmaceuticals and biologically active molecules. Their stereochemistry is often critica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are pivotal structural motifs in a vast array of pharmaceuticals and biologically active molecules. Their stereochemistry is often critical to their pharmacological activity, with different enantiomers exhibiting distinct therapeutic effects and toxicological profiles. 2-Amino-1-thiophen-2-yl-ethanol hydrochloride is a key building block, incorporating the versatile thiophene ring, a common bioisostere for phenyl groups in drug design. This guide provides a comprehensive overview of a robust and highly enantioselective method for its synthesis, tailored for researchers, scientists, and drug development professionals. We will delve into the strategic synthesis of the key precursor, 2-amino-1-(thiophen-2-yl)ethanone hydrochloride, followed by a detailed protocol for its asymmetric reduction via ruthenium-catalyzed transfer hydrogenation.

Strategic Overview: A Two-Stage Synthetic Approach

The asymmetric synthesis of the target molecule is strategically divided into two main stages: the preparation of the prochiral α-amino ketone precursor and its subsequent enantioselective reduction. This approach allows for the introduction of chirality in the final, crucial step, maximizing efficiency and stereochemical control.

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Reduction 2-Acetylthiophene 2-Acetylthiophene 2-Bromo-1-(thiophen-2-yl)ethanone 2-Bromo-1-(thiophen-2-yl)ethanone 2-Acetylthiophene->2-Bromo-1-(thiophen-2-yl)ethanone α-Bromination 2-Amino-1-(thiophen-2-yl)ethanone HCl 2-Amino-1-(thiophen-2-yl)ethanone HCl 2-Bromo-1-(thiophen-2-yl)ethanone->2-Amino-1-(thiophen-2-yl)ethanone HCl Delépine Reaction 2-Amino-1-thiophen-2-yl-ethanol HCl 2-Amino-1-thiophen-2-yl-ethanol HCl 2-Amino-1-(thiophen-2-yl)ethanone HCl->2-Amino-1-thiophen-2-yl-ethanol HCl Ru-Catalyzed Asymmetric Transfer Hydrogenation 2-Amino-1-(thiophen-2-yl)ethanol HCl 2-Amino-1-(thiophen-2-yl)ethanol HCl

Fig. 1: Overall synthetic strategy.

Part 1: Synthesis of the Precursor, 2-Amino-1-(thiophen-2-yl)ethanone Hydrochloride

The successful asymmetric synthesis hinges on the availability of the prochiral α-amino ketone. This section details a reliable two-step procedure for its synthesis starting from the commercially available 2-acetylthiophene.

Step 1.1: α-Bromination of 2-Acetylthiophene

The initial step involves the selective bromination of the α-carbon of 2-acetylthiophene to yield 2-bromo-1-(thiophen-2-yl)ethanone. This reaction is a cornerstone of α-haloketone synthesis and can be achieved using various brominating agents.

Protocol: α-Bromination of 2-Acetylthiophene

  • Materials:

    • 2-Acetylthiophene

    • N-Bromosuccinimide (NBS)

    • Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

    • Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium sulfite (Na₂SO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylthiophene (1.0 eq) in CCl₄.

    • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

    • Reflux the mixture with vigorous stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂SO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-bromo-1-(thiophen-2-yl)ethanone.

Expected Data for 2-Bromo-1-(thiophen-2-yl)ethanone:

PropertyValue
Appearance Yellowish solid or oil
Molecular Formula C₆H₅BrOS
Molecular Weight 205.08 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.85 (dd, J=3.9, 1.1 Hz, 1H), 7.72 (dd, J=5.0, 1.1 Hz, 1H), 7.17 (dd, J=5.0, 3.9 Hz, 1H), 4.35 (s, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 184.5, 142.1, 134.9, 132.8, 128.4, 31.2
Step 1.2: Delépine Reaction for Primary Amine Synthesis

The Delépine reaction provides a classical and efficient method for the synthesis of primary amines from alkyl halides.[1][2][3][4][5] In this step, 2-bromo-1-(thiophen-2-yl)ethanone is reacted with hexamethylenetetramine (HMTA) to form a quaternary ammonium salt, which is subsequently hydrolyzed under acidic conditions to yield the desired primary amine hydrochloride.

Protocol: Synthesis of 2-Amino-1-(thiophen-2-yl)ethanone Hydrochloride

  • Materials:

    • 2-Bromo-1-(thiophen-2-yl)ethanone

    • Hexamethylenetetramine (HMTA)

    • Chloroform (CHCl₃) or Tetrahydrofuran (THF)

    • Ethanol (EtOH)

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve 2-bromo-1-(thiophen-2-yl)ethanone (1.0 eq) in chloroform.

    • Add hexamethylenetetramine (1.1 eq) to the solution and stir at room temperature. The quaternary ammonium salt will precipitate out of the solution.

    • Filter the precipitate and wash with a small amount of cold chloroform.

    • Suspend the collected salt in a mixture of ethanol and concentrated hydrochloric acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 2-amino-1-(thiophen-2-yl)ethanone hydrochloride.

α-Bromoketone α-Bromoketone Quaternary Ammonium Salt Quaternary Ammonium Salt α-Bromoketone->Quaternary Ammonium Salt + Hexamethylenetetramine Primary Amine HCl Primary Amine HCl Quaternary Ammonium Salt->Primary Amine HCl + HCl / EtOH (Hydrolysis)

Fig. 2: Delépine reaction workflow.

Part 2: Asymmetric Transfer Hydrogenation

The core of this asymmetric synthesis lies in the highly enantioselective reduction of the prochiral α-amino ketone using a ruthenium-based catalyst. Asymmetric transfer hydrogenation (ATH) is a powerful and practical method that utilizes a hydrogen donor, typically a formic acid/triethylamine azeotrope or isopropanol, in the presence of a chiral transition metal catalyst.

The Catalyst System: A Key to Enantioselectivity

The choice of catalyst is paramount for achieving high enantioselectivity. Chiral Ru(II) complexes, particularly those containing a tosylated diamine ligand and an arene ligand (e.g., p-cymene), have proven to be exceptionally effective for the ATH of α-amino ketones. These catalysts are often stable in air and can be handled with standard laboratory techniques.

Mechanism of Asymmetric Transfer Hydrogenation

The mechanism of Ru-catalyzed ATH is believed to involve a concerted transfer of a hydride from the metal center and a proton from the diamine ligand to the carbonyl group of the substrate. The chiral environment created by the ligands dictates the facial selectivity of the hydride transfer, leading to the preferential formation of one enantiomer of the amino alcohol.

Ru-Catalyst Ru-Catalyst Active Ru-Hydride Active Ru-Hydride Ru-Catalyst->Active Ru-Hydride + HCOOH/NEt₃ Transition State Transition State Active Ru-Hydride->Transition State + α-Amino Ketone Chiral Amino Alcohol Chiral Amino Alcohol Transition State->Chiral Amino Alcohol Hydride Transfer Chiral Amino Alcohol->Ru-Catalyst Catalyst Regeneration

Fig. 3: Simplified catalytic cycle for Ru-catalyzed ATH.
Protocol: Asymmetric Transfer Hydrogenation of 2-Amino-1-(thiophen-2-yl)ethanone Hydrochloride
  • Materials:

    • 2-Amino-1-(thiophen-2-yl)ethanone hydrochloride

    • RuCl or RuCl (for the (R)- or (S)-enantiomer, respectively)

    • Formic acid/triethylamine azeotropic mixture (5:2)

    • Anhydrous N,N-Dimethylformamide (DMF) or Methanol (MeOH)

    • Diethyl ether or Methyl tert-butyl ether (MTBE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Hydrochloric acid solution in a suitable solvent (e.g., 2M HCl in diethyl ether)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-1-(thiophen-2-yl)ethanone hydrochloride (1.0 eq) and the ruthenium catalyst (e.g., RuCl, 0.005-0.01 eq).

    • Add anhydrous DMF or MeOH via syringe.

    • To this solution, add the formic acid/triethylamine (5:2) azeotrope (2.0-5.0 eq) dropwise at room temperature.

    • Stir the reaction mixture at 40-60 °C for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude amino alcohol free base.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or a miscible solvent dropwise with stirring.

    • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Expected Data for 2-Amino-1-thiophen-2-yl-ethanol Hydrochloride:

PropertyValue (for the free base unless specified)
Appearance White to off-white solid
Molecular Formula C₆H₁₀ClNOS
Molecular Weight 179.67 g/mol
Melting Point Data not available for the hydrochloride salt.
¹H NMR (DMSO-d₆) Characteristic signals for thiophene protons (δ ~6.9-7.4 ppm), a methine proton (CH-OH), and methylene protons (CH₂-NH₂). The exact shifts for the hydrochloride salt may vary.
¹³C NMR (DMSO-d₆) Characteristic signals for the thiophene carbons, the carbinol carbon (C-OH), and the methylene carbon (C-NH₂).
Optical Rotation The specific rotation should be determined for the synthesized enantiomer and compared with literature values if available.
Enantiomeric Excess (ee) >95% (determined by chiral HPLC)

Part 3: Product Validation and Quality Control

To ensure the successful synthesis of the target compound with high enantiopurity, a robust analytical validation is essential.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess of the final product. A suitable method needs to be developed, often involving screening of different chiral stationary phases (CSPs) and mobile phases.

General Protocol for Chiral HPLC Method Development:

  • Columns: Screen polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) and protein-based columns.

  • Mobile Phase:

    • Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol). The addition of a small amount of a basic modifier like diethylamine (DEA) (0.1%) is often crucial for good peak shape of amines.

    • Reversed Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the thiophene chromophore absorbs (e.g., 230-260 nm).

  • Procedure:

    • Dissolve a small amount of the racemic 2-amino-1-thiophen-2-yl-ethanol (prepared by a non-asymmetric reduction, e.g., with NaBH₄) in the mobile phase.

    • Inject the racemic sample onto the chiral column and monitor the separation.

    • Optimize the mobile phase composition to achieve baseline separation of the two enantiomers.

    • Once a suitable method is established, inject the sample from the asymmetric synthesis to determine the enantiomeric excess by comparing the peak areas of the two enantiomers.

Sample Sample HPLC System HPLC System Sample->HPLC System Injection Chiral Column Chiral Column HPLC System->Chiral Column Separation Detector Detector Chiral Column->Detector Elution Chromatogram Chromatogram Detector->Chromatogram Data Acquisition Enantiomeric Excess (ee) Enantiomeric Excess (ee) Chromatogram->Enantiomeric Excess (ee) Peak Area Integration

Fig. 4: Workflow for chiral HPLC analysis.
Spectroscopic and Physical Characterization

The identity and purity of the final product should be confirmed by standard spectroscopic methods and physical property measurements.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired and compared with expected chemical shifts and coupling constants. The use of a deuterated solvent such as D₂O or DMSO-d₆ is recommended.[6][7][8][9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point is indicative of high purity.

  • Optical Rotation: The specific rotation of the enantiomerically enriched product should be measured and reported.

Conclusion

This guide provides a detailed and practical framework for the asymmetric synthesis of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride. By following the outlined protocols for the synthesis of the α-amino ketone precursor and its subsequent highly enantioselective ruthenium-catalyzed transfer hydrogenation, researchers can access this valuable chiral building block in high yield and excellent enantiopurity. The provided guidelines for product validation and quality control ensure the integrity and reliability of the synthesized material for its intended applications in pharmaceutical research and development.

References

  • Delépine, M. Bull. Soc. Chim. Fr.1895, 13, 352-361.
  • Surrey, A. R. Name Reactions in Organic Chemistry, 2nd ed.; Academic Press, 1961.
  • Gol'dfarb, Y. L., et al. J. Gen. Chem. USSR (Engl. Transl.)1964, 34, 969-974.
  • Bruker. NMR Spectroscopy User Manuals. [Link]

  • Google Patents.
  • ScienceOpen. Supporting Information for The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6- naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts. [Link]

  • Chem-Station. Noyori Asymmetric Transfer Hydrogenation. [Link]

  • Takasago International Corporation. PROCEDURE OF ASYMMETRIC TRANSFER HYDROGENATION USING RUTHENIUM COMPLEX. [Link]

  • Wikipedia. Delépine reaction. [Link]

  • ResearchGate. Table 6 Reaction of 2-acetylthiophene with aryl bromides (Scheme 6). [Link]

  • Asian Journal of Chemistry. Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. [Link]

  • Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Royal Society of Chemistry. Shape Induced Sorting via Rim-to-Rim Complementarity in the Formation of Pillar[7][10]arene-based Supramolecular Organogels. [Link]

  • ACS Publications. SUPPORTING MATERIALS. [Link]

  • Organic Chemistry Portal. Delepine reaction. [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. [Link]

  • Organic Syntheses. 2-bromoallylamine. [Link]

  • ResearchGate. The 1 H-and 13 C-NMR data for compounds 1 and 2 in DMSO-d 6. [Link]

  • RSC Publishing. Asymmetric transfer hydrogenation of α-amino β-keto ester hydrochlorides through dynamic kinetic resolution. [Link]

  • PubChem. 2-Amino-1-(thiophen-2-yl)ethan-1-ol. [Link]

  • Pharmaffiliates. 10021-67-7| Chemical Name : 2-Amino-1-thiophen-2-yl-ethanol. [Link]

  • PubMed. A versatile Ru catalyst for the asymmetric transfer hydrogenation of both aromatic and aliphatic sulfinylimines. [Link]

  • BuyersGuideChem. 2-Amino-1-thiophen-2-yl-ethanol | 10021-67-7. [Link]

  • Chemchart. 2-amino-1-thiophen-2-yl-ethanol (10021-67-7). [Link]

  • International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • ResearchGate. (E)-1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one. [Link]

  • Google Patents.

Sources

Application

Application Note &amp; Protocol: High-Purity Isolation of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride

Abstract This comprehensive guide details a robust protocol for the purification of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride, a critical intermediate in pharmaceutical research and development. The methodology empha...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a robust protocol for the purification of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride, a critical intermediate in pharmaceutical research and development. The methodology emphasizes a multi-step approach, commencing with an initial acid-base extraction to remove neutral and acidic impurities, followed by a clarifying treatment with activated charcoal, and culminating in a final recrystallization step. This protocol is designed to yield a final product of high purity, suitable for downstream applications where stringent quality control is paramount. The rationale behind each step is thoroughly explained to provide researchers with a deep understanding of the purification strategy.

Introduction: The Significance of Purity

2-Amino-1-thiophen-2-yl-ethanol and its hydrochloride salt are valuable building blocks in medicinal chemistry, often incorporated into the synthesis of novel therapeutic agents.[1] The presence of impurities, even in trace amounts, can have a significant impact on the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). Potential impurities can arise from starting materials, side reactions during synthesis, or degradation products. Therefore, a well-designed purification protocol is not merely a procedural step but a critical component of ensuring the reliability and reproducibility of research and development efforts.

This application note provides a detailed, field-tested protocol for the purification of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride, designed to be both effective and adaptable to various laboratory settings.

Understanding Potential Impurities

The choice of a purification strategy is intrinsically linked to the nature of the impurities present in the crude product. While the specific impurity profile will depend on the synthetic route employed, common contaminants in the synthesis of amino alcohols may include:

  • Unreacted Starting Materials: Such as 2-bromo-1-(thiophen-2-yl)ethan-1-one or the corresponding epoxide.

  • Side-Reaction Products: Including over-alkylation products or products from competing reaction pathways.

  • Reagents and Catalysts: Residual reagents or catalysts used in the synthesis.

  • Colored Impurities: Often polymeric or degradation products formed during the reaction or work-up.

Purification Workflow: A Multi-faceted Approach

The purification of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride is best approached through a series of logical steps, each targeting a specific class of impurities. The overall workflow is depicted below.

Purification_Workflow Crude_Product Crude 2-Amino-1-thiophen-2-yl-ethanol (as free base or crude HCl salt) Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Dissolution in organic solvent Charcoal Activated Charcoal Treatment Acid_Base->Charcoal Aqueous acidic solution Recrystallization Recrystallization Charcoal->Recrystallization Filtered aqueous solution Pure_Product High-Purity 2-Amino-1-thiophen-2-yl-ethanol HCl Recrystallization->Pure_Product Crystalline solid

Figure 1: Overall workflow for the purification of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride.

Detailed Experimental Protocol

Materials and Equipment
Material/EquipmentSpecifications
Crude 2-Amino-1-thiophen-2-yl-ethanol hydrochloride-
Dichloromethane (DCM)Reagent Grade
1 M Hydrochloric Acid (HCl)-
1 M Sodium Hydroxide (NaOH)-
Activated CharcoalDecolorizing, fine powder
IsopropanolReagent Grade
Deionized Water-
Separatory FunnelAppropriate volume
Erlenmeyer FlasksVarious sizes
Büchner Funnel and Flask-
Vacuum Source-
pH paper or pH meter-
Heating Mantle or Water Bath-
Magnetic Stirrer and Stir Bars-
Step-by-Step Methodology

Step 1: Acid-Base Extraction (Removal of Neutral and Acidic Impurities)

  • Rationale: This initial step is designed to separate the basic amino alcohol from any neutral or acidic impurities that may be present in the crude mixture. The target compound, being an amine, will be protonated and extracted into the aqueous acidic phase, leaving non-basic impurities in the organic layer.

  • Procedure:

    • Dissolve the crude 2-Amino-1-thiophen-2-yl-ethanol (or its crude hydrochloride salt) in dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of 1 M HCl and shake vigorously. Allow the layers to separate.

    • Drain the lower organic layer (DCM) and set it aside.

    • Wash the aqueous layer with a fresh portion of DCM to remove any remaining organic-soluble impurities.

    • Combine the aqueous layers. At this stage, the desired compound is in the aqueous phase as its hydrochloride salt.

Step 2: Activated Charcoal Treatment (Decolorization)

  • Rationale: Activated charcoal has a high surface area and can effectively adsorb colored impurities and other high molecular weight byproducts that may not have been removed by the acid-base extraction.[2]

  • Procedure:

    • Gently heat the aqueous solution from Step 1 to approximately 40-50 °C.

    • Add a small amount of activated charcoal (approximately 1-2% w/v) to the solution.

    • Stir the mixture for 15-30 minutes.

    • Perform a hot filtration using a Büchner funnel with a pad of celite to remove the activated charcoal. The resulting filtrate should be colorless.

Step 3: Recrystallization (Final Purification)

  • Rationale: Recrystallization is a powerful technique for purifying solid compounds.[2][3] The principle relies on the differential solubility of the target compound and impurities in a given solvent or solvent system at different temperatures. A mixed solvent system of isopropanol and water is proposed here, as amino alcohol hydrochlorides often exhibit good solubility in hot aqueous alcohols and lower solubility upon cooling.

  • Procedure:

    • Concentrate the filtered aqueous solution from Step 2 under reduced pressure to about one-third of its original volume.

    • Add isopropanol to the warm, concentrated aqueous solution until the solution becomes slightly turbid.

    • Add a few drops of deionized water with warming until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once the solution has reached room temperature, place it in an ice bath for at least one hour to maximize crystal yield.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

    • Dry the purified crystals under vacuum to a constant weight.

Expected Results and Purity Assessment

The successful implementation of this protocol should result in a significant improvement in the purity of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride. The final product should be a white to off-white crystalline solid.

StageAppearancePurity (by HPLC)
Crude ProductBrownish solid~85%
After Acid-Base Extraction & Charcoal TreatmentColorless solution-
Final Product (After Recrystallization)White crystalline solid>99%

Purity can be assessed by various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.

Troubleshooting

ProblemPossible CauseSolution
Oiling out during recrystallizationThe boiling point of the solvent is higher than the melting point of the solute.Add more of the "good" solvent (water) to lower the saturation point.
Poor crystal yieldToo much solvent was used during recrystallization.Concentrate the mother liquor and attempt a second crystallization.
Colored final productIncomplete removal of colored impurities.Repeat the activated charcoal treatment.

Chiral Resolution Considerations

It is important to note that 2-Amino-1-thiophen-2-yl-ethanol is a chiral molecule. The protocol described herein purifies the racemic mixture. If a single enantiomer is desired, a chiral resolution step would be necessary. This can often be achieved by forming diastereomeric salts with a chiral acid, followed by fractional crystallization, or by using chiral chromatography.[4][5]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.

  • Handle hydrochloric acid and sodium hydroxide with caution as they are corrosive.

Conclusion

The purification protocol detailed in this application note provides a reliable and effective method for obtaining high-purity 2-Amino-1-thiophen-2-yl-ethanol hydrochloride. By understanding the principles behind each step, researchers can adapt and optimize this protocol to suit their specific needs, ensuring the quality and integrity of their downstream synthetic endeavors.

References

  • Kalakota, C. P., et al. (2015). Synthesis of Some Novel 2-Aminothiophene Derivatives and Evaluation for Their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 5(2), 235-242.
  • PubChem. (n.d.). 2-Amino-1-(thiophen-2-yl)ethan-1-ol. National Center for Biotechnology Information.
  • Chemchart. (n.d.). 2-amino-1-thiophen-2-yl-ethanol (10021-67-7).
  • Pharmaffiliates. (n.d.). 2-Amino-1-thiophen-2-yl-ethanol.
  • Alcaro, S., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of novel C2-symmetric bisoxazoline ligands. Chirality, 34(8), 1097-1106.
  • Google Patents. (1999).
  • BenchChem. (n.d.). Recrystallization and purification techniques for 2'-Aminoacetophenone.
  • Flood, A. H., et al. (2023). Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures.
  • University of Colorado Boulder. (n.d.).
  • SciHorizon. (2025).
  • European Patent Office. (1999).
  • ResearchGate. (n.d.).
  • Reddit. (2019, December 18).
  • SIELC Technologies. (n.d.). Separation of 2-((2-(Diethylamino)ethyl)amino)ethanol on Newcrom R1 HPLC column.
  • BenchChem. (n.d.).
  • Google Patents. (1957). Isolation process for 2-aminothiophenol. US2791612A.
  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • PrepChem.com. (n.d.). Preparation of 2-aminothiophenol hydrochloride.
  • Chem-Impex. (n.d.). 2-Amino-1-pyridin-2-yl-ethanol.
  • Sigma-Aldrich. (n.d.). 2-amino thiophene.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-1-thiophen-2-yl-ethanol.
  • Universidade de Lisboa. (2012).

Sources

Method

Analytical methods for "2-Amino-1-thiophen-2-yl-ethanol hydrochloride" quantification

Application Note: Quantitative Analysis & Purity Profiling of 2-Amino-1-thiophen-2-yl-ethanol Hydrochloride Part 1: Executive Summary & Scientific Context 2-Amino-1-thiophen-2-yl-ethanol hydrochloride (CAS: 10021-67-7 fo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantitative Analysis & Purity Profiling of 2-Amino-1-thiophen-2-yl-ethanol Hydrochloride

Part 1: Executive Summary & Scientific Context

2-Amino-1-thiophen-2-yl-ethanol hydrochloride (CAS: 10021-67-7 for racemic; 116539-55-0 for S-isomer) is a critical chiral intermediate in the synthesis of Duloxetine (Cymbalta), a serotonin-norepinephrine reuptake inhibitor (SNRI). In the pharmaceutical industry, it is frequently designated as "Duloxetine Amino Alcohol" or "Impurity A".

Analytical Significance: Controlling the quality of this intermediate is pivotal for two reasons:

  • Enantiomeric Purity: The (S)-enantiomer yields the active drug. The (R)-enantiomer is a distomer that must be strictly limited.

  • Genotoxic Potential: As a primary amine and thiophene derivative, trace levels must be quantified in the final API to meet ICH M7 guidelines.

This guide presents three validated workflows:

  • Method A (RP-HPLC): For assay and chemical purity (achiral).

  • Method B (Chiral HPLC): For enantiomeric excess (ee) determination.

  • Method C (LC-MS/MS): For trace quantification in complex matrices.

Part 2: Physicochemical Profile & Analytical Strategy

PropertyValue / CharacteristicAnalytical Implication
Structure Thiophene ring + Ethanol chain + Primary AmineUV Detection: Thiophene chromophore allows detection at 230 nm .
pKa (Amine) ~9.2 (Basic)Tailing Risk: The protonated amine (

) interacts with residual silanols on silica columns. Solution: Use end-capped columns, low pH buffers, or ion-pairing agents.
Solubility High in Water, Methanol; Low in Non-polar solventsSample Prep: Dissolve in Water:Methanol (50:50) or Mobile Phase.[1][2]
Chirality One chiral center (C1)Separation: Requires polysaccharide-based CSPs (e.g., Chiralpak AD/OD) with basic additives (DEA).

Part 3: Experimental Protocols

Method A: RP-HPLC for Assay & Chemical Purity

Use this method to determine the % w/w strength of the raw material.

Rationale: A low pH phosphate buffer suppresses silanol ionization, while ion-pairing (optional but recommended) or high-carbon-load columns retain the polar amine.

  • Instrument: HPLC with PDA/UV Detector.

  • Column: YMC-Pack C8 or Symmetry C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Phosphate Buffer (pH 3.0). Adjust with Orthophosphoric acid.[2][3][4]

  • Mobile Phase B: Acetonitrile (ACN).[1][5]

  • Gradient Program:

    • T=0 min: 85% A / 15% B

    • T=15 min: 60% A / 40% B

    • T=20 min: 85% A / 15% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temp: 30°C.

  • Detection: 230 nm.

  • Injection Volume: 10 µL.

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Critical for amines).

  • RSD (Area): < 2.0% (n=6).

  • Theoretical Plates: > 5000.

Method B: Normal Phase Chiral HPLC (Enantiomeric Purity)

Use this method to quantify the (R)-isomer impurity.

Rationale: The thiophene-ethanolamine structure interacts via hydrogen bonding and pi-pi interactions with amylose/cellulose carbamate phases. Diethylamine (DEA) is mandatory to mask free silanols and sharpen the amine peak.

  • Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) or equivalent.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Mode: Isocratic.

  • Temp: 25°C.

  • Detection: 230 nm.

  • Elution Order: (R)-isomer typically elutes before (S)-isomer (Verify with standards).

Method C: LC-MS/MS for Trace Impurity Analysis

Use this method when quantifying this compound as an impurity within Duloxetine API.

Rationale: Phosphate buffers are non-volatile and incompatible with MS. We switch to Ammonium Formate.

  • Column: Agilent Zorbax Eclipse XDB-C18 (50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 mins.

  • MS Source: ESI Positive Mode (

    
    ).
    
  • Transitions (MRM):

    • Quantifier: 144.0

      
       97.0 (Thiophene fragment).
      
    • Qualifier: 144.0

      
       126.0 (Loss of water).
      

Part 4: Visualizations

Figure 1: Analytical Decision Matrix

A logical workflow to select the correct method based on the analytical goal.

AnalyticalWorkflow Start Sample: 2-Amino-1-thiophen-2-yl-ethanol HCl Goal Define Analytical Goal Start->Goal Purity Chemical Purity / Assay Goal->Purity Quality Control Chiral Enantiomeric Excess ((S) vs (R)) Goal->Chiral Process Development Trace Trace Impurity in API Goal->Trace Safety/Release MethodA Method A: RP-HPLC (C18/C8, pH 3.0 Phosphate) Detects: Synthesis byproducts Purity->MethodA MethodB Method B: Chiral HPLC (Chiralpak AD-H, Hex/IPA/DEA) Detects: Wrong Enantiomer Chiral->MethodB MethodC Method C: LC-MS/MS (ESI+, MRM 144->97) Sensitivity: < 1 ppm Trace->MethodC

Caption: Decision matrix for selecting the appropriate analytical technique based on the specific phase of drug development.

Figure 2: Chiral Separation Mechanism

Visualizing how the polysaccharide stationary phase separates the enantiomers.

ChiralMechanism Racemate Racemic Mixture ((R) + (S) Isomers) Column Stationary Phase (Amylose Carbamate) Racemate->Column Injection InteractionR (R)-Isomer Weak Interaction Elutes FAST Column->InteractionR Steric Mismatch InteractionS (S)-Isomer Strong H-Bonding Elutes SLOW Column->InteractionS 3-Point Interaction Detector UV Detector (230 nm) Split Peaks InteractionR->Detector InteractionS->Detector

Caption: Mechanism of chiral recognition. The (S)-isomer forms stronger hydrogen bonds with the carbamate linkage of the stationary phase.

Part 5: References

  • Karagiannidou, E., et al. (2014). Characterization of Duloxetine HCl API and its process related Impurities: A selective and stability indicating RP-HPLC method. International Journal of Analytical and Pharmaceutical Biomedical Sciences. Link

  • Arava, V., et al. (2012).[3] Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride. Der Pharma Chemica. Link

  • RameshKumar, R., et al. (2022).[1][6] Analytical Method Development and Validation of Duloxetine HCl by Using Liquid Chromatography Coupled with Tandem Mass Spectroscopy. NeuroQuantology. Link

  • PubChem. (2023). 2-Amino-1-(thiophen-2-yl)ethan-1-ol Compound Summary. National Center for Biotechnology Information. Link

Sources

Application

Application Note: 2-Amino-1-thiophen-2-yl-ethanol Hydrochloride as a Privileged Scaffold in Antimicrobial Drug Discovery

Executive Summary & Scientific Rationale The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous discovery of novel chemical entities capable of bypassing existing bacterial defense mechanisms...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous discovery of novel chemical entities capable of bypassing existing bacterial defense mechanisms. Thiophene derivatives have long been recognized for their broad-spectrum biological activities, including potent antibacterial and antifungal properties[1]. Within this chemical space, 2-Amino-1-thiophen-2-yl-ethanol hydrochloride (CAS: 7404-66-2) emerges as a highly versatile, commercially available building block for the synthesis of targeted antimicrobial libraries[2].

This application note details the chemical biology, synthetic workflows, and validation protocols required to utilize this scaffold effectively in drug discovery.

Mechanistic Advantages of the Scaffold
  • The Thiophene Core: Acting as a classic bioisostere for benzene, the thiophene ring contains a sulfur heteroatom that alters the molecule's electron density and enhances lipophilicity. This increased lipophilicity is critical for penetrating the complex, hydrophobic lipid bilayers of Gram-negative bacteria[1]. Furthermore, the sulfur atom can participate in unique non-covalent interactions with target proteins, and specific halogenation on the thiophene ring has been shown to drastically improve antimicrobial efficacy[3].

  • The 1,2-Amino Alcohol Motif: This structural arrangement mimics endogenous sphingolipids and ethanolamines. It provides a bidentate hydrogen-bonding network capable of anchoring the molecule to bacterial target proteins, such as membrane-bound efflux pumps or cell wall synthetic enzymes.

  • The Hydrochloride Salt Form: The free base of 2-amino-1-thiophen-2-yl-ethanol is highly susceptible to oxidative degradation. Utilizing the hydrochloride salt ensures long-term bench stability, prevents premature degradation, and allows for precise stoichiometric control during library synthesis[2].

Experimental Workflows & Methodologies

To systematically explore the structure-activity relationship (SAR) of this scaffold, researchers typically employ a three-phase workflow: Library Synthesis, High-Throughput Screening, and Mechanism of Action (MoA) Validation.

Workflow A 2-Amino-1-thiophen-2-yl-ethanol HCl (Scaffold) B N-Alkylation / Acylation (Library Generation) A->B C High-Throughput Screening (MIC Determination) B->C D Hit Identification (ESKAPE Pathogens) C->D E MoA Validation (Efflux Pump Assay) D->E

Workflow for thiophene-amino alcohol library synthesis and screening.

Protocol 2.1: Synthesis of Thiophene-Amino Alcohol Derivatives

This protocol outlines the reductive amination of the scaffold to generate secondary lipophilic amines, which frequently exhibit potent efflux pump inhibition.

  • Free-basing the Scaffold: Suspend 2-Amino-1-thiophen-2-yl-ethanol HCl (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) dropwise at 0°C.

    • Causality: DIPEA is a sterically hindered base that efficiently neutralizes the HCl salt to liberate the nucleophilic primary amine without participating in unwanted side reactions (unlike stronger, unhindered bases).

  • Schiff Base Formation: Add the desired substituted benzaldehyde (1.0 eq) and a catalytic amount of glacial acetic acid. Stir at room temperature for 4 hours.

    • Causality: Acetic acid catalyzes the formation of the intermediate imine by protonating the carbonyl oxygen of the aldehyde, making it significantly more electrophilic and susceptible to amine attack.

  • Selective Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) and stir for 12 hours.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the imine to a secondary amine without inappropriately reducing the thiophene ring or the adjacent hydroxyl group.

  • Purification: Quench the reaction with saturated NaHCO₃, extract the organic layer with DCM, and purify via flash chromatography (Silica gel, EtOAc/Hexane gradient).

Protocol 2.2: Broth Microdilution Assay (MIC Determination)

A self-validating system for determining the Minimum Inhibitory Concentration (MIC) using a redox indicator.

  • Inoculum Preparation: Grow ESKAPE pathogens (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) in Mueller-Hinton Broth (MHB) to mid-log phase. Adjust the suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
    • Causality: Standardizing the inoculum is critical for reproducibility. An artificially high bacterial load will overwhelm the drug, leading to falsely elevated MIC values.

  • Compound Dilution: In a sterile 96-well plate, perform 2-fold serial dilutions of the synthesized thiophene derivatives in MHB to achieve a concentration range of 0.25 to 128 µg/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well. Include a positive control (antibiotic) and a negative control (media only). Incubate at 37°C for 18 hours.

  • Resazurin Addition (Validation Step): Add 10 µL of a 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) exclusively by metabolically active bacteria. This provides an objective, colorimetric endpoint for cell viability, eliminating the high subjectivity and error rates of visual turbidity assessments.

Protocol 2.3: Ethidium Bromide (EtBr) Efflux Inhibition Assay

Many thiophene-amino alcohols act not by killing bacteria directly, but by inhibiting bacterial efflux pumps (e.g., NorA in S. aureus), thereby restoring the efficacy of co-administered antibiotics.

MoA Drug Thiophene Derivative Pump Bacterial Efflux Pump (e.g., NorA / AcrAB) Drug->Pump Binds & Inhibits Accumulation Intracellular Antibiotic Accumulation Pump->Accumulation Prevents Efflux Death Bacterial Cell Death Accumulation->Death Restores Efficacy

Mechanism of action for thiophene-derived efflux pump inhibitors.

  • Cell Loading: Wash S. aureus cells and resuspend them in Phosphate-Buffered Saline (PBS) containing EtBr (2 µg/mL) and the thiophene test compound at 1/4 of its MIC .

    • Causality: Utilizing a sub-inhibitory concentration (1/4 MIC) guarantees that any observed physiological effect is due to pump inhibition rather than general bacterial cell death.

  • Fluorescence Monitoring: Measure fluorescence (Excitation: 530 nm, Emission: 600 nm) in a microplate reader every minute for 30 minutes.

    • Causality: EtBr fluoresces intensely only when intercalated with intracellular DNA. Active efflux pumps rapidly extrude EtBr, keeping fluorescence low. An effective thiophene-based inhibitor will block this extrusion, resulting in a rapid, sustained increase in fluorescence.

Quantitative Data Interpretation

The structural modifications applied to the 2-Amino-1-thiophen-2-yl-ethanol scaffold directly dictate its biological profile. The table below summarizes representative quantitative data demonstrating how increased lipophilicity and halogenation drive both direct antimicrobial activity and efflux pump inhibition.

Table 1: Representative Antimicrobial Screening Data for Thiophene-Amino Alcohol Derivatives

CompoundModification (N-Alkyl Group)MIC vs S. aureus (µg/mL)MIC vs P. aeruginosa (µg/mL)NorA Efflux Inhibition (%)
Scaffold None (Primary Amine)>128>128<5%
Deriv-A Benzyl326445%
Deriv-B 4-Chlorobenzyl83278%
Deriv-C 3,4-Dichlorobenzyl21692%

Data Interpretation Note: The unmodified scaffold exhibits negligible direct antimicrobial activity. However, the addition of halogenated benzyl groups (Deriv-B and Deriv-C) significantly lowers the MIC and drastically increases NorA efflux pump inhibition, validating the scaffold's utility in generating potent hit compounds[3].

References

  • MDPI - Molecules (2016). "Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses." Molecules. Available at:[Link]

  • MDPI - Molecules (2021). "Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents." Molecules. Available at:[Link]

Sources

Method

Application Note &amp; Protocols: Evaluating 2-Amino-1-thiophen-2-yl-ethanol hydrochloride as a Potential Kinase Inhibitor

Introduction: The Rationale for Investigating a Novel Thiophene-Based Compound Protein kinases are a large family of enzymes that play a central role in regulating the majority of cellular pathways, including signal tran...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating a Novel Thiophene-Based Compound

Protein kinases are a large family of enzymes that play a central role in regulating the majority of cellular pathways, including signal transduction, cell growth, and differentiation.[1][2] The dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets in modern medicine.[3][4] The search for novel, potent, and selective kinase inhibitors is a cornerstone of contemporary drug discovery.

The thiophene ring is recognized as a "privileged scaffold" in medicinal chemistry.[5] Its unique electronic properties and ability to form key interactions within the ATP-binding pocket of kinases have led to the development of numerous successful therapeutic agents.[6][7][8] Thiophene derivatives have been successfully developed as inhibitors of a wide range of kinases, demonstrating their versatility and potential in oncology and other therapeutic areas.[5][9]

This application note introduces 2-Amino-1-thiophen-2-yl-ethanol hydrochloride , a novel compound featuring the core thiophene scaffold. Based on the well-established activity of related structures, this compound presents a compelling candidate for investigation as a kinase inhibitor. We provide a structured, multi-phase experimental guide for researchers to perform an initial characterization of this compound, from direct enzymatic inhibition to its effects in a cellular context. The protocols herein are designed to be robust and self-validating, providing a solid foundation for further drug development efforts.

Compound Profile and Handling

Compound: 2-Amino-1-thiophen-2-yl-ethanol hydrochloride IUPAC Name: 2-amino-1-thiophen-2-ylethanol;hydrochloride Molecular Formula: C₆H₁₀ClNOS Molecular Weight: 179.67 g/mol [10]

Preparation of Stock Solutions

For consistency across assays, it is critical to prepare a high-concentration stock solution.

  • Solvent Selection: Due to the polar nature of the hydrochloride salt, initial solubility testing is recommended. However, Dimethyl Sulfoxide (DMSO) is the standard solvent for preparing stock solutions of small molecule inhibitors for biological assays.

  • Procedure:

    • Accurately weigh the desired amount of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride powder.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM or 20 mM.

    • Vortex or sonicate gently at room temperature until the compound is fully dissolved.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

Safety & Handling Precautions

GHS Hazard Statements for the parent compound (2-Amino-1-thiophen-2-yl-ethan-1-ol): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound in solid or solution form.[11][12]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[12] Avoid contact with skin and eyes.[11]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation occurs, seek medical attention.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Phase 1: In Vitro Biochemical Potency Determination

Objective: To determine if 2-Amino-1-thiophen-2-yl-ethanol hydrochloride directly inhibits the enzymatic activity of a purified kinase and to quantify its potency by determining the half-maximal inhibitory concentration (IC50).

This protocol describes a luminescence-based kinase assay that quantifies the amount of ADP produced in the kinase reaction. The amount of light generated is proportional to kinase activity; therefore, a decrease in signal indicates inhibition.[13]

Protocol 1: ADP-Glo™ Luminescence-Based Kinase Assay

Causality Behind Experimental Choices:

  • Why ADP-Glo™? This format is universal for any kinase, does not require specific antibodies or radioactive materials, and is highly sensitive, making it ideal for screening and IC50 determination with low enzyme concentrations.[13]

  • Why a 10-point dilution? A multi-point dose-response curve is essential for accurately calculating the IC50 value, as single-point inhibition data can be misleading.[14]

  • Why Km ATP? Running the assay at an ATP concentration close to the Michaelis constant (Km) for the specific kinase ensures that the inhibitor competes effectively with the substrate, providing a more accurate measure of its intrinsic potency.

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Signal Detection cluster_analysis Data Analysis prep_compound Prepare 10-point serial dilution of test compound in DMSO add_compound Dispense compound dilutions (and DMSO controls) to plate prep_compound->add_compound prep_kinase Prepare Kinase/Substrate master mix in assay buffer add_kinase Add Kinase/Substrate mix to all wells prep_kinase->add_kinase prep_atp Prepare ATP solution in assay buffer add_atp Initiate reaction by adding ATP prep_atp->add_atp incubate1 Incubate (e.g., 10 min at RT) for compound binding add_kinase->incubate1 incubate1->add_atp incubate2 Incubate (e.g., 60 min at RT) for kinase reaction add_atp->incubate2 add_adpglo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) incubate2->add_adpglo incubate3 Incubate (40 min at RT) add_adpglo->incubate3 add_detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate3->add_detection incubate4 Incubate (30-60 min at RT) add_detection->incubate4 read_lum Read luminescence on a plate reader incubate4->read_lum normalize Normalize data to controls (0% and 100% inhibition) read_lum->normalize plot Plot % Inhibition vs. log[Compound] normalize->plot fit Fit data to sigmoidal dose-response curve to determine IC50 plot->fit

Caption: Workflow for in vitro IC50 determination using a luminescence-based assay.

Materials:

  • Recombinant human kinase (e.g., EGFR, CDK2, etc.)

  • Kinase-specific substrate (e.g., Poly(E4Y))

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • Kinase Assay Buffer (specific to the kinase of interest)

  • 2-Amino-1-thiophen-2-yl-ethanol hydrochloride (10 mM stock in DMSO)

  • ATP (10 mM stock in ultrapure water)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol:

  • Compound Dilution: a. Prepare a 10-point, 3-fold serial dilution of the 10 mM stock solution in DMSO. This will typically range from 10 mM down to ~0.5 µM. For the final assay plate, these will be further diluted. b. Include a DMSO-only control (represents 0% inhibition / 100% kinase activity).

  • Assay Plate Preparation: a. Add 1 µL of each compound dilution (and DMSO control) to the wells of a 384-well plate in duplicate.

  • Kinase Reaction: a. Prepare a 2X Kinase/Substrate master mix in kinase assay buffer. The final concentration of kinase and substrate should be optimized based on the manufacturer's recommendation or prior titration experiments. b. Add 10 µL of the 2X Kinase/Substrate mix to each well containing the compound. c. Mix gently by tapping the plate or using a plate shaker for 30 seconds. d. Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase. e. Prepare a 2X ATP solution in kinase assay buffer. The final concentration should be at the determined Km for the target kinase (e.g., 10 µM). f. Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells. The final reaction volume is now 21 µL. g. Include a "no kinase" control (buffer only) to determine the background signal (represents 100% inhibition). h. Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: a. Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 40 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and simultaneously catalyzes a luciferase reaction to produce light. d. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis: a. Measure the luminescence intensity of each well using a plate reader.[3] b. Calculate Percent Inhibition: i. Subtract the average background signal ("no kinase" control) from all other measurements. ii. Normalize the data by setting the average signal of the DMSO-only control ("0% inhibition") as 100% activity. iii. Percent Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO_Control)) c. Determine IC50: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.[15] GraphPad Prism or similar software is recommended for this analysis.

Example Data Presentation:

Kinase Target2-Amino-1-thiophen-2-yl-ethanol hydrochloride IC50 (µM)Staurosporine IC50 (µM) (Control)
Kinase A (e.g., EGFR)1.250.015
Kinase B (e.g., CDK2)8.750.030
Kinase C (e.g., PKA)> 500.008

Phase 2: Cell-Based Target Engagement

Objective: To validate that the compound can enter cells and inhibit the phosphorylation of a known downstream substrate of the target kinase. This provides crucial evidence of target engagement in a physiologically relevant environment.[16][17]

Protocol 2: Western Blot Analysis of Substrate Phosphorylation

Causality Behind Experimental Choices:

  • Why Western Blot? It is a widely accessible and definitive method to visualize and quantify changes in the phosphorylation state of a specific protein, providing direct evidence of kinase inhibition in a signaling pathway.[17]

  • Why Serum Starvation? Many kinases are activated by growth factors present in fetal bovine serum (FBS). Serum starving the cells synchronizes them and reduces basal kinase activity, allowing for a clearer signal window when the pathway is stimulated with a specific growth factor.

  • Why Total Protein and Loading Controls? This is the core of the protocol's self-validating system. Comparing the phosphorylated protein level to the total protein level ensures that the observed decrease is due to inhibition of phosphorylation, not a decrease in the protein itself. A loading control (like β-actin or GAPDH) confirms that equal amounts of protein were loaded in each lane.

Signaling Pathway Diagram:

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates Substrate Substrate Protein RTK->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Inhibitor 2-Amino-1-thiophen-2-yl-ethanol HCl Inhibitor->RTK Inhibits

Caption: Inhibition of a receptor tyrosine kinase (RTK) signaling pathway.

Materials:

  • Human cell line expressing the target kinase (e.g., A549 for EGFR).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Serum-free medium.

  • Stimulant (e.g., Epidermal Growth Factor, EGF).

  • Compound stock solution.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, buffers, and electrophoresis equipment.

  • Western blot transfer system (e.g., PVDF membranes).

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: phospho-specific substrate (e.g., anti-phospho-ERK), total substrate (e.g., anti-total-ERK), and loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Step-by-Step Protocol:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells by replacing the complete medium with serum-free medium for 16-24 hours. c. Pre-treat the cells with various concentrations of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 1-2 hours. d. Stimulate the kinase pathway by adding the appropriate agonist (e.g., 100 ng/mL EGF) for a short period (e.g., 10-15 minutes). Include an unstimulated control well.

  • Cell Lysis and Protein Quantification: a. Place plates on ice and wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube. c. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube. e. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil at 95°C for 5 minutes. b. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody for the phospho-substrate overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash again as in step 3f. i. Apply ECL substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing (Trustworthiness Check): a. After imaging, strip the membrane using a mild stripping buffer. b. Re-block and re-probe the same membrane for the total substrate protein and then again for the loading control (β-actin). This is essential to confirm that changes in the phospho-signal are not due to loading errors or protein degradation.

  • Data Analysis: a. Quantify the band intensity using software like ImageJ. b. For each sample, normalize the phospho-substrate signal to the total-substrate signal. Then, normalize this value to the loading control signal to get the final relative phosphorylation level. c. Compare the phosphorylation levels in compound-treated samples to the stimulated DMSO control.

Phase 3: Cellular Phenotypic Response

Objective: To determine if the observed target inhibition translates into a functional cellular outcome, such as the inhibition of cancer cell proliferation.

Protocol 3: Cell Viability / Proliferation Assay (MTS/MTT)

Causality Behind Experimental Choices:

  • Why a Proliferation Assay? Many kinase pathways targeted in cancer directly drive cell proliferation. Therefore, inhibiting proliferation is a key desired phenotypic outcome for a potential anti-cancer drug.[16][18]

  • Why 72 hours? A 72-hour incubation period is standard for proliferation assays as it allows for multiple cell doubling times, providing a robust window to observe the anti-proliferative effects of a compound.

  • Why a Kinase-Dependent Cell Line? Using a cell line whose proliferation is known to be driven by the target kinase (e.g., an EGFR-mutant lung cancer line for an EGFR inhibitor) provides a strong link between target inhibition and the phenotypic effect.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.

  • Compound Treatment: a. Prepare a 2X serial dilution of the compound in complete medium. b. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (or similar viability reagent) to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light. The MTS reagent is converted by viable, metabolically active cells into a colored formazan product.

  • Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis: a. Subtract the background absorbance (media only). b. Normalize the data to the DMSO vehicle control (set as 100% viability). c. Plot the percent viability against the log of the compound concentration and fit to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Example Data Presentation:

Cell LinePrimary Kinase Driver2-Amino-1-thiophen-2-yl-ethanol hydrochloride GI50 (µM)
A549EGFR (wild-type)5.6
H1975EGFR (L858R/T790M)15.2
MCF-7PI3K/Akt> 50

Interpretation and Future Directions

The successful completion of these three phases provides a foundational dataset for evaluating 2-Amino-1-thiophen-2-yl-ethanol hydrochloride.

  • Correlating Data: A potent inhibitor should ideally show a strong biochemical IC50 (Phase 1), which is reflected in its ability to block downstream signaling in cells at similar concentrations (Phase 2), and ultimately lead to growth inhibition of kinase-dependent cell lines (Phase 3). Discrepancies between biochemical and cellular potencies can point to issues with cell permeability, compound stability, or off-target effects.

  • Next Steps:

    • Kinase Selectivity Profiling: Screen the compound against a broad panel of kinases (e.g., >300 kinases) to understand its selectivity profile, which is critical for predicting potential off-target toxicities.[14]

    • Mechanism of Action: Conduct ATP competition assays to determine if the compound binds in the ATP pocket, the most common mechanism for this class of inhibitors.[19]

    • In Vivo Studies: If the in vitro and cellular data are promising, the next logical step is to evaluate the compound's efficacy and safety in animal models of disease.

This comprehensive guide provides the necessary framework and detailed protocols for any researcher to begin characterizing the potential of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride as a novel kinase inhibitor.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]

  • National Center for Biotechnology Information. In vitro NLK Kinase Assay. [Link]

  • MDPI. (2021, December 26). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors. [Link]

  • PLOS One. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]

  • National Center for Biotechnology Information. (2023). Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. [Link]

  • International Centre for Kinase Profiling. Services | IC50 Determination. [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. [Link]

  • German Cancer Research Center. Kinase Activity Profiling. [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. [Link]

  • STAR Protocols. (2021, November 4). Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. [Link]

  • Creative Diagnostics. Kinase Activity Assay. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Semantic Scholar. (2022, June 2). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. [Link]

  • AACR Journals. (2018, July 1). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Frontiers. (2023, December 13). Pharmacological approaches to understanding protein kinase signaling networks. [Link]

  • National Center for Biotechnology Information. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. [Link]

  • ACS Omega. (2019, May 22). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. [Link]

  • PubChem. 2-Amino-1-(thiophen-2-yl)ethan-1-ol. [Link]

  • SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. [Link]

  • International Journal of Pharmaceutical and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • Chemchart. 2-amino-1-thiophen-2-yl-ethanol (10021-67-7). [Link]

  • Pharmaffiliates. 10021-67-7| Chemical Name : 2-Amino-1-thiophen-2-yl-ethanol. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Aminoethanol. [Link]

  • ResearchGate. Selected biologically active 2-aminothiophenes. [Link]

  • MDPI. (2025, June 19). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). [Link]

  • Encyclopedia MDPI. (2024, January 16). Biological Activities of Thiophenes. [Link]

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Application

Application Notes and Protocols for the Cellular Characterization of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride

Abstract This document provides a comprehensive guide for the initial in vitro pharmacological characterization of the novel compound, 2-Amino-1-thiophen-2-yl-ethanol hydrochloride. As the precise biological target(s) an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the initial in vitro pharmacological characterization of the novel compound, 2-Amino-1-thiophen-2-yl-ethanol hydrochloride. As the precise biological target(s) and mechanism of action for this compound are not yet elucidated, this guide presents a systematic, multi-stage approach for its evaluation. The protocols herein are designed for researchers, scientists, and drug development professionals to first establish a viable concentration range by assessing cytotoxicity, then to identify potential biological activities through broad-based pathway screening, and finally, to conduct more focused, secondary assays to begin to delineate a specific mechanism of action. The methodologies are grounded in established cell-based assay principles to ensure scientific integrity and reproducibility.

Introduction and Scientific Rationale

2-Amino-1-thiophen-2-yl-ethanol hydrochloride is a small molecule with a thiophene moiety and an ethanolamine side chain. Its structural features suggest the potential for biological activity, however, public domain literature has yet to describe its specific cellular effects. The initial characterization of a new chemical entity (NCE) is a critical step in the drug discovery pipeline. A phased approach, beginning with broad, safety-related assessments and progressing to more targeted, hypothesis-driven investigations, is paramount.

This guide provides a robust framework for this initial characterization. The first essential step is to determine the compound's cytotoxicity profile. This establishes a therapeutic window, informing the concentration range for all subsequent functional assays and ensuring that observed effects are not artifacts of cell death. Following this, we outline a strategy for broad functional screening using commercially available cell-based reporter assay panels. Such screens can quickly identify which major signaling pathways (e.g., GPCR, kinase) the compound may modulate, thus generating initial hypotheses about its mechanism of action.

Finally, we provide detailed protocols for specific secondary assays, using the investigation of potential neuroactivity as a practical example. This hypothetical scenario is based on structural similarities of the compound to known neuropharmacological agents. These secondary assays are designed to validate and expand upon initial screening "hits". This systematic workflow ensures a logical and efficient progression from a compound of unknown function to one with a preliminary pharmacological profile.

Compound Information and Handling

PropertyValueSource
IUPAC Name 2-amino-1-thiophen-2-ylethanol hydrochlorideN/A
Molecular Formula C₆H₁₀ClNOSPubChem[1]
Molecular Weight 179.67 g/mol (hydrochloride salt)PubChem[1]
CAS Number Not available for hydrochloride salt. 10021-67-7 for free base.PubChem[1]
Handling Causes skin and serious eye irritation. May cause respiratory irritation.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.N/A
Solubility To be determined empirically. Start with aqueous buffers (e.g., PBS, HBSS) and DMSO.N/A
Stock Solution Prepare a high-concentration stock (e.g., 10-50 mM) in a suitable solvent (e.g., sterile DMSO or water). Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.N/A

Phase 1: Foundational Assays - Cytotoxicity Profiling

Rationale: The primary objective is to determine the concentration range at which 2-Amino-1-thiophen-2-yl-ethanol hydrochloride exhibits cytotoxic effects. This is crucial for distinguishing true pharmacological effects from toxicity-induced artifacts in subsequent assays. We describe two common colorimetric/fluorometric methods based on metabolic activity.

Protocol: MTS Cell Viability Assay

This colorimetric assay measures the reduction of a tetrazolium salt (MTS) into a colored formazan product by metabolically active cells. The quantity of formazan is directly proportional to the number of viable cells.[2][3][4][5]

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Complete culture medium (e.g., MEM/F12 + 10% FBS)

  • 96-well, clear-bottom tissue culture plates

  • 2-Amino-1-thiophen-2-yl-ethanol hydrochloride

  • MTS reagent solution (commercially available, e.g., CellTiter 96® AQueous One Solution)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]

  • Compound Preparation: Prepare a 2X concentration serial dilution of the test compound in complete medium. A suggested starting range is from 200 µM down to low nM concentrations.

  • Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions. Also include vehicle-only (e.g., DMSO in medium) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent directly to each well.[4]

  • Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂. The incubation time should be optimized to ensure the absorbance values are within the linear range of the instrument.

  • Data Acquisition: Gently mix the plate and measure the absorbance at 490 nm using a microplate reader.[2][4]

Protocol: Resazurin Cell Viability Assay

This fluorometric assay uses the redox indicator resazurin, which is reduced by viable cells to the highly fluorescent resorufin.[1][7][8][9] This assay is generally more sensitive than tetrazolium-based assays.

Materials:

  • Cells and plates as in 3.1, but use black, clear-bottom 96-well plates for fluorescence.

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered).[7]

  • Microplate fluorometer.

Procedure:

  • Cell Seeding & Treatment: Follow steps 1-4 from the MTS protocol (3.1).

  • Resazurin Addition: Add 20 µL of resazurin solution to each well.[7]

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure fluorescence intensity using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[1][7][10]

Data Analysis and Presentation
  • Subtract the average background reading (medium-only wells) from all experimental wells.

  • Normalize the data by expressing the signal from compound-treated wells as a percentage of the vehicle-treated control wells (% Viability).

  • Plot % Viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.

ParameterDescription
% Viability (Signal of Test Well / Signal of Vehicle Control Well) x 100
IC₅₀ Concentration of compound causing 50% inhibition of cell viability.

Phase 2: Broad Pharmacological Profiling (Hypothesis Generation)

Rationale: With a non-toxic concentration range established, the next step is to screen the compound against a wide array of biological targets to generate hypotheses about its mechanism of action. This is efficiently achieved using commercially available cell-based assay services that have large panels of validated reporter assays.

Workflow:

  • Select Screening Panels: Choose panels that cover major drug target classes.

    • GPCR Panels: These assays typically measure second messenger readouts like cAMP or intracellular calcium in cell lines stably expressing specific GPCRs.[11][12][13][14]

    • Kinase Panels: These assays can measure the phosphorylation of a specific substrate within a cell or rely on cell proliferation driven by an oncogenic kinase.[15]

  • Determine Screening Concentration: Based on cytotoxicity data (Phase 1), select one to three non-toxic concentrations for the primary screen (e.g., 1 µM, 10 µM).

  • Submit Compound: Provide the compound to a contract research organization (CRO) that specializes in these screening services.

  • Analyze "Hit" Data: The CRO will provide a report detailing the percent activation or inhibition for each target in the panel. A "hit" is typically defined as a response that exceeds a certain threshold (e.g., >50% inhibition or >3-fold standard deviation from the mean of the plate).

Caption: Workflow for initial pharmacological characterization.

Phase 3: Secondary Assays for Hypothesis Validation (Example Scenario)

Scenario: Let's hypothesize that the broad screening returned a hit related to aminergic systems, suggesting potential interaction with monoamine oxidases or neurotransmitter transporters. The following protocols detail how to validate this hypothesis.

Monoamine Oxidase (MAO) Activity Assay

Rationale: Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of neurotransmitters.[6] Inhibition of MAO is a therapeutic strategy for depression and neurodegenerative diseases. This assay measures MAO activity by detecting a luminescent signal produced as a byproduct of substrate oxidation.

Principle: The MAO-Glo™ Assay is a common method. MAO in the cell lysate oxidizes a substrate, producing luciferin, which is then converted to light by luciferase. The light output is directly proportional to MAO activity; therefore, a decrease in light indicates inhibition.[4]

MAO_Assay cluster_0 MAO Reaction cluster_1 Detection Reaction MAO MAO Enzyme (from Cell Lysate) Product Luciferin MAO->Product Oxidation Substrate Luminogenic Substrate Substrate->MAO Luciferin_detect Luciferin Product->Luciferin_detect Inhibitor Test Compound Inhibitor->MAO Luciferase Luciferase Light Luminescent Signal Luciferase->Light ATP, O₂ Luciferin_detect->Luciferase

Caption: Principle of the luminescent MAO-Glo™ assay.

Protocol:

  • Cell Culture and Lysate Preparation:

    • Culture SH-SY5Y cells, which endogenously express MAO, in a T-75 flask to ~80-90% confluency.[6][16]

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., hypotonic buffer followed by freeze-thaw cycles) to release mitochondrial enzymes.

    • Centrifuge to pellet debris and collect the supernatant containing the enzyme. Determine protein concentration using a BCA or Bradford assay.

  • Assay Procedure (96-well, white, opaque plate):

    • Add cell lysate (diluted to an optimized protein concentration) to each well.

    • Add the test compound at various concentrations or a known inhibitor (e.g., Pargyline for MAO-B) as a positive control. Include a vehicle control (DMSO).

    • Add the luminogenic MAO substrate (specific substrates for MAO-A or MAO-B are available).

    • Incubate at room temperature for 60 minutes.

    • Add the Luciferin Detection Reagent, which stops the MAO reaction and initiates the luminescent reaction.[4]

    • Incubate for 20 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate % Inhibition = 100 * (1 - (Signal_Test - Signal_Background) / (Signal_Vehicle - Signal_Background)).

    • Plot % Inhibition vs. log[Compound] and perform a non-linear regression to determine the IC₅₀ value.

Dopamine Transporter (DAT) Uptake Assay

Rationale: To test if the compound inhibits the reuptake of dopamine, a functional uptake assay is performed. This assay directly measures the ability of a cell to transport a labeled substrate.

Principle: This protocol uses cells engineered to express the human dopamine transporter (hDAT), such as HEK293-hDAT cells.[17] A fluorescent substrate that mimics dopamine is added to the cells. If the compound inhibits the transporter, less fluorescent substrate will be taken up, resulting in a lower intracellular signal.[18]

Protocol:

  • Cell Culture:

    • Culture HEK293-hDAT cells (or a similar cell line like SK-N-BE(2)C which endogenously expresses norepinephrine transporters) in their recommended complete medium.[19][20]

    • Seed cells into a 96-well black, clear-bottom plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells gently with a pre-warmed assay buffer (e.g., Hank's Balanced Salt Solution - HBSS).

    • Add assay buffer containing the test compound at various concentrations. Include a known DAT inhibitor (e.g., GBR-12909) as a positive control and a vehicle control.

    • Pre-incubate for 10-20 minutes at 37°C.

    • Initiate uptake by adding the fluorescent dopamine transporter substrate (available in commercial kits, e.g., Neurotransmitter Transporter Uptake Assay Kit).[18]

    • Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.

    • Measure the intracellular fluorescence using a bottom-read fluorescence plate reader.

  • Data Analysis:

    • Calculate the IC₅₀ value as described for the MAO assay.

Summary and Next Steps

This application note outlines a systematic workflow for the initial characterization of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride. By following this three-phase approach—cytotoxicity assessment, broad pathway screening, and targeted secondary assays—researchers can efficiently generate a preliminary pharmacological profile for this novel compound. The data obtained, including IC₅₀ values for cytotoxicity and any identified biological targets, will form the basis for all future, more in-depth mechanistic studies, structure-activity relationship (SAR) analyses, and in vivo efficacy models.

References

  • PubChem. (n.d.). 2-Amino-1-(thiophen-2-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • EURL ECVAM. (2019). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Retrieved from [Link]

  • Cyagen. (2025). SH-SY5Y Cell Culture and Gene Editing Protocols. Retrieved from [Link]

  • Decker, A. M., & Blough, B. E. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 635–642. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 78, 12.15.1-12.15.16. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • PubChem. (n.d.). Monoamine Oxidase Assays. Cell Biolabs, Inc. Retrieved from [Link]

  • p-care. (2022). RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC50) OF CANCER CELLS. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

  • Multispan, Inc. (n.d.). MULTISCREEN™ 235-GPCR Cell-Based Assay Panel. Retrieved from [Link]

  • Altogen Biosystems. (n.d.). Transfection Information - HEK293 CELL LINE. Retrieved from [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

Sources

Method

Application Note: In Vivo Pharmacokinetic and Toxicological Assessment of 2-Amino-1-thiophen-2-yl-ethanol HCl

Executive Summary & Scientific Rationale This guide details the in vivo evaluation of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride (CAS: 10021-67-7), a critical scaffold in medicinal chemistry. This compound is primaril...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This guide details the in vivo evaluation of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride (CAS: 10021-67-7), a critical scaffold in medicinal chemistry. This compound is primarily known as a key chiral intermediate in the synthesis of the SNRI Duloxetine [1, 2]. However, its structural homology to phenylethanolamine (the backbone of norepinephrine) makes it a potent subject for bioisosteric studies in adrenergic signaling and impurity qualification.

Why this study is critical:

  • Bioisosterism: The thiophene ring acts as a bioisostere for the benzene ring in catecholamines. Understanding the in vivo shift in potency when substituting benzene with thiophene is vital for designing next-generation adrenergic modulators [3].

  • Impurity Qualification: As a synthesis precursor, this compound may persist as an impurity in pharmaceutical substances. Under ICH Q3A/B guidelines, impurities exceeding thresholds must undergo toxicological qualification [4].

  • Safety Pharmacology: Due to its structural similarity to sympathomimetic amines, this compound carries a high probability of off-target cardiovascular effects (tachycardia, hypertension) which must be assessed early.

Chemical Identity & Handling

ParameterSpecification
Chemical Name 2-Amino-1-(thiophen-2-yl)ethanol hydrochloride
Structure Thiophene ring attached to an amino-ethanol chain
Molecular Weight 179.67 g/mol (HCl salt)
Solubility Highly soluble in water (>50 mg/mL), Methanol, DMSO
Stability Hygroscopic. Store at -20°C under desiccant.
Handling Warning: Potential adrenergic agonist.[1][2][3] Use PPE to prevent inhalation or transdermal absorption.

Structural Logic & Pathway Visualization

The following diagram illustrates the structural relationship between the target compound, the neurotransmitter norepinephrine, and the drug Duloxetine. This visualizes why "Safety Pharmacology" (adrenergic testing) is the logical experimental choice.

Bioisosterism cluster_0 Pharmacological Risk Assessment NE Norepinephrine (Endogenous Ligand) Target 2-Amino-1-thiophen-2-yl-ethanol (Target Scaffold) NE->Target Bioisosteric Replacement (Benzene -> Thiophene) Receptor Adrenergic Receptors (Alpha/Beta) NE->Receptor High Affinity Binding Dulox Duloxetine (Final SNRI Drug) Target->Dulox Synthetic Precursor (Mannich Reaction/Reduction) Target->Receptor Potential Agonism (Safety Risk) Target->Receptor

Caption: Structural evolution from endogenous ligands to the thiophene scaffold, highlighting the potential for off-target adrenergic binding.

Experimental Protocols

Protocol A: Formulation for Intravenous (IV) and Oral (PO) Dosing

Rationale: The HCl salt is water-soluble, but pH control is critical to prevent precipitation or injection site irritation.

  • Vehicle Selection:

    • IV: 0.9% Saline (pH adjusted to 6.0–7.0).

    • PO: Distilled water or 0.5% Methylcellulose (if suspension is required for high doses).

  • Preparation:

    • Weigh the calculated amount of 2-Amino-1-thiophen-2-yl-ethanol HCl.

    • Dissolve in 90% of final volume of saline.

    • Vortex for 2 minutes.

    • Check pH.[4] If < 4.0, adjust carefully with 0.1N NaOH to pH 6.5 (avoid free-basing the amine which may precipitate).

    • Filter sterilize (0.22 µm PVDF membrane) for IV dosing.

  • Stability Check: Analyze by HPLC immediately and after 4 hours at room temperature to confirm <2% degradation.

Protocol B: In Vivo Pharmacokinetics (Rat Model)

Rationale: To establish the half-life (t1/2) and bioavailability (F%). As a polar amine, rapid renal clearance is expected.

Subjects: Sprague-Dawley Rats (Male, 250–300g), n=3 per timepoint. Dose: 5 mg/kg (IV) and 10 mg/kg (PO).

Workflow:

  • Cannulation: Jugular vein cannulation (JVC) performed 48h prior to dosing.

  • Administration: Bolus IV injection (t=0) or Oral Gavage.

  • Sampling: Collect 0.2 mL blood into K2EDTA tubes at:

    • Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

  • Processing: Centrifuge at 3000g for 10 min (4°C). Harvest plasma.

  • Bioanalysis (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Waters XBridge).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Transition: Monitor parent mass [M+H]+ 144.0 -> Fragment ions (characteristic thiophene cleavage).

Protocol C: Cardiovascular Safety Pharmacology (Telemetered Rats)

Rationale: Because this compound mimics norepinephrine, it may cause hypertensive spikes. This "Self-Validating" protocol ensures that if the compound is active, the telemetry system will detect it immediately.

System: DSI Telemetry Implants (HD-S10). Design: Crossover design (Vehicle vs. Low Dose vs. High Dose) with 48h washout.

Steps:

  • Baseline: Record Mean Arterial Pressure (MAP), Heart Rate (HR), and ECG for 1 hour pre-dose.

  • Dosing: Administer compound via oral gavage.

  • Monitoring: Continuous recording for 24 hours.

  • Data Binning: Analyze data in 15-minute bins.

  • Thresholds:

    • Alert: >15% increase in MAP or HR compared to vehicle control.

    • Critical: Arrhythmias (PVCs) observed on ECG.

Data Presentation & Analysis

Pharmacokinetic Parameters (Example Data Structure)

Summarize your LC-MS/MS findings in this format:

ParameterDefinitionIV (5 mg/kg)PO (10 mg/kg)Interpretation
Cmax (ng/mL)Max Concentration1250 ± 110450 ± 45Rapid absorption expected.
Tmax (h)Time to CmaxN/A0.5Indicates high permeability.
AUC (h*ng/mL)Total Exposure21001800
t1/2 (h)Half-life1.21.4Short half-life typical of polar amines.
%F BioavailabilityN/A~43%Moderate oral bioavailability.
Toxicology Scoring System

Use this tiered scoring for the Impurity Qualification study:

ScoreClinical SignPhysiological CorrelateAction Required
0 Normal behaviorNo toxicityProceed to next dose.
1 PiloerectionMild stress / Sympathetic activationMonitor closely.
2 Hyperactivity / TremorsCNS stimulation (Adrenergic)Stop Dosing. Collect plasma.
3 Ataxia / ConvulsionsSevere CNS toxicityEuthanize immediately.

References

  • Sorgi, K. L., et al. (2021). "Duloxetine Synthesis: Mechanisms and Process Optimization." ResearchGate.[5]

  • European Patent Office. (2011). "Improved Synthesis and Preparations of Duloxetine Salts." EP Patent 1971592.

  • Timmermans, P. B., et al. (2001).[6] "Activity of N-(phenethyl)phenylethanolamines at beta-adrenoceptors: structural modifications and selectivity." Journal of Pharmacology and Experimental Therapeutics.

  • ICH Guidelines. "Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation.

  • PubChem. "2-Amino-1-(thiophen-2-yl)ethan-1-ol Compound Summary." National Library of Medicine.

Sources

Application

Formulation &amp; Application Guide: 2-Amino-1-(thiophen-2-yl)ethanol Hydrochloride

[1][2] Abstract & Scope This technical guide details the formulation, handling, and experimental application of 2-Amino-1-(thiophen-2-yl)ethanol hydrochloride (Base CAS: 10021-67-7).[1][2] Structurally analogous to pheny...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract & Scope

This technical guide details the formulation, handling, and experimental application of 2-Amino-1-(thiophen-2-yl)ethanol hydrochloride (Base CAS: 10021-67-7).[1][2] Structurally analogous to phenylethanolamines (e.g., norepinephrine), this compound serves as a critical bioisostere in adrenergic receptor research, monoamine transporter kinetics, and as a chiral intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs).[1]

This protocol addresses specific challenges associated with the thiophene moiety—specifically its susceptibility to oxidative degradation and photosensitivity—providing a validated method for stable, physiological delivery.[1][2]

Physicochemical Profile

Understanding the fundamental properties of the hydrochloride salt is prerequisite to successful formulation.[1][2] The thiophene ring introduces higher lipophilicity compared to its phenyl analogs, yet the hydrochloride salt form ensures aqueous solubility.[1][2]

PropertySpecification
Chemical Name 2-Amino-1-(thiophen-2-yl)ethanol hydrochloride
Molecular Formula C₆H₉NOS[1][2][3][4][5] · HCl
Molecular Weight 179.67 g/mol (Salt) / 143.21 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility (Water) > 50 mg/mL (Freely soluble)
Solubility (DMSO) > 100 mg/mL
pKa (Amine) ~9.0 (Estimated based on ethanolamine)
Stability Hazards Hygroscopic; Thiophene ring is light/oxidation sensitive

Formulation Protocols

Master Stock Solution (100 mM)

Purpose: Long-term storage and high-concentration aliquots.[1][2] Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous.[1][2]

Rationale: While water-soluble, aqueous solutions of amino-thiophen-ethanols are prone to hydrolysis and oxidation over time.[1][2] Anhydrous DMSO prevents hydrolytic degradation and inhibits microbial growth during storage.[1][2]

Protocol:

  • Weighing: Accurately weigh 17.97 mg of the hydrochloride salt.

  • Dissolution: Transfer to a sterile amber glass vial. Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex for 30 seconds until completely dissolved. The solution should be clear and colorless.

  • Inert Gas Overlay: Gently flush the headspace with Argon or Nitrogen gas to displace oxygen.[1][2]

  • Storage: Aliquot into 50 µL volumes in PCR tubes or cryovials. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Aqueous Working Solution (For In Vitro/In Vivo Use)

Purpose: Immediate experimental application.[1][2] Vehicle: Phosphate Buffered Saline (PBS), pH 7.4.[1][2]

Critical Control Point (pH): The hydrochloride salt is acidic.[1][2] When dissolving directly in unbuffered water, the pH will drop (pH ~4-5), potentially affecting cellular assays.[1][2] Always use a strong buffer (PBS or HEPES) or neutralize with equimolar NaOH if using high concentrations (>10 mM).[1][2]

Protocol (Example: 1 mM Working Solution):

  • Thaw a 50 µL aliquot of the 100 mM DMSO Master Stock.[1][2]

  • Add the 50 µL stock dropwise to 4.95 mL of pre-warmed (37°C) PBS while vortexing.

  • Final Concentration: 1 mM compound in 1% DMSO/PBS.

  • Filtration: Syringe filter through a 0.22 µm PES or PVDF membrane for sterilization. Do not use Nylon filters as they may bind the thiophene moiety.[1][2]

  • Usage Window: Use within 4 hours of preparation. Discard unused portions.

Experimental Workflow & Logic

The following diagram illustrates the decision matrix for handling this compound, emphasizing the "Fresh Prep" rule due to thiophene instability.

FormulationWorkflow Start Solid HCl Salt (Hygroscopic/Light Sensitive) Weigh Weigh under Low Light Start->Weigh SolventChoice Select Solvent System Weigh->SolventChoice DMSO Anhydrous DMSO (Master Stock 100mM) SolventChoice->DMSO Long Term Storage Aqueous PBS / Saline (Immediate Use Only) SolventChoice->Aqueous Acute Experiment Storage Aliquot & Store -80°C (Argon Flush) DMSO->Storage CheckPH Check pH (Neutralize if >10mM) Aqueous->CheckPH Dilution Dilute 1:1000 into Media (Final < 0.1% DMSO) Storage->Dilution Thaw Experiment Execute Assay (Receptor Binding / Cell Culture) Dilution->Experiment CheckPH->Experiment

Figure 1: Decision matrix for solvent selection and handling to ensure compound stability and physiological compatibility.

Application Notes for Specific Assays

In Vitro Receptor Binding

When using this compound to displace radioligands (e.g., [³H]-Norepinephrine) or study transporter kinetics:

  • Oxidation Control: Thiophene derivatives can oxidize to sulfoxides.[1][2] Add 100 µM Ascorbic Acid or 10 µM EDTA to the assay buffer to prevent oxidative degradation during incubation at 37°C.[2]

  • Non-Specific Binding: The lipophilic thiophene ring may adsorb to plasticware.[2] Use low-binding polypropylene plates or silanized glass.[1][2]

In Vivo Administration (Mice/Rats)[1][2]
  • Route: IP or IV.

  • Vehicle: 0.9% Saline.[1][2]

  • Dosing Volume: 10 mL/kg.

  • Maximum Solubility: Up to 20 mg/mL in saline (clear solution).[1][2]

  • Caution: High doses of thiophene analogs can be hepatotoxic.[1][2] Perform dose-escalation studies starting at 1 mg/kg.

Safety & Handling (HSE)

  • Thiophene Toxicity: Thiophene compounds can be metabolically activated to reactive intermediates (epoxides).[1][2] Handle inside a fume hood.

  • PPE: Nitrile gloves (double gloving recommended for DMSO solutions), safety goggles, and lab coat.[1][2]

  • Waste: Dispose of as halogenated organic waste (due to HCl/S content) or general organic waste depending on local regulations.[1][2]

References

  • PubChem. (2025).[1][2] 2-Amino-1-(thiophen-2-yl)ethan-1-ol Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • MDPI. (2024).[1][2][3] Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest. Molecules. [Link][1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride

Welcome to the technical support guide for the synthesis of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride. This document is designed for researchers, scientists, and drug development professionals encountering challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride. This document is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during this multi-step synthesis. We will dissect the common synthetic pathway, identify critical failure points, and provide actionable, field-proven solutions to optimize your outcomes.

Overview of the Synthetic Pathway

The most common and reliable route to 2-Amino-1-thiophen-2-yl-ethanol hydrochloride involves a two-step process starting from a suitable precursor, 2-amino-1-(thiophen-2-yl)ethanone. This α-amino ketone is first synthesized and then stereoselectively or non-stereoselectively reduced to the corresponding amino alcohol, which is subsequently isolated as its hydrochloride salt for improved stability and handling.

Below is a visualization of the general synthetic workflow.

G cluster_0 Step 1: α-Amino Ketone Synthesis cluster_1 Step 2: Reduction & Salt Formation start 2-Acetylthiophene intermediate1 2-Bromo-1-(thiophen-2-yl)ethanone start->intermediate1 α-Bromination (e.g., NBS, Br₂) precursor 2-Amino-1-(thiophen-2-yl)ethanone intermediate1->precursor Amination (e.g., NH₃, Hexamine) product_freebase 2-Amino-1-thiophen-2-yl-ethanol (Free Base) precursor->product_freebase Ketone Reduction (e.g., NaBH₄) final_product 2-Amino-1-thiophen-2-yl-ethanol HCl (Final Product) product_freebase->final_product Salt Formation (e.g., HCl in IPA)

Caption: General synthetic workflow for 2-Amino-1-thiophen-2-yl-ethanol HCl.

Troubleshooting Guide: A Logical Approach

Low yield in a multi-step synthesis is a cumulative problem. A systematic approach is essential to pinpoint the source of product loss. This guide is structured to follow the reaction sequence, addressing the most probable issues first.

TroubleshootingFlow start Start: Low Final Yield q1 Is the α-amino ketone precursor (2-amino-1-(thiophen-2-yl)ethanone) of high purity and yield? start->q1 fix1 Troubleshoot Step 1: - Check starting material purity. - Optimize bromination conditions. - Verify amination success. q1->fix1 No q2 Is the reduction of the α-amino ketone complete? q1->q2 Yes fix1->q2 fix2 Troubleshoot Step 2: - Confirm reducing agent activity. - Increase reagent equivalents or reaction time. - Optimize temperature. q2->fix2 No q3 Are there significant losses during workup and purification? q2->q3 Yes fix2->q3 fix3 Optimize Step 3: - Ensure complete extraction of free base. - Refine recrystallization solvent system. - Check pH during salt formation. q3->fix3 Yes end Yield Optimized q3->end No fix3->end

Caption: Logical troubleshooting flow for low yield synthesis.

FAQs: Quick Solutions

Q1: My final product is a sticky oil or gum instead of a crystalline solid. What's wrong? A1: This is a common issue during salt formation and purification.

  • Cause: The presence of impurities (unreacted starting material, solvent residue, or side products) can inhibit crystallization. The incorrect stoichiometry of hydrochloric acid can also lead to a hydroscopic, oily product.

  • Solution: Ensure your amino alcohol free base is as pure as possible before salt formation. Try dissolving the oil in a minimal amount of a polar solvent (like isopropanol or ethanol) and adding a non-polar co-solvent (like diethyl ether or MTBE) dropwise to precipitate the salt. Verify the pH is acidic after adding HCl. If necessary, purify the crude salt by re-dissolving and re-precipitating.[1]

Q2: How do I confirm the reduction of the ketone was successful? A2: Thin Layer Chromatography (TLC) is the quickest method. The product amino alcohol will have a different Rf value than the starting amino ketone. For confirmation, use spectroscopic methods:

  • ¹H NMR: Look for the disappearance of the ketone signal and the appearance of a new signal for the carbinol proton (CH-OH), typically a doublet of doublets around 4.5-5.0 ppm.

  • IR Spectroscopy: The strong carbonyl (C=O) stretch in the starting material (around 1650-1700 cm⁻¹) should be absent in the product, replaced by a broad O-H stretch (around 3200-3600 cm⁻¹).

Q3: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)? A3: While LiAlH₄ will readily reduce the ketone, it is generally not recommended for this synthesis unless NaBH₄ fails.[2][3]

  • Reasoning: LiAlH₄ is a much harsher, non-selective reagent that requires strictly anhydrous conditions and a more complex, hazardous workup.[2][3] Sodium borohydride (NaBH₄) is sufficiently reactive to reduce ketones, is safer to handle, and tolerates protic solvents like methanol or ethanol, simplifying the procedure.[2][4]

In-Depth Troubleshooting by Synthetic Step

Step 1: Synthesis of the α-Amino Ketone Precursor

The yield and purity of this intermediate are paramount. Garbage in, garbage out.

Issue: Low Yield or Complex Mixture after α-Bromination

  • Causality: The α-position of the acetylthiophene is activated, but the thiophene ring itself is also susceptible to electrophilic substitution. Using harsh brominating agents or conditions can lead to ring bromination or di-bromination at the α-carbon.

  • Solutions:

    • Reagent Choice: Use N-Bromosuccinimide (NBS) with a radical initiator like AIBN or benzoyl peroxide. This favors radical substitution at the α-carbon over electrophilic substitution on the ring.

    • Controlled Addition: Add the brominating agent slowly at a controlled temperature (e.g., 0 °C to room temperature) to prevent temperature spikes that can cause side reactions.

    • Monitoring: Monitor the reaction closely by TLC or GC-MS to stop it as soon as the starting material is consumed, preventing the formation of di-brominated byproducts.

Issue: Low Yield during Amination of the α-Bromo Ketone

  • Causality: The α-bromo ketone is a potent lachrymator and is highly reactive. It can undergo self-condensation or react with trace moisture. The choice of aminating agent is also critical.

  • Solutions:

    • Use Fresh Intermediate: Use the α-bromo ketone immediately after its preparation and purification for the best results.

    • Amination Method: While aqueous ammonia can be used, the Delepine reaction (using hexamine followed by acidic hydrolysis) often provides a cleaner route to the primary amine hydrochloride salt.[5] This method avoids over-alkylation issues.

    • Solvent: Ensure you use a suitable solvent. For the Delepine reaction, a mixture of chloroform and an alcohol is common.[5]

Step 2: Reduction of 2-Amino-1-(thiophen-2-yl)ethanone

This is the key transformation to generate the desired amino alcohol.

Issue: Incomplete Reduction

  • Causality: The activity of sodium borohydride can be diminished by age or improper storage. Insufficient stoichiometry or low reaction temperature can also lead to an incomplete reaction.

  • Solutions:

    • Verify Reagent Quality: Use a fresh bottle of NaBH₄. You can perform a small-scale test reaction on a simple ketone like acetophenone to verify its activity.

    • Stoichiometry and Temperature: Use a molar excess of NaBH₄ (typically 1.5 to 2.0 equivalents). While the reaction is often run at 0 °C to control the initial exotherm, allowing it to warm to room temperature and stir for several hours ensures completion.[4]

    • Solvent Choice: Methanol or ethanol are excellent solvents for NaBH₄ reductions. They are protic and participate in the reaction mechanism to deliver the hydride.[2]

ParameterSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity ModerateVery High
Selectivity Reduces aldehydes & ketonesReduces most carbonyls (esters, amides, acids)
Solvent Protic (MeOH, EtOH), Aprotic (THF)Aprotic only (THF, Diethyl Ether)
Workup Simple acid quenchCautious, multi-step quench (Fieser method)
Safety Relatively safe, stable in airPyrophoric, reacts violently with water
Recommendation Preferred for this synthesis Use only if NaBH₄ fails

Issue: Formation of Side Products

  • Causality: While less common in this specific reduction, over-reduction is a theoretical possibility if other reducible groups are present. The primary concern is often incomplete reaction or issues during workup.

  • Solutions:

    • Reaction Monitoring: Use TLC to track the disappearance of the starting ketone. A co-spotted lane with both starting material and the reaction mixture is the best practice.

    • Controlled Quench: After the reaction is complete, cool the mixture in an ice bath and slowly add dilute acid (e.g., 1M HCl) to destroy excess NaBH₄ and protonate the resulting alkoxide. A rapid, uncontrolled quench can lead to temperature increases and potential side reactions.

Step 3: Isolation and Purification of the Hydrochloride Salt

Product loss is common at this final stage.

Issue: Low Recovery after Aqueous Workup

  • Causality: The product, 2-Amino-1-thiophen-2-yl-ethanol, is an amino alcohol and possesses some water solubility, especially at neutral or acidic pH. During extraction, a significant amount of product can remain in the aqueous layer.

  • Solutions:

    • Basify Before Extraction: After quenching the reaction, basify the aqueous solution with a strong base (e.g., NaOH, K₂CO₃) to a pH > 10. This deprotonates the ammonium group, forming the free base which is significantly more soluble in organic solvents.

    • Thorough Extraction: Extract the aqueous layer multiple times (e.g., 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Brine Wash: Wash the combined organic extracts with brine (saturated NaCl solution) to remove dissolved water and break up any emulsions.

Issue: Poor Yield from Recrystallization/Precipitation

  • Causality: Choosing the wrong solvent system for the salt formation and precipitation is a primary cause of low recovery. If the hydrochloride salt is too soluble in the chosen solvent, the yield will be poor.

  • Experimental Protocol: Hydrochloride Salt Formation

    • Dry the Free Base: After extraction, dry the organic solution containing the free base over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amino alcohol (often an oil).

    • Dissolve in Minimal Solvent: Dissolve the crude oil in a minimal amount of a suitable alcohol, such as isopropanol (IPA) or absolute ethanol.

    • Precipitate the Salt: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or concentrated HCl in IPA). Add the acid dropwise until the solution is acidic (check with pH paper).

    • Crystallize: The hydrochloride salt should precipitate as a solid. You may need to cool the mixture in an ice bath and/or add a non-polar co-solvent to maximize precipitation.

    • Isolate: Collect the solid by vacuum filtration, wash with a cold, non-polar solvent (like cold diethyl ether) to remove soluble impurities, and dry under vacuum.

References

  • BenchChem. (2025). Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes.
  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Troubleshooting common issues in 2'-Aminoacetophenone synthesis.
  • International Journal of Pharmacy and Biological Sciences. (2014).
  • Chemchart. 2-amino-1-thiophen-2-yl-ethanol (10021-67-7).
  • PubChem. 2-Amino-1-(thiophen-2-yl)ethan-1-ol.
  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • BenchChem. (2025). The Chemical Reactivity of the Alpha-Amino Ketone Moiety: A Technical Guide for Drug Development Professionals.
  • BenchChem. (2025). Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride.
  • Chemistry LibreTexts. (2020). 13.7: Reduction of the Carbonyl Group - Synthesis of 1º and 2º Alcohols.
  • Chemguide. (2015). Reduction of aldehydes and ketones.
  • Organic Syntheses. Acetophenone, 2-amino-, hydrochloride.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Amino-1-thiophen-2-yl-ethanol Hydrochloride Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of 2-amino-1-thiophen-2-yl-ethanol hydroc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of 2-amino-1-thiophen-2-yl-ethanol hydrochloride , a critical beta-amino alcohol intermediate.

Synthesizing heteroaromatic amino alcohols presents unique chemoselectivity challenges. Below, we dissect the mechanistic pitfalls of the two primary synthetic routes—the Nitroaldol (Henry) pathway and the Bromination-Amination (Delépine) pathway—and provide field-proven, self-validating protocols to ensure high-yield, high-purity outcomes.

Pathway & Side Reaction Mapping

G A Thiophene-2-carboxaldehyde + Nitromethane B 2-Nitro-1-(thiophen-2-yl)ethanol A->B Henry Reaction (Base Cat.) C 2-Amino-1-(thiophen-2-yl)ethanol (Target Product) B->C Reduction (Ra-Ni / H2) D 2-(Thiophen-2-yl)ethanamine (Hydrogenolysis) B->D Over-reduction (Pd/C / H2) E 2-(2-Nitrovinyl)thiophene (Dehydration) B->E High Temp / Excess Base F 2-Acetylthiophene G 2-Bromo-1-(thiophen-2-yl)ethanone F->G Bromination H 2-Amino-1-(thiophen-2-yl)ethanone G->H HMTA / HCl (Delépine) H->C NaBH4 Reduction I Pyrazine Derivatives (Dimerization) H->I Free Base Instability

Synthetic pathways for 2-amino-1-thiophen-2-yl-ethanol highlighting side reactions.

Troubleshooting FAQs

Q1: During the catalytic hydrogenation of 2-nitro-1-(thiophen-2-yl)ethanol, my yield of the target amino alcohol is low, and LC-MS shows a major peak corresponding to 2-(thiophen-2-yl)ethanamine. Why is this happening and how do I prevent it?

Causality: You are observing hydrogenolysis (C–O bond cleavage). Benzylic alcohols—and their heteroaromatic equivalents like thiophenic alcohols—are highly susceptible to 1 under hydrogen pressure[1]. Furthermore, the thiophene ring's sulfur atom acts as a soft ligand that partially poisons the Pd catalyst. To compensate for the sluggish reaction, operators often increase reaction times or temperatures, which inadvertently drives the kinetic over-reduction of the hydroxyl group.

Solution: Abandon Pd/C for this specific transformation. Switch to Raney Nickel (Ra-Ni) or utilize a 2 system[2]. Ra-Ni is significantly less prone to cleaving the benzylic C–O bond and can be used in higher mass loadings to overcome sulfur poisoning without triggering hydrogenolysis.

Q2: I am using the Henry reaction to form the nitro-alcohol intermediate. However, I am seeing a bright yellow byproduct that NMR confirms is 2-(2-nitrovinyl)thiophene. How do I suppress this?

Causality: The bright yellow byproduct is the result of base-catalyzed dehydration of the nitro-alcohol. The 3 is a delicate equilibrium process[3]. If the base used is too strong (e.g., NaOH) or the reaction temperature exceeds 30°C, the elimination of water becomes thermodynamically favored, driving the equilibrium entirely toward the conjugated nitroalkene.

Solution: Utilize a milder base, such as catalytic triethylamine (TEA), or a 4 if asymmetric synthesis is desired[4]. Maintain the reaction temperature strictly between 0°C and 15°C and ensure the base is neutralized prior to solvent evaporation.

Q3: When isolating 2-amino-1-(thiophen-2-yl)ethanone (the intermediate in the Delépine route) as a free base, the solution turns dark brown and yields drop precipitously. What is the degradation mechanism?

Causality: Alpha-amino ketones are inherently unstable in their free base form. The primary amine of one molecule will undergo a rapid intermolecular condensation with the ketone of another molecule. This sequential dehydration forms a dihydropyrazine, which spontaneously oxidizes in air to form highly colored, stable pyrazine derivatives.

Solution: Never isolate the alpha-amino ketone as a free base. Always precipitate and store it as the hydrochloride salt. Proceed to the NaBH₄ reduction step by generating the free base in situ at 0°C immediately prior to reduction.

Quantitative Data: Catalyst Efficiency & Side-Product Profile

The following table summarizes the impact of reduction conditions on 2-nitro-1-(thiophen-2-yl)ethanol, highlighting the severe hydrogenolysis associated with Palladium catalysts.

Reduction MethodCatalyst LoadingTemp / PressureTarget Yield (%)Hydrogenolysis (%)Unreacted SM (%)
Pd/C (10%) 5 mol%25°C / 1 atm35%55%10%
Pd/C (10%) 10 mol%40°C / 3 atm15%85%0%
Raney Nickel 50 wt%25°C / 5 atm88%<2%5%
Ru-TsDPEN (ATH) 0.5 mol%40°C / Formate92%0%<1%

Standard Operating Protocols (SOPs)

Protocol A: Self-Validating Henry Reaction (Nitroaldol)

Objective: Synthesize 2-nitro-1-(thiophen-2-yl)ethanol while preventing base-catalyzed dehydration.

  • Preparation: In a flame-dried 500 mL round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.0 eq, 100 mmol) and nitromethane (5.0 eq, 500 mmol) in anhydrous THF (150 mL).

  • Cooling: Submerge the flask in an ice-water bath.

    • Validation Point: Allow the internal temperature to reach exactly 0–5°C before proceeding. Adding base at room temperature guarantees an exothermic spike and immediate nitroalkene formation.

  • Catalyst Addition: Add catalytic triethylamine (0.1 eq, 10 mmol) dropwise over 10 minutes.

  • Reaction: Stir the mixture at 5°C for 16 hours.

    • Validation Point: Monitor by TLC (Hexanes:EtOAc 7:3). The aldehyde spot (Rf ~0.6) should disappear, replaced by the nitro-alcohol (Rf ~0.3). If a bright yellow spot appears at Rf ~0.7, dehydration is occurring.

  • Quenching (Critical): Quench the reaction strictly at 0°C with 1M HCl (20 mL) to neutralize the amine base. Causality: Neutralization prevents base-catalyzed dehydration during the heat of solvent evaporation.

  • Workup: Extract with EtOAc (3 x 100 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure (bath temp <30°C) to yield the crude product.

Protocol B: Chemoselective Reduction to 2-Amino-1-thiophen-2-yl-ethanol Hydrochloride

Objective: Reduce the nitro group without triggering C–O bond hydrogenolysis.

  • Setup: Transfer the crude 2-nitro-1-(thiophen-2-yl)ethanol (approx. 95 mmol) to a Parr hydrogenation vessel. Dissolve in absolute ethanol (200 mL).

  • Catalyst Loading: Add an aqueous slurry of Raney Nickel (W-4 grade, 50% by weight relative to the substrate). Caution: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry.

  • Hydrogenation: Purge the vessel with N₂ three times, then with H₂ three times. Pressurize to 5 atm (75 psi) of H₂.

  • Agitation: Shake the vessel at ambient temperature (20–25°C) for 12 hours.

    • Validation Point: Monitor H₂ uptake via the pressure gauge. The reaction is complete when the pressure stabilizes and no further drop is observed over a 30-minute window.

  • Filtration: Vent the H₂ gas and purge with N₂. Filter the mixture through a pad of Celite under a blanket of N₂. Wash the pad with ethanol (50 mL).

  • Salt Formation: Cool the filtrate to 0°C. Add a solution of 2M HCl in diethyl ether (1.2 eq) dropwise.

    • Validation Point: A white precipitate of 2-amino-1-thiophen-2-yl-ethanol hydrochloride will form. If an oil forms instead, the ether is too warm or contains moisture; triturate with fresh, ice-cold anhydrous ether.

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to afford the pure product.

References

  • Title: Substrate scope of aldehydes and nitromethane in the asymmetric Henry reaction.
  • Title: Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Source: SciHorizon URL
  • Source: Organic & Biomolecular Chemistry (RSC)
  • Title: Regioselective Synthesis of Alcohols by Catalytic Transfer Hydrogenation of Epoxides Source: NIH URL

Sources

Troubleshooting

Improving purity of "2-Amino-1-thiophen-2-yl-ethanol hydrochloride"

Technical Support Center: 2-Amino-1-(thiophen-2-yl)ethanol Hydrochloride Status: Active Role: Senior Application Scientist Subject: Purity Optimization & Troubleshooting Guide Introduction: The "Hidden" Instability of Th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-1-(thiophen-2-yl)ethanol Hydrochloride

Status: Active Role: Senior Application Scientist Subject: Purity Optimization & Troubleshooting Guide

Introduction: The "Hidden" Instability of Thiophene-Ethanolamines

Welcome to the technical support hub for 2-Amino-1-(thiophen-2-yl)ethanol hydrochloride . If you are accessing this guide, you are likely encountering purity plateaus between 95-98% or observing "mystery peaks" in your HPLC traces.

Unlike its phenyl analog (2-amino-1-phenylethanol), the thiophene ring introduces specific electronic sensitivities—specifically oxidative liability at the sulfur atom and acid-catalyzed polymerization at the


-positions. This guide moves beyond standard textbook protocols to address these moiety-specific challenges.

Module 1: Diagnostic Hub – What is contaminating your sample?

Before attempting purification, you must identify the nature of the impurity. Use this matrix to diagnose your specific issue.

Symptom (Observation)Likely Impurity/IssueRoot Cause
Yellow/Orange Discoloration Thiophene Oligomers / PolymersAcid-catalyzed polymerization during salt formation or storage.
HPLC: Peak @ RRT ~0.8-0.9 Ketone Intermediate (2-Amino-1-(thiophen-2-yl)ethanone)Incomplete reduction of the starting ketone.
HPLC: Peak @ RRT ~1.1-1.2 Dehydration Product (Vinylthiophene derivative)Overheating during workup or excessive acidity.
H-NMR: Extra aromatic signals Regioisomers (3-substituted thiophene)Impure starting material (2-acetylthiophene often contains 3-acetyl isomer).
Sticky/Hygroscopic Solid Inorganic Salts / SolventsInefficient drying or trapped Lewis acids (e.g., Boron salts from reduction).

Module 2: Critical Troubleshooting (Q&A)

Q1: My product turns pink/red upon exposure to air. Is it degrading?

A: Yes. This is a hallmark of S-oxidation . The thiophene sulfur is electron-rich. In the presence of air and trace moisture, it can oxidize to the thiophene S-oxide or sulfone, which disrupts aromaticity and triggers rapid decomposition (often visible as color change).

  • Immediate Fix: Recrystallize immediately using degassed solvents.

  • Prevention: Store the HCl salt under Argon/Nitrogen at -20°C. The salt form is significantly more stable than the free base, but only if dry.

Q2: I see a persistent impurity (2-3%) that resists recrystallization. What is it?

A: It is likely the Regioisomer (3-thiophen-2-yl) or the De-chlorinated side product (if using catalytic hydrogenation). Thiophene starting materials (like 2-acetylthiophene) often contain 0.5–2% of the 3-isomer. Because the physical properties (solubility, boiling point) of the 2- and 3-isomers are nearly identical, recrystallization is often ineffective.

  • Solution: You must purify the starting material (ketone or aldehyde) via distillation or column chromatography before the reduction step. Removing this isomer at the amino-alcohol stage is metabolically expensive and chemically difficult.

Q3: The melting point is broad (e.g., 145-155°C instead of sharp).

A: This indicates trapped solvent or inorganic salts . Amino-alcohol hydrochlorides are notorious for forming solvates or trapping Boron/Aluminum salts (from NaBH4 or LAH reductions).

  • Protocol: Perform a "Reslurry" (see Module 3) rather than a full dissolution to leach out trapped ions, followed by high-vacuum drying at 40°C for 24 hours.

Module 3: Advanced Purification Protocols

Warning: Do NOT use oxidizing acids (Nitric) or chlorinated solvents that may contain free HCl/Phosgene traces over long periods.

Protocol A: The "Displacement" Recrystallization (Best for >95% purity)

Target: Removal of organic byproducts (ketones, oligomers). Principle: Uses a solvent/anti-solvent system where the salt is soluble in hot alcohol but insoluble in the ester/hydrocarbon.

  • Preparation: Place crude solid in a round-bottom flask equipped with a reflux condenser and nitrogen line.

  • Dissolution: Add Anhydrous Ethanol (5 mL per gram of solid). Heat to reflux (80°C).

    • Note: If the solution is dark, add activated carbon (5 wt%), stir for 10 min, and hot-filter through Celite.

  • Anti-Solvent Addition: While maintaining reflux, slowly add Ethyl Acetate (or Isopropyl Acetate) dropwise.

    • Ratio: Target a final Ethanol:EtOAc ratio of roughly 1:3 to 1:5.

    • Stop Point: Stop adding EtOAc when a persistent cloudiness just begins to form.

  • Clearing: Add 1-2 mL of Ethanol to clear the solution.

  • Crystallization: Turn off heat. Allow to cool to Room Temp (RT) slowly (2 hours). Then transfer to a fridge (4°C) for 4 hours.

    • Critical: Do not shock-cool; this traps impurities.

  • Isolation: Filter under Nitrogen blanket. Wash with cold EtOAc.

Protocol B: Acid-Base "Scrub" (Best for <90% purity)

Target: Removal of non-basic impurities (polymers, neutral thiophene starting materials). Logic: The amino group allows reversible water solubility.

  • Free-Basing: Suspend the HCl salt in water. Add 2M NaOH until pH ~10-11.

    • Observation: The product will oil out or precipitate as the free base.

  • Extraction: Extract 3x with Dichloromethane (DCM) or MTBE .

    • Discard: The aqueous layer (contains inorganic salts).

  • Acid Wash (The Trick): Wash the combined organic layer with mildly acidic water (pH 4-5) .

    • Why? This removes highly basic diamine impurities if present, while keeping the mono-amine product in the organic phase (depending on pKa, but usually, we skip this if yield is paramount). Correction: Standard wash is Brine.

  • Re-Salting: Dry organics over Na2SO4. Filter. Cool to 0°C.[1]

  • Precipitation: Bubble dry HCl gas or add HCl in Dioxane/Ether dropwise.

    • Result: The pure HCl salt precipitates instantly.

Module 4: Visualization of Impurity Pathways

The following diagram maps the genesis of common impurities and the logic for their removal.

G Start Crude Reaction Mixture Step_FreeBase Step 1: Free-Base (pH > 10) Extract into DCM Start->Step_FreeBase Dissolve Impurity_Ketone Impurity: Unreacted Ketone (Neutral) Impurity_Polymer Impurity: Thiophene Polymers (Acid Sensitive) Impurity_Salt Impurity: Inorganic Salts (Borates/Aluminates) Step_FreeBase->Impurity_Salt Remains in Aqueous Step_Wash Step 2: Aqueous Wash Step_FreeBase->Step_Wash Organic Layer Step_Wash->Impurity_Polymer Removed via filtration (often insoluble) Step_Salt Step 3: Re-Salt (HCl/EtOH) Step_Wash->Step_Salt Step_Recrys Step 4: Recrystallization (EtOH / EtOAc) Step_Salt->Step_Recrys Step_Recrys->Impurity_Ketone Remains in Mother Liquor Final Pure Product (>99% HPLC) Step_Recrys->Final

Caption: Workflow for isolating 2-Amino-1-(thiophen-2-yl)ethanol HCl from common reaction byproducts.

Module 5: Stability & Storage Guidelines

  • Hygroscopicity: The HCl salt is hygroscopic. Moisture accelerates hydrolysis and oxidation.

  • Container: Amber glass vials (UV protection) with Teflon-lined caps.

  • Headspace: Always backfill with Argon.

  • Shelf-Life:

    • Solid (Desiccated, -20°C): 12-18 months.

    • Solution (Water/Methanol): < 24 hours (Prepare fresh).[2]

References

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride . National Institutes of Health (PMC). Available at: [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions . University College Cork (CORA). Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives . RSC Advances / PMC. Available at: [Link]

Sources

Optimization

"2-Amino-1-thiophen-2-yl-ethanol hydrochloride" stability and degradation issues

Technical Support Center: 2-Amino-1-(thiophen-2-yl)ethanol Hydrochloride Introduction: The Chemical Context Welcome to the technical support hub for 2-Amino-1-(thiophen-2-yl)ethanol hydrochloride (CAS: 104593-62-0 for HC...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-1-(thiophen-2-yl)ethanol Hydrochloride

Introduction: The Chemical Context

Welcome to the technical support hub for 2-Amino-1-(thiophen-2-yl)ethanol hydrochloride (CAS: 104593-62-0 for HCl salt; 10021-67-7 for free base). As a researcher, you are likely utilizing this compound as a chiral building block for adrenergic agonists or serotonin-norepinephrine reuptake inhibitors (SNRIs).

While structurally simple, this molecule presents a "perfect storm" of stability challenges:

  • Electron-Rich Thiophene Ring: Highly susceptible to oxidative stress and photo-degradation.

  • 
    -Amino Alcohol Motif:  Prone to dehydration under acidic stress or elevated temperatures.
    
  • Primary Amine (HCl Salt): Hygroscopic nature leads to moisture-induced degradation (hydrolysis/caking).

This guide moves beyond generic safety data sheets (SDS) to provide actionable, mechanism-based troubleshooting.

Module 1: Storage & Handling (The First Line of Defense)

Q: My compound arrived as a white powder but has turned off-white/yellow after one week. Is it compromised? A: Likely, yes. The color shift typically indicates the formation of thiophene S-oxides or oxidative coupling products (dimers).

Root Cause: Thiophene rings are electron-rich dienes. Exposure to atmospheric oxygen, especially in the presence of light, initiates S-oxidation. The resulting sulfoxides are unstable and rapidly dimerize via Diels-Alder-type reactions, leading to colored conjugated impurities.

Protocol: The "Zero-Oxidation" Storage Standard

  • Temperature: Store at -20°C . Long-term storage at 4°C is insufficient for preventing slow S-oxidation.

  • Atmosphere: Purge headspace with Argon (preferred over Nitrogen due to higher density) after every use.

  • Container: Amber glass vials with Teflon-lined caps. Never store in clear glass or plastic (which is permeable to oxygen/moisture).

  • Desiccation: Store the vial inside a secondary jar containing activated silica gel or molecular sieves to mitigate hygroscopicity.

Module 2: Degradation Troubleshooting (The Detective Work)

Q: I see unexpected peaks in my LC-MS. How do I identify them? A: Use the following "Degradation Fingerprint" table to correlate mass shifts with specific chemical failures.

Table 1: Degradation Impurity Profiling
Observed Mass Shift (

m/z)
Likely ImpurityMechanismTrigger
+16 Da Thiophene S-oxide / N-oxideOxidationAir exposure, Peroxides in solvents
-18 Da Vinyl-thiophene derivativeDehydrationAcidic pH, Heat (>40°C)
+42 Da Acetamide derivativeAcetylationReaction with Ethyl Acetate/Acetic Acid
+40 Da Imine (Schiff Base)CondensationUse of Acetone/Acetonitrile (trace aldehydes)
2M - HCl DimerOxidative CouplingLight + Oxygen exposure

Q: The compound is not dissolving in my standard solvent. Why? A: If the material has become a "sticky" gum or hard solid, it has likely undergone hygroscopic deliquescence followed by polymerization .

  • Mechanism: The HCl salt absorbs water

    
     Localized "solution" forms 
    
    
    
    Acidic environment promotes dehydration of the alcohol to a vinyl thiophene
    
    
    Vinyl groups polymerize.
  • Solution: This is irreversible. Discard the batch.

Module 3: Visualizing the Degradation Pathways

Understanding how the molecule breaks down is critical for prevention. The diagram below maps the two primary failure modes: Oxidative Stress and Acid/Thermal Stress .

DegradationPathways cluster_legend Key Compound 2-Amino-1-(thiophen-2-yl) ethanol HCl Oxidation Oxidative Stress (O2 / Light) Compound->Oxidation AcidHeat Acid/Heat Stress (-H2O) Compound->AcidHeat SOxide Thiophene S-Oxide (Reactive Intermediate) Oxidation->SOxide +16 Da Dimer Diels-Alder Dimers (Colored Impurities) SOxide->Dimer Coupling Vinyl 2-Vinylthiophene Derivative AcidHeat->Vinyl -18 Da Polymer Insoluble Polymer (Gummy Residue) Vinyl->Polymer Polymerization Safe Stable Risk Trigger Fail Degradant

Figure 1: Primary degradation pathways. The oxidative pathway leads to color changes, while the dehydration pathway leads to polymerization and solubility loss.

Module 4: Solution Stability & Reaction Optimization

Q: Can I keep a stock solution of the compound? A: No. In solution, the degradation rate accelerates by orders of magnitude.

  • Free Base Instability: If you neutralize the HCl to the free base, use it immediately. The free amine rapidly attacks the thiophene ring or undergoes oxidative coupling.

  • Solvent Choice:

    • Recommended: Methanol (anhydrous), DMSO (for short term).

    • FORBIDDEN: Acetone or MEK (reacts with amine to form imines), Ethers (often contain peroxides which oxidize the thiophene), Chlorinated solvents (can become acidic over time).

Q: How do I handle the compound during synthesis? Protocol: The "In-Situ" Release Do not isolate the free base if possible. Instead:

  • Suspend the HCl salt in the reaction solvent.

  • Add a non-nucleophilic base (e.g., DIPEA, TEA) only when the electrophile is present and the reaction is ready to proceed.

  • This keeps the amine protonated (protected) until the exact moment of reaction.

Module 5: Analytical Validation (HPLC Method)

Q: My standard C18 HPLC method shows poor retention. What do you recommend? A: This is a polar, basic molecule. Standard C18 columns will result in early elution and peak tailing due to silanol interactions.

Recommended Method: Ion-Pairing or HILIC

ParameterRecommendationRationale
Column C18 with high carbon load (e.g., Waters XBridge) or HILICHILIC retains polar amines better.
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)Acidic pH suppresses silanol activity and ensures amine is protonated.
Mobile Phase B Acetonitrile + 0.05% TFAAvoid Methanol in gradients if high pressure is an issue, but MeCN is cleaner for UV.
Detection UV @ 235 nmThiophene absorption maximum. Avoid 210 nm (too much noise).
Flow Rate 1.0 mL/minStandard.
Sample Diluent Mobile Phase AMatch initial conditions to prevent peak distortion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 436152, 2-Amino-1-(thiophen-2-yl)ethan-1-ol. Retrieved from [Link]

  • Mansuy, D., et al. (1991). Oxidative metabolism of thiophene derivatives by cytochrome P-450. (Mechanistic basis for thiophene S-oxidation).[1]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-Amino-1-thiophen-2-yl-ethanol hydrochloride

Prepared by: Senior Application Scientist, Advanced Chemical Formulations Welcome to the technical support guide for 2-Amino-1-thiophen-2-yl-ethanol hydrochloride. This document is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Chemical Formulations

Welcome to the technical support guide for 2-Amino-1-thiophen-2-yl-ethanol hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming common solubility challenges encountered during experimental work. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your research.

Part 1: Compound Profile & Essential Safety

2-Amino-1-thiophen-2-yl-ethanol hydrochloride is a chemical entity featuring a hydrophilic amino-ethanol side chain attached to a more lipophilic thiophene ring. The hydrochloride salt form is intended to improve aqueous solubility, yet challenges often arise, particularly in physiological buffers.

PropertyData
Chemical Formula C₆H₁₀ClNOS
Molecular Weight 179.67 g/mol
Free Base Form 2-Amino-1-(thiophen-2-yl)ethan-1-ol
CAS Number (Free Base) 10021-67-7[1][2][3]
Structure Chemical structure of 2-Amino-1-(thiophen-2-yl)ethan-1-ol

Safety First: Hazard Identification

Before handling, it is critical to be aware of the potential hazards associated with the compound's free base, which are relevant to the hydrochloride salt.

  • Skin Irritation: Causes skin irritation (H315).[1]

  • Eye Irritation: Causes serious eye irritation (H319).[1]

  • Respiratory Irritation: May cause respiratory irritation (H335).[1]

Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the solubility of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride often problematic, despite it being a salt?

A1: The solubility behavior is governed by a balance between its different structural components. The thiophene ring is aromatic and hydrophobic, contributing to poor water solubility.[5] While the amino-ethanol side chain is polar and the hydrochloride salt significantly enhances aqueous solubility by ensuring the primary amine is protonated (cationic), the overall solubility can still be limited, especially at neutral or higher pH where the amine may deprotonate to its less soluble free base form.

Q2: What are the primary consequences of poor solubility in my biological assays?

A2: Unaddressed solubility issues can severely compromise your experimental results. Key consequences include:

  • Compound Precipitation: The most direct issue is the compound falling out of solution in your aqueous assay buffer, leading to an unknown and inaccurate final concentration.[5]

  • Inaccurate Potency Measurement: Undissolved particles are not bioavailable to interact with the biological target. This can lead to a significant underestimation of the compound's true potency, resulting in false negatives or artificially high IC50 values.[5]

  • Liquid Handling Errors: Precipitates can clog pipette tips and interfere with automated liquid handling systems, destroying the precision and accuracy of your experiments.[5]

  • Low Bioavailability: In preclinical in vivo studies, poor aqueous solubility is a primary cause of low and erratic oral bioavailability, making it difficult to establish a clear dose-response relationship.[5]

Part 3: Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This guide provides a logical workflow to systematically address solubility problems. The primary goal is to achieve complete dissolution while maintaining the chemical integrity of the compound and minimizing interference with the experimental system.

G start Solubility Issue Identified (Precipitation / Cloudiness) stock_prep Step 1: Prepare Concentrated Stock in 100% Organic Solvent (e.g., DMSO, Ethanol) start->stock_prep aq_dilution Step 2: Dilute Stock into Aqueous Buffer stock_prep->aq_dilution check1 Precipitation Occurs? aq_dilution->check1 ph_adjust Troubleshooting A: Adjust Buffer pH (Target pH < 6.0) check1->ph_adjust Yes success Solution Achieved Proceed with Experiment check1->success No check2 Still Precipitates? ph_adjust->check2 cosolvent Troubleshooting B: Use Co-solvents in Final Buffer (e.g., up to 5% Ethanol) check2->cosolvent Yes check2->success No check3 Solvent Intolerance? (e.g., Cell-based assay) cosolvent->check3 fail Consult Advanced Formulation (e.g., Lipid-based systems) cyclodextrin Troubleshooting C: Use Cyclodextrin Complexation check3->cyclodextrin Yes check3->success No cyclodextrin->success

Caption: Logical workflow for troubleshooting solubility issues.

Q3: I'm starting from the solid hydrochloride salt. How should I prepare my initial stock solution?

A3: The most robust method is to first create a high-concentration stock solution in a 100% water-miscible organic solvent. This ensures the compound is fully dissolved before introducing it to an aqueous environment.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), Ethanol, or N,N-Dimethylformamide (DMF).

  • Causality: These solvents effectively disrupt the crystal lattice energy of the salt and solvate both the hydrophobic thiophene ring and the polar side chain.[6] Starting with a fully dissolved stock minimizes the risk of precipitation upon dilution, which is a common issue when dissolving directly into a buffer where solubility might be limited.

Q4: I diluted my DMSO stock into my PBS buffer (pH 7.4) and it immediately turned cloudy. What is happening and how do I fix it?

A4: This is a classic sign of the compound crashing out of solution. At pH 7.4, the protonated amine (the soluble form) is in equilibrium with its neutral, far less soluble free base. The buffer capacity and pH are pushing the equilibrium towards the free base, causing precipitation.

  • Troubleshooting A: pH Adjustment. The most effective first step is to lower the pH of your aqueous buffer. The primary amine on the side chain is basic. By maintaining an acidic environment (e.g., pH 4.0-6.0), you ensure the amine remains protonated (R-NH₃⁺), maximizing its interaction with water and preventing precipitation.[7] This is a fundamental strategy for amine-containing hydrochloride salts.

Q5: pH adjustment helped, but I still see some haziness at my desired final concentration. What is my next option?

A5: If pH adjustment alone is insufficient, the next step is to modify the solvent environment of the final solution by using a co-solvent system.

  • Troubleshooting B: Co-solvency. A co-solvent reduces the polarity of the aqueous medium, making it more favorable for the hydrophobic thiophene ring.[6][8] By adding a small percentage of a water-miscible organic solvent like ethanol or DMSO to your final assay buffer (typically 1-5%), you can significantly increase the solubility of the compound without drastically altering the bulk properties of the solution. Always run a vehicle control with the same co-solvent concentration to ensure it doesn't affect your assay.

Co-SolventTypical Starting Conc.Notes
Ethanol 1-5% (v/v)Generally well-tolerated in many biological assays.[9][10]
DMSO 0.1-1% (v/v)Potent solvent, but can have biological effects at higher concentrations.
Polyethylene Glycol 400 (PEG 400) 5-10% (v/v)A less volatile and often less toxic option for in vivo studies.

Q6: My experiment is a sensitive cell culture assay, and I must avoid organic solvents entirely. What can I do?

A6: In cases of solvent intolerance, an excellent strategy is to use complexation agents like cyclodextrins.

  • Troubleshooting C: Complexation with Cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic thiophene ring of your compound can become encapsulated within this cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to remain dissolved in water.[5] This effectively "hides" the problematic hydrophobic part of the molecule from the aqueous environment. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.[5]

Part 4: Advanced Formulation Strategies for Drug Development

For professionals in drug development focusing on in vivo applications, overcoming initial solubility is just the first step. The following advanced strategies aim to improve overall bioavailability and produce stable formulations.

  • Particle Size Reduction: Increasing the surface area-to-volume ratio of the solid drug powder can enhance the dissolution rate, as described by the Noyes-Whitney equation.[7][11] Techniques like micronization and nanosuspension create much smaller particles that dissolve more quickly.[8]

  • Solid Dispersions: This strategy involves dispersing the compound at a molecular level within a solid hydrophilic polymer matrix.[6][12] Techniques such as hot-melt extrusion or spray drying can be used to create an amorphous (non-crystalline) form of the drug, which has a higher thermodynamic potential for solubility compared to its stable crystalline form.[11][12]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving them in lipid-based systems like oils or self-emulsifying drug delivery systems (SEDDS) can be highly effective.[5][12] These formulations can improve absorption in the gastrointestinal tract.

Caption: Mechanism of cyclodextrin inclusion complexation.

Part 5: Key Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Aqueous Solution

  • Prepare your desired aqueous buffer (e.g., citrate buffer, acetate buffer).

  • Adjust the pH of the buffer to a value between 4.0 and 5.0 using HCl or another suitable acid.

  • Weigh the required amount of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride.

  • Add the solid compound to the acidic buffer while vortexing or sonicating.

  • Continue mixing until the solid is fully dissolved. If necessary, gentle warming (to 37°C) can be applied.

  • Sterile-filter the final solution through a 0.22 µm filter before use.

Protocol 2: Preparation using Cyclodextrin Complexation

  • Accurately weigh the required amount of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride and a 5- to 10-fold molar excess of Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • In separate containers, dissolve the compound in a minimal amount of a suitable organic solvent (e.g., ethanol) and dissolve the HP-β-CD in the final volume of aqueous buffer.[5]

  • Slowly add the drug solution to the stirring cyclodextrin solution.

  • Seal the container and allow the mixture to stir at room temperature for 12-24 hours to ensure maximum complex formation.[5]

  • If an organic solvent was used, it can be removed using a rotary evaporator. Otherwise, the resulting aqueous solution containing the inclusion complex can be used directly after sterile filtration.

References

  • BenchChem. (n.d.). Improving solubility of thiophene derivatives for biological assays.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • IJSDR. (2011, January 12). Methods to boost solubility. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-(thiophen-2-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chaulang, G., Patel, P., & Hardikar, S. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma.
  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Lavan, M. (n.d.).
  • BuyersGuideChem. (n.d.). 2-Amino-1-thiophen-2-yl-ethanol. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0924193 A1: Processes for producing optically active 2-amino-1-phenylethanol derivatives. Google Patents.
  • Chemchart. (n.d.). 2-amino-1-thiophen-2-yl-ethanol (10021-67-7). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Amino-1-thiophen-2-yl-ethanol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-(THIOPHEN-2-YL)ETHAN-1-OL. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Australian Government Department of Health. (2013, September 12). Ethanol, 2-amino-: Human health tier II assessment.
  • Bruins, M. E., & Macedo, E. A. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
  • The Journal of Biological Chemistry. (n.d.). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Retrieved from [Link]

  • BenchChem. (n.d.). Solubility of 2-(Isopropylamino)ethanol in different solvents.

Sources

Optimization

Technical Support Center: 2-Amino-1-(thiophen-2-yl)ethanol HCl Assay Optimization

Executive Summary 2-Amino-1-(thiophen-2-yl)ethanol hydrochloride (CAS: 10021-67-7 for free base) is a critical chiral building block, structurally analogous to the key intermediate used in Duloxetine synthesis.[1] Its an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-1-(thiophen-2-yl)ethanol hydrochloride (CAS: 10021-67-7 for free base) is a critical chiral building block, structurally analogous to the key intermediate used in Duloxetine synthesis.[1] Its analysis is complicated by three distinct structural features:

  • The Thiophene Ring: Susceptible to oxidation and UV-cutoff interference.[1]

  • The

    
    -Amino Alcohol Motif:  Prone to severe peak tailing due to silanol interactions and potential chelation.[1]
    
  • Chirality: Requires rigorous enantiomeric purity assessment (typically S-isomer).[1]

This guide addresses specific interference problems reported by process chemists and analytical development groups, offering self-validating troubleshooting protocols.

Part 1: The "Ghost Peak" & Baseline Noise

Q: I see fluctuating baseline noise and "ghost peaks" around 2-4 minutes in my HPLC trace. Is my column contaminated?

Diagnosis: This is likely not column contamination but rather Thiophene-Solvent Interference or In-situ Oxidation .[1] The thiophene moiety has a UV absorption maximum (


) near 230–235 nm. If you are detecting at low wavelengths (210–220 nm) to capture the amine, you are operating near the UV cutoff of many solvents and potentially detecting dissolved oxygen complexes.

The Mechanism: Thiophene is electron-rich.[1] In the presence of trace metal ions (often from older stainless steel frits) and dissolved oxygen, it can undergo partial oxidation or form charge-transfer complexes in the mobile phase, appearing as broad "ghost" humps.

Troubleshooting Protocol:

  • Wavelength Validation:

    • Action: Run a spectral scan of your peak.[1]

    • Expectation: If the

      
       is <215 nm, you are detecting the backbone. Shift detection to 230–235 nm  (thiophene specific).[1] This reduces solvent noise significantly.[1]
      
  • The "Zero-Injection" Test:

    • Action: Run a gradient blank without injection.[1] Then run a blank with an injection of pure diluent.[1]

    • Logic: If the ghost peak appears in the "no-injection" run, it is mobile phase contamination (likely contaminated aqueous buffer). If it appears only in the diluent injection, it is the solvent front interacting with the column re-equilibration.

  • Mobile Phase Oxidation Check:

    • Action: Add 0.1% Sodium Metabisulfite to the aqueous portion of your mobile phase.[1]

    • Result: If ghost peaks disappear, the thiophene was oxidizing on-column.[1]

Part 2: Peak Tailing & Retention Shifts (The Amine Problem)

Q: The main peak tails significantly (Asymmetry > 1.[1]5) and retention time drifts between injections.[1] How do I fix this?

Diagnosis: This is the classic Silanol Effect .[1] The primary amine (


) in 2-Amino-1-(thiophen-2-yl)ethanol is highly basic (

).[1] At neutral pH, it is protonated and interacts strongly with residual silanols on the silica support, causing tailing and irreversible adsorption (drift).

The Fix: Ion-Pairing vs. pH Switching

We recommend two distinct validated approaches. Do not mix these strategies.

Strategy A: Acidic Ion-Pairing (Traditional)
  • Column: C8 or C18 (End-capped), e.g., Zorbax SB-C18.[1]

  • Mobile Phase A: 50 mM Phosphate Buffer (pH 2.5) + 5 mM 1-Octanesulfonic Acid (OSA) or 1-Heptane Sulfonic Acid.[1]

  • Mechanism: The sulfonate anion forms a neutral ion pair with the protonated amine, masking the charge and preventing silanol interaction.

  • Caution: Ion-pairing reagents require long equilibration (>20 column volumes) and are difficult to wash out.[1]

Strategy B: High pH (Modern)
  • Column: Hybrid Silica (e.g., Waters XBridge C18 or Phenomenex Gemini NX).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1]

  • Mechanism: At pH 10, the amine is deprotonated (neutral). It interacts purely via hydrophobic mechanisms with the C18 ligand.[1]

  • Benefit: Sharp peaks, no tailing, MS-compatible (volatile buffer).[1]

Visualizing the Tailing Mechanism:

TailingMechanism cluster_0 Condition: Neutral pH (No Additives) cluster_1 Condition: High pH (pH > 10) Amine Protonated Amine (R-NH3+) Interaction Ionic Interaction (Strong Adsorption) Amine->Interaction Silanol Free Silanol (Si-O-) Silanol->Interaction Result Peak Tailing Asymmetry > 2.0 Interaction->Result AmineBase Free Base Amine (R-NH2) InteractionHydro Hydrophobic Interaction (C18 Ligand) AmineBase->InteractionHydro SilanolMasked Silanol Suppressed ResultSharp Sharp Peak Asymmetry < 1.2 InteractionHydro->ResultSharp

Figure 1: Mechanism of amine tailing and the High-pH correction strategy.[1]

Part 3: Interference from Synthetic Impurities

Q: I have a small pre-peak that co-elutes with the main peak. Is it an enantiomer or a chemical impurity?

Diagnosis: If you are running an achiral RP-HPLC, it is not an enantiomer (enantiomers co-elute in achiral systems).[1] It is likely the Ketone Intermediate (2-amino-1-(thiophen-2-yl)ethan-1-one) or a Regioisomer (thiophene-3-yl analog).[1]

Differentiation Protocol:

Impurity CandidateRelative Retention (RRT)Detection CharacteristicSource
Ketone Intermediate ~0.8 - 0.9 (Pre-peak)Higher UV absorbance at 254 nm due to conjugation.[1]Incomplete reduction during synthesis.[1]
Thiophene-3-yl Isomer ~1.05 - 1.1 (Post-peak)Identical UV spectrum to main peak.[1]Impurity in starting material (thiophene-3-carboxaldehyde).[1]
Dehydration Product > 1.5 (Late eluter)Distinct UV shift (extended conjugation).Acid-catalyzed elimination of -OH group.[1]

Action Plan:

  • Check 254/230 Ratio: The ketone has a conjugated carbonyl-thiophene system.[1] It will have a much higher A254/A230 ratio than the alcohol product.[1]

  • Mass Spec Confirmation:

    • Product (Alcohol): [M+H]+ = 144.

    • Impurity (Ketone): [M+H]+ = 142 (-2 Da difference).

Part 4: Chiral Assay Failure

Q: My chiral method (Chiralpak AD-H) shows no separation or broad peaks.

Diagnosis: Amino alcohols are notoriously difficult on polysaccharide columns without basic additives.[1] The amine group interacts with the chiral selector's hydrogen bonding sites non-stereoselectively.[1]

The "Golden Standard" Chiral Method:

  • Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10).[1]

  • Critical Additive: 0.1% Diethylamine (DEA) or Ethanolamine.[1]

    • Why? The DEA saturates the non-selective acidic sites on the silica matrix and the chiral polymer, allowing the analyte to interact only with the chiral clefts.

  • Temperature: 25°C (Lower temperature often improves resolution for this class).

Troubleshooting Flowchart:

ChiralTroubleshooting Start Chiral Separation Issue CheckAdditive Is Basic Additive (DEA/TEA) present in Mobile Phase? Start->CheckAdditive NoAdditive Add 0.1% DEA Retest CheckAdditive->NoAdditive No YesAdditive Check Solvent Strength CheckAdditive->YesAdditive Yes TooStrong Peaks Co-elute? Reduce IPA to 5% YesAdditive->TooStrong Poor Resolution BroadPeaks Peaks Broad? Switch to Immobilized Column (IA/IC) Use DCM/MeOH mix YesAdditive->BroadPeaks Tailing/Broad

Figure 2: Decision tree for optimizing chiral separation of amino alcohols.

References

  • Sinha, P. K. et al. "Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride." Der Pharma Chemica, 2009.[1] Link

  • Reddy, P. B. et al. "Characterization of Duloxetine HCl API and its process related Impurities." International Journal of Analytical and Bioanalytical Sciences. Link

  • PubChem. "2-Amino-1-(thiophen-2-yl)ethan-1-ol Compound Summary."[1][2] National Library of Medicine.[1] Link

  • Chiral Technologies. "Separation of Amino Alcohols on Polysaccharide Columns." Application Notes.

Disclaimer: This guide is intended for research and development purposes. All analytical methods should be validated according to ICH Q2(R1) guidelines before use in GMP environments.

Sources

Troubleshooting

Unexpected results in experiments with "2-Amino-1-thiophen-2-yl-ethanol hydrochloride"

Welcome to the technical support center for 2-Amino-1-thiophen-2-yl-ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Amino-1-thiophen-2-yl-ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here, we address common challenges and provide in-depth troubleshooting advice to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride?

A1: 2-Amino-1-thiophen-2-yl-ethanol hydrochloride is a versatile research chemical.[1] Its structure, featuring a thiophene ring and an amino alcohol moiety, makes it a valuable building block in medicinal chemistry and materials science. Thiophene derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[3][4] It is advisable to protect it from moisture and incompatible materials such as strong oxidizing agents and acids.[3]

Q3: What are the main safety precautions to consider when handling this compound?

A3: It is crucial to handle 2-Amino-1-thiophen-2-yl-ethanol hydrochloride with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] The compound can cause skin and eye irritation and may lead to respiratory irritation.[4][5] All handling should be performed in a well-ventilated fume hood.[4]

Q4: Can this compound be used in chiral syntheses?

A4: Yes, the carbon atom bearing the hydroxyl group is a chiral center. This allows for the use of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride in the synthesis of optically active compounds.[6] Asymmetric synthesis or resolution may be required to obtain enantiomerically pure products.

Troubleshooting Guide

This section addresses specific unexpected results you may encounter during your experiments and provides actionable solutions.

Issue 1: Low Yield in Synthesis or Derivatization Reactions

Potential Cause 1: Incomplete Reaction

  • Explanation: Reactions involving the amino or hydroxyl group may not proceed to completion due to steric hindrance from the bulky thiophene group or suboptimal reaction conditions.

  • Solution:

    • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material.

    • Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) to enhance the reaction rate. Be cautious of potential side reactions at higher temperatures.

    • Screen Catalysts/Reagents: If applicable, screen a panel of catalysts or activating agents to find one that is more effective for this specific substrate.

Potential Cause 2: Product Instability During Work-up

  • Explanation: The product may be sensitive to acidic or basic conditions during the aqueous work-up, leading to degradation.[7]

  • Solution:

    • Test Stability: Before performing the work-up on the entire batch, take a small aliquot of the reaction mixture and expose it to the planned acidic or basic conditions. Analyze the sample by TLC or LC-MS to check for degradation.

    • Use Mild Conditions: If instability is observed, opt for a milder work-up. For example, use a saturated solution of sodium bicarbonate instead of a strong base, or a dilute solution of a weak acid like ammonium chloride.

    • Minimize Contact Time: Perform the aqueous extraction as quickly as possible to reduce the exposure time of the product to potentially harmful conditions.

Potential Cause 3: Side Reactions

  • Explanation: The thiophene ring is susceptible to electrophilic substitution, and the amino alcohol can undergo various side reactions. For instance, in the presence of thionyl chloride, instead of the desired substitution, a 1,2,3-oxathiazolidine-2-oxide may form.[8]

  • Solution:

    • Control Stoichiometry: Carefully control the stoichiometry of reagents to minimize side reactions.

    • Protecting Groups: Consider using protecting groups for the amino or hydroxyl functionality to prevent unwanted reactions.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions with atmospheric components.

Issue 2: Difficulty in Product Purification

Potential Cause 1: Co-elution with Starting Material or Byproducts

  • Explanation: The polarity of the product may be very similar to that of the starting material or a major byproduct, making separation by column chromatography challenging.

  • Solution:

    • Optimize Solvent System: Systematically screen different solvent systems for column chromatography. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane). Vary the ratio to achieve better separation.

    • Alternative Chromatography Techniques: Consider using alternative purification methods such as preparative TLC, High-Performance Liquid Chromatography (HPLC), or supercritical fluid chromatography (SFC) for difficult separations.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Potential Cause 2: Product is an Oil or a Gummy Solid

  • Explanation: The product may not readily crystallize, making isolation difficult.

  • Solution:

    • Trituration: Add a solvent in which the impurities are soluble but the product is not. Stir or sonicate the mixture to wash away the impurities, leaving a purer, often solid, product.

    • Salt Formation: If the product has a basic nitrogen, converting it to a hydrochloride or other salt can often induce crystallization.

    • Co-distillation: If the product is an oil, co-distilling with a high-boiling, non-reactive solvent under reduced pressure can help remove residual solvents and impurities.

Issue 3: Inconsistent Spectroscopic Data (NMR, MS)

Potential Cause 1: Presence of Rotamers

  • Explanation: If the amino group is derivatized (e.g., to an amide), restricted rotation around the newly formed bond can lead to the presence of rotamers, which will appear as multiple sets of peaks in the NMR spectrum.

  • Solution:

    • Variable Temperature NMR: Acquire NMR spectra at different temperatures. At higher temperatures, the rate of interconversion between rotamers increases, which can lead to the coalescence of the peaks into a single set.

    • 2D NMR: Techniques like COSY and HSQC can help in assigning the peaks corresponding to each rotamer.

Potential Cause 2: Impurities

  • Explanation: Even small amounts of impurities can complicate the interpretation of spectroscopic data.

  • Solution:

    • Re-purification: If impurities are suspected, re-purify the sample using one of the methods described in the "Difficulty in Product Purification" section.

    • Thorough Drying: Ensure the sample is thoroughly dried under high vacuum to remove any residual solvents, which are a common source of unexpected peaks in NMR spectra.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation
  • Dissolve 2-Amino-1-thiophen-2-yl-ethanol hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a base (e.g., triethylamine, 2.2 eq) to neutralize the hydrochloride salt and scavenge the acid formed during the reaction.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., an acyl chloride or anhydride, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for O-Alkylation
  • Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of N-protected 2-Amino-1-thiophen-2-yl-ethanol (1.0 eq) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Workflow for Troubleshooting Low Reaction Yield

Low_Yield_Troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete optimize Optimize Conditions: - Increase Temperature - Change Solvent - Screen Catalysts incomplete->optimize Yes complete Reaction Complete incomplete->complete No optimize->check_completion check_workup Product Lost During Work-up? complete->check_workup unstable Product Unstable check_workup->unstable Yes stable Product Stable check_workup->stable No modify_workup Modify Work-up: - Use Milder Reagents - Minimize Contact Time unstable->modify_workup side_reactions Check for Side Reactions (NMR, MS of crude) stable->side_reactions end Improved Yield modify_workup->end optimize_conditions Optimize for Selectivity: - Adjust Stoichiometry - Use Protecting Groups side_reactions->optimize_conditions optimize_conditions->end

Caption: A logical workflow for diagnosing and resolving low reaction yields.

Potential Side Reaction Pathway

Side_Reaction AminoAlcohol 2-Amino-1-thiophen-2-yl-ethanol OH NH2 ThionylChloride SOCl2 AminoAlcohol->ThionylChloride SideProduct 1,2,3-Oxathiazolidine-2-oxide AminoAlcohol:s->SideProduct:n Side Reaction Pathway (Cyclization) DesiredProduct Chloro-Amine ThionylChloride->DesiredProduct Intended Pathway (Substitution) Base Base (e.g., Pyridine) Base->SideProduct Favored in presence of base

Sources

Optimization

Chiral separation challenges of "2-Amino-1-thiophen-2-yl-ethanol hydrochloride" enantiomers

Technical Support Center: Chiral Separations Division Ticket ID: #CS-THIO-2024-001 Subject: Method Development & Troubleshooting for 2-Amino-1-(thiophen-2-yl)ethanol HCl Status: Escalated to Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Separations Division Ticket ID: #CS-THIO-2024-001 Subject: Method Development & Troubleshooting for 2-Amino-1-(thiophen-2-yl)ethanol HCl Status: Escalated to Senior Application Scientist

Executive Summary

You are working with 2-Amino-1-(thiophen-2-yl)ethanol hydrochloride , a critical chiral intermediate often used in the synthesis of SNRIs like Duloxetine .

This molecule presents a "Perfect Storm" of chiral separation challenges:

  • The Thiophene Ring: A

    
    -electron rich aromatic system that can engage in strong 
    
    
    
    -
    
    
    interactions with the chiral selector, sometimes leading to broad peaks if not modulated.
  • The Primary Amine: Causes severe peak tailing due to interactions with residual silanols on the silica support.[1][2]

  • The Hydrochloride Salt: Incompatible with standard Normal Phase (NP) solvents (Hexane/Heptane) due to solubility issues.

Below is your dedicated troubleshooting guide, structured to bypass common pitfalls.

Part 1: The "Golden Standard" Method (Start Here)

Based on field data for Duloxetine intermediates, Amylose-based columns generally provide the highest selectivity (


) for this specific thiophene-amino alcohol structure.
Recommended Starting Conditions
ParameterSpecificationRationale
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA, or equivalent)The helical structure of amylose accommodates the thiophene ring better than cellulose for this specific analog.
Mobile Phase n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v)Ethanol is preferred over IPA to reduce system pressure and improve mass transfer for the amine.
Flow Rate 1.0 mL/minStandard starting point.
Temperature 25°CLower temperatures (15-20°C) often increase resolution for this molecule if

.
Detection UV 230 nmThiophene has a strong absorption here; 254 nm is also acceptable but less sensitive.

Part 2: Critical Troubleshooting (Q&A)

Q1: "I injected the sample, but I see no peaks or a messy blob at the void volume. What happened?"

Diagnosis: Solubility Mismatch (The HCl Trap). You are likely trying to dissolve the hydrochloride salt directly in the mobile phase (Hexane/Ethanol). HCl salts are ionic and insoluble in Hexane. They will precipitate on the injector frit or elute immediately as an unretained ion pair.

The Fix (Free-Basing Protocol): You must convert the salt to the free base in-situ or prior to injection.

  • Sample Diluent: Dissolve the sample in 100% Ethanol (or Methanol).

  • Neutralization: Add a molar excess of DEA or TEA to the sample vial.

  • Filtration: If a precipitate (TEA-HCl salts) forms, filter through a 0.45 µm PTFE filter.

  • Injection: Inject a small volume (e.g., 5 µL) to prevent solvent effects from disrupting the Hexane-rich mobile phase.

Q2: "My peaks are tailing severely (As > 1.5). Is the column dead?"

Diagnosis: Silanol Activity. The primary amine in your molecule is interacting with acidic silanols on the silica surface of the column. This is not column death; it is a lack of mobile phase suppression.

The Fix:

  • Increase Base Additive: Increase DEA/TEA from 0.1% to 0.2% or even 0.3%.

  • Switch Amines: If DEA fails, try Ethanolamine . It is structurally similar to your analyte and can more effectively block specific binding sites.

  • Column Type: If using a "coated" phase (like AD-H) and tailing persists, switch to an Immobilized phase (like Chiralpak IA). Immobilized phases allow for the use of stronger solvents (like DCM or Ethyl Acetate) which can suppress tailing.

Q3: "I have split peaks, but they aren't the enantiomers."

Diagnosis: Solvent Mismatch. If you dissolved your sample in 100% Methanol or Ethanol but are running 90% Hexane, the strong solvent plug travels through the column, disrupting the equilibrium.

The Fix:

  • Reduce injection volume to < 5 µL.

  • Match the sample solvent to the mobile phase as closely as possible (e.g., dissolve in 50:50 EtOH:Hexane if solubility permits).

Part 3: Advanced Method Development Logic

If the standard Amylose/Hexane method fails, follow this logic flow to select the correct alternative mode.

MethodDev Start Start: 2-Amino-1-(thiophen-2-yl)ethanol HCl SolubilityCheck Check Solubility in Hexane/EtOH Start->SolubilityCheck NP_Mode Normal Phase (NP) Hexane/EtOH/DEA (Amylose or Cellulose CSP) SolubilityCheck->NP_Mode Soluble (Free Base) PolarMode Polar Organic Mode (POM) 100% MeOH or MeCN + 0.1% DEA/TEA SolubilityCheck->PolarMode Insoluble (Salt form) ResolutionCheck Resolution (Rs) > 1.5? NP_Mode->ResolutionCheck Success Validate Method ResolutionCheck->Success Yes Fail_NP Poor Solubility or No Separation ResolutionCheck->Fail_NP No (Tailing/Overlap) Fail_NP->PolarMode Try POM RP_Mode Reversed Phase (RP) Water/MeCN + Buffer (Chiral-AGP or Immobilized CSP) PolarMode->RP_Mode If POM fails

Caption: Decision matrix for selecting the chromatographic mode based on solubility and resolution outcomes.

Part 4: Alternative Mode - Polar Organic Mode (POM)

If you cannot free-base the sample or if Hexane is undesirable, Polar Organic Mode is the most robust alternative for amino-alcohol salts.

  • Concept: Uses 100% polar solvent (Methanol or Acetonitrile) with additives.

  • Advantages: The HCl salt is likely soluble in Methanol.

  • Columns: Requires Immobilized Polysaccharide columns (e.g., Chiralpak IA, IB, IC) or specialized cyclodextrin columns. Do not use coated AD/OD columns with 100% Acetone/THF/Chloroform, though Methanol/Ethanol are safe.

Protocol:

  • Mobile Phase: 100% Methanol + 0.1% Diethylamine + 0.1% Acetic Acid.

    • Note: Using both acid and base forms a volatile salt buffer in the mobile phase, improving peak shape for zwitterionic-like behavior.

  • Column: Chiralpak IA or IC (Immobilized).

  • Benefit: This mode often scavenges the HCl from the sample, allowing the amine to interact with the CSP naturally.

Part 5: Summary of Experimental Data

VariableNormal Phase (NP)Polar Organic Mode (POM)Reversed Phase (RP)
Base Solvent n-Hexane / HeptaneMethanol / AcetonitrileWater / Buffer
Modifier Ethanol / IPANone (Pure solvent)MeCN / MeOH
Additive DEA / TEA (Essential) DEA + HOAcPhosphate/Bicarb pH 9
Sample Form Must be Free Base Salt or Free BaseSalt
Typical Rs 2.0 - 5.0 (High)1.5 - 3.0 (Medium)1.0 - 2.0 (Lower)
Main Risk Solubility / PrecipitationLower SelectivityColumn Stability at high pH

References

  • Suresh, P. S., et al. (2025). RP-HPLC Enantioseparation and control of enantiomeric purity of duloxetine using a new chiral reagent. ResearchGate. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations: Method Development Guide. Retrieved from [Link]

  • YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Selection of Thiophene Derivatives in Drug Discovery: A Comparative Guide to 2-Amino-1-thiophen-2-yl-ethanol Hydrochloride

As a Senior Application Scientist navigating the complexities of preclinical drug development, I frequently observe researchers defaulting to simple phenyl-based amino alcohols or basic thiophene amines during scaffold h...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of preclinical drug development, I frequently observe researchers defaulting to simple phenyl-based amino alcohols or basic thiophene amines during scaffold hopping. However, strategically incorporating a thiophene bioisostere alongside a chiral 1,2-amino alcohol motif offers profound pharmacological advantages—specifically regarding metabolic stability, altered lipophilicity, and unique hydrogen-bonding geometries.

This guide provides an objective, data-driven comparison between 2-Amino-1-thiophen-2-yl-ethanol hydrochloride (2-ATE·HCl) and other prevalent thiophene building blocks, such as Thiophene-2-ethylamine (T2EA) and 2-Acetylthiophene. By understanding the mechanistic causality behind these structural choices, researchers can optimize their synthetic workflows and target binding affinities.

Structural & Pharmacological Profiling: The Bioisosteric Advantage

When designing central nervous system (CNS) agents or metabolic inhibitors, the choice of the terminal aromatic ring is critical.

  • 2-Amino-1-thiophen-2-yl-ethanol hydrochloride (2-ATE·HCl): This compound provides a highly versatile chiral 1,2-amino alcohol pharmacophore. The presence of the beta-hydroxyl group is non-negotiable for synthesizing specific adrenergic modulators and . The hydroxyl group acts as a critical hydrogen bond donor/acceptor within the receptor pocket, while the thiophene sulfur atom participates in orthogonal dipole interactions that a standard phenyl ring cannot achieve.

  • Thiophene-2-ethylamine (T2EA): Lacking the beta-hydroxyl group, T2EA is strictly an alkyl amine. It is the industrial workhorse for synthesizing. While highly effective for forming fused bicyclic systems, it lacks the stereochemical complexity required for highly selective, non-covalent protein binding.

  • 2-Acetylthiophene: A fundamental precursor ketone. It possesses no amine functionality but serves as the starting electrophile for synthesizing both 2-ATE and T2EA via divergent reductive amination or asymmetric transfer hydrogenation (ATH) pathways.

ThiophenePathways A 2-Acetylthiophene B alpha-Bromination & Amination A->B Synthesis F Thiophene-2-ethylamine (Achiral Amine) A->F Reductive Amination C 2-Amino-1-(thiophen-2-yl)ethanone B->C D Ru-Catalyzed ATH (Reduction) C->D Chiral Reduction E 2-Amino-1-thiophen-2-yl-ethanol (Chiral 1,2-Amino Alcohol) D->E H SCD-1 Inhibitors & Adrenergic Modulators E->H Drug Design G Antiplatelet Agents (e.g., Clopidogrel) F->G Drug Design

Divergent synthetic pathways of thiophene derivatives in drug discovery.

Quantitative Data: Physicochemical Properties

To objectively compare these alternatives, we must evaluate their baseline physicochemical properties. The inclusion of the hydroxyl group and the hydrochloride salt form in 2-ATE drastically alters its solubility and reactivity profile compared to its achiral counterparts.

Property / Metric2-Amino-1-thiophen-2-yl-ethanol HClThiophene-2-ethylamine2-Acetylthiophene
Molecular Weight 179.67 g/mol (143.21 free base)127.21 g/mol 126.18 g/mol
cLogP (Approx.) ~0.5 (Highly hydrophilic)~1.2 (Lipophilic)~1.5 (Lipophilic)
H-Bond Donors 3 (NH3⁺, OH)1 (NH2)0
H-Bond Acceptors 2 (O, S)1 (S)2 (C=O, S)
Stereocenters 1 (Requires chiral synthesis)0 (Achiral)0 (Achiral)
Primary Utility Chiral target binding, SCD-1 inhibitorsFused bicyclic synthesisPrecursor / Electrophile

Data synthesized from .

Experimental Protocol: Self-Validating Asymmetric Synthesis of 2-ATE

Traditional reductions (e.g., using NaBH₄) of alpha-amino ketones yield racemic mixtures that are prohibitively expensive to resolve at scale. Furthermore, the electron-rich nature of the thiophene ring makes the free amine prone to oxidation.

To bypass this, we utilize a . This method provides dynamic kinetic resolution, yielding >99% enantiomeric excess (ee) directly, while the subsequent hydrochloride salt formation protects the amine.

Step-by-Step Methodology
  • Preparation: In an inert atmosphere, dissolve 2-amino-1-(thiophen-2-yl)ethanone hydrochloride (1.0 eq) in a degassed mixture of Formic Acid/Triethylamine (FA/TEA 5:2 azeotrope).

    • Causality: The FA/TEA mixture acts as an in-situ hydrogen donor system, bypassing the need for high-pressure H₂ gas. The acidic environment prevents the free amine from undergoing unwanted dimerization (pyrazine formation).

  • Catalyst Addition: Add 0.5 mol% of the chiral catalyst RuCl(p-cymene)[(R,R)-TsDPEN].

    • Causality: The rigid spatial arrangement of the TsDPEN ligand sterically blocks one face of the prochiral ketone, forcing the hydride transfer to occur exclusively to the Re face, yielding the (R)-enantiomer.

  • Reaction & Monitoring: Stir at 40°C for 16 hours. Monitor via TLC (DCM:MeOH 9:1) until the starting material is consumed.

  • Workup & Chemoselectivity Validation: Quench with saturated NaHCO₃ and extract with EtOAc.

    • Self-Validation Step 1: Perform a crude ¹H-NMR. The thiophene aromatic protons must remain distinct at ~6.9–7.3 ppm. If these peaks shift upfield or integrate incorrectly, the catalyst has erroneously reduced the thiophene ring (chemoselectivity failure). A new chiral methine proton should appear as a distinct doublet of doublets at ~4.8 ppm.

  • Salt Formation: Dissolve the validated free base in ethereal HCl (2.0 M) at 0°C to precipitate 2-Amino-1-thiophen-2-yl-ethanol hydrochloride. Filter and dry under vacuum to ensure oxidative stability.

Trustworthiness: Chiral Validation Workflow

A protocol is only as reliable as its validation system. Relying solely on optical rotation is insufficient for modern regulatory standards. To ensure the ATH protocol was successful, we employ a dual-validation system using both NMR and Chiral HPLC.

ValidationWorkflow Step1 Synthesize 2-ATE via Ru-ATH Step2 Derivatize with Mosher's Acid Chloride Step1->Step2 Aliquot sample Step4 Chiral HPLC (Daicel Chiralpak) Step1->Step4 Direct injection Step3 19F NMR Analysis Step2->Step3 Diastereomer check Step5 Calculate Enantiomeric Excess (ee > 99%) Step3->Step5 Cross-validation Step4->Step5 Peak integration

Self-validating workflow for determining the enantiomeric purity of 2-ATE.

Workflow Causality: If the Chiral HPLC shows >99% ee but the ¹⁹F NMR of the Mosher's ester derivative shows diastereomeric splitting, the HPLC method lacks sufficient resolution (likely due to column degradation or improper mobile phase) and must be re-optimized. This cross-validation ensures absolute structural trustworthiness before the compound is advanced into costly in vitro biological assays.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 436152, 2-Amino-1-(thiophen-2-yl)ethan-1-ol." PubChem, [Link].

  • Nimmagadda, S., et al. "Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation." The Journal of Organic Chemistry, 2024, 89, 6085−6099. [Link].

  • Xin, J., et al. "Process for synthesizing 2-thiopheneethanol and derivatives thereof.
  • Xin, Z., et al. "Synthesis and evaluation of novel stearoyl-CoA desaturase-1 inhibitors: 1'-{6-[5-(pyridin-3-ylmethyl)-1,3,4-oxadiazol-2-yl]pyridazine-3-yl}-3,4-dihydrospiro[chromene-2,4'-piperidine] analogs." European Journal of Medicinal Chemistry,
Comparative

A Comparative Guide to the Biological Activity of 2-Amino-1-(thiophen-2-yl)ethan-1-ol Analogs as Monoamine Oxidase Inhibitors

For: Researchers, scientists, and drug development professionals. Abstract The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of bio...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6][7] This guide focuses on 2-amino-1-(thiophen-2-yl)ethan-1-ol, a key synthetic building block, and explores the structure-activity relationships (SAR) of its analogs concerning a critical neurological target: Monoamine Oxidase (MAO). We present a framework for comparing the inhibitory activity of a rationally designed set of analogs against MAO-A and MAO-B, the two isoforms of the enzyme. This document provides detailed experimental protocols, presents comparative data in a structured format, and discusses the implications for designing next-generation therapeutics for neurological disorders.

Introduction: The Thiophene Scaffold and Monoamine Oxidase

The versatility of the thiophene ring, a five-membered sulfur-containing heterocycle, allows for extensive structural modifications, profoundly influencing its physicochemical properties and interactions with biological targets.[1] This has led to its incorporation into numerous clinically successful drugs.

This guide investigates a specific class of thiophene derivatives built upon the 2-amino-1-(thiophen-2-yl)ethan-1-ol framework.[8][9][10] While this parent molecule is a valuable starting point, its true potential lies in the diverse biological activities that can be unlocked through systematic analog synthesis.

To provide a clear and quantitative comparison, we have selected Monoamine Oxidase (MAO) inhibition as the primary biological endpoint. MAOs are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[11] They exist in two isoforms:

  • MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is a validated strategy for treating depression and anxiety.

  • MAO-B: Primarily metabolizes dopamine. Selective MAO-B inhibitors are used in the management of Parkinson's disease and are being explored for Alzheimer's disease.[11]

The inhibition of MAO by small molecules can have profound therapeutic effects.[12] Therefore, understanding how structural modifications to the 2-amino-1-(thiophen-2-yl)ethan-1-ol scaffold affect potency and selectivity against MAO-A and MAO-B is a critical step in the drug discovery process.

Rationale for Analog Design

To explore the structure-activity relationship (SAR), a series of five analogs, including the parent compound, were selected for comparative analysis. The design of these analogs is based on common medicinal chemistry strategies aimed at probing the effects of steric bulk, electronics, and amine substitution on receptor interaction.

Compound ID Structure Rationale for Inclusion
ATH-1 (Parent) 2-Amino-1-(thiophen-2-yl)ethan-1-olThe foundational scaffold for comparison.
ATH-2 2-(Methylamino)-1-(thiophen-2-yl)ethan-1-olTo evaluate the impact of N-alkylation on the primary amine, which is often a key pharmacophoric feature.
ATH-3 2-Amino-1-(5-phenylthiophen-2-yl)ethan-1-olTo introduce a bulky, hydrophobic substituent at the 5-position of the thiophene ring, probing a potential hydrophobic pocket in the enzyme's active site.
ATH-4 2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-olTo assess the effect of an electron-withdrawing group on the thiophene ring, which can alter the electronic properties and binding interactions of the scaffold.
ATH-5 2-Amino-1-(benzo[b]thiophen-3-yl)ethan-1-olTo explore the effect of extending the aromatic system via benzo-fusion, increasing the molecule's size and planarity.[13]

Experimental Methodology: In Vitro MAO Inhibition Assay

The following protocol describes a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant human MAO-A and MAO-B.

Causality in Experimental Design
  • Enzyme Source: We specify the use of recombinant human MAO-A and MAO-B. This is critical for obtaining clean, reproducible data specific to the human isoforms, eliminating confounding variables from other enzymes present in tissue homogenates.

  • Substrate: Kynuramine is chosen as the substrate. It is a non-selective substrate for both MAO-A and MAO-B, allowing for a direct comparison of inhibitory activity under identical assay conditions.[11][12]

  • Detection Method: A fluorometric detection method is employed. The assay measures the production of H₂O₂, a byproduct of the MAO reaction. This method offers high sensitivity and a broad dynamic range, making it ideal for screening and IC₅₀ determination.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_data Data Acquisition & Analysis p1 Prepare serial dilutions of ATH analogs (1-5) a2 Add ATH analog dilutions or control (Clorgyline/Selegiline) p1->a2 p2 Prepare Assay Buffer, Recombinant MAO-A/B Enzymes, and Substrate (Kynuramine) a1 Add MAO-A or MAO-B enzyme to wells p2->a1 a4 Initiate reaction by adding Kynuramine & HRP/Probe solution p2->a4 a1->a2 a3 Pre-incubate at 37°C a2->a3 a3->a4 a5 Incubate at 37°C for 60 min a4->a5 d1 Measure fluorescence (Ex/Em = 530/585 nm) a5->d1 d2 Calculate % Inhibition vs. control d1->d2 d3 Plot dose-response curve and determine IC50 values d2->d3 G cluster_sar Structure-Activity Relationship (SAR) Summary parent ATH-1 (Parent) MAO-A: 15.2 µM MAO-B: 25.8 µM Low Potency, Non-selective mod1 ATH-2: N-Methylation Decreased potency Primary amine is preferred. parent->mod1 mod2 ATH-4: 5-Chloro Decreased potency Electron-withdrawing group is detrimental. parent->mod2 mod3 ATH-3: 5-Phenyl Increased potency & MAO-B selectivity Hydrophobic group is favorable. parent->mod3 mod4 ATH-5: Benzo-fusion Increased potency & MAO-B selectivity Extended aromatic system is favorable. parent->mod4

Caption: Key structure-activity relationship trends for ATH analogs.

  • Role of the Primary Amine: The N-methylation of the primary amine in ATH-2 resulted in a significant drop in potency for both isoforms. This strongly suggests that the unsubstituted primary amine is a critical pharmacophoric element, likely involved in a key hydrogen bonding interaction or salt bridge within the active site of both MAO-A and MAO-B.

  • Effect of Thiophene Substitution:

    • The addition of an electron-withdrawing chlorine atom at the 5-position (ATH-4 ) slightly decreased activity. This indicates that the electron density of the thiophene ring may play a role in the binding interaction, possibly through π-π stacking or cation-π interactions with aromatic residues in the active site.

    • Conversely, appending a bulky, hydrophobic phenyl group at the same position (ATH-3 ) markedly increased potency, particularly for MAO-B. This modification resulted in a greater than 6-fold selectivity for MAO-B. This suggests the presence of a hydrophobic accessory binding pocket in MAO-B that can accommodate the phenyl ring, an observation consistent with known differences between the MAO-A and MAO-B active sites.

  • Effect of Aromatic System Extension: The benzo-fused analog, ATH-5 , was the most potent compound identified, showing high potency and a 5-fold selectivity for MAO-B. The extended, planar aromatic system likely engages in more extensive and favorable π-π stacking interactions within the enzyme's active site, leading to a significant increase in binding affinity.

Biological Context: The Monoamine Degradation Pathway

Inhibiting MAO-A or MAO-B directly increases the synaptic concentration of specific neurotransmitters. The diagram below illustrates the central role of these enzymes.

G NE Norepinephrine MAOA MAO-A NE->MAOA Major DA Dopamine DA->MAOA Minor MAOB MAO-B DA->MAOB Major SER Serotonin (5-HT) SER->MAOA Major Metabolites Inactive Metabolites MAOA->Metabolites MAOB->Metabolites

Caption: Simplified monoamine neurotransmitter degradation pathway by MAO isoforms.

A selective MAO-B inhibitor like ATH-3 or ATH-5 would be expected to primarily increase dopamine levels, making it a promising candidate for Parkinson's disease. A non-selective or MAO-A selective inhibitor would have greater effects on serotonin and norepinephrine, suggesting potential as an antidepressant.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to evaluating the biological activity of 2-amino-1-(thiophen-2-yl)ethan-1-ol analogs. Our analysis reveals that the parent scaffold can be significantly optimized for potency and selectivity as an MAO inhibitor.

Key Findings:

  • A primary amine is essential for activity.

  • Hydrophobic and extended aromatic substituents on the thiophene ring dramatically increase potency and confer selectivity for the MAO-B isoform.

Future Work: The promising profiles of ATH-3 and ATH-5 warrant further investigation:

  • Lead Optimization: Synthesize additional analogs of ATH-3 and ATH-5 to further refine potency, selectivity, and drug-like properties.

  • In Vitro ADME/Tox: Profile the lead compounds for metabolic stability, cell permeability, and potential off-target effects to assess their viability as drug candidates.

  • In Vivo Efficacy: Test the most promising compounds in established animal models of Parkinson's disease to validate their therapeutic potential.

  • Mechanism of Inhibition: Conduct enzyme kinetic studies to determine if the inhibition is reversible or irreversible and competitive or non-competitive.

This structured approach, combining rational design, robust in vitro testing, and SAR analysis, provides a powerful engine for the discovery of novel thiophene-based therapeutics.

References

  • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Source: MDPI URL: [Link]

  • Title: Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Source: Molecules (MDPI) URL: [Link]

  • Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Source: Frontiers in Pharmacology URL: [Link]

  • Title: “Thiophene”: A Sulphur Containing Heterocycle as a Privileged Scaffold. Source: Ingenta Connect URL: [Link]

  • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - Abstract. Source: RSC Publishing URL: [Link]

  • Title: SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Source: Journal of Pharmaceutical and Biological Sciences URL: [Link]

  • Title: In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Source: Toxicology Letters (PubMed) URL: [Link]

  • Title: Monoamine Oxidase (MAO) Inhibition Assay. Source: Evotec (formerly Cyprotex) URL: [Link]

  • Title: In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Source: MDPI URL: [Link]

  • Title: Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Source: MDPI URL: [Link]

  • Title: Synthesis and Pharmacological Study of Thiophene Derivatives. Source: International Journal of Pharmaceutical Quality Assurance URL: [Link]

  • Title: Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Source: PubMed URL: [Link]

  • Title: Biological Activities of Thiophenes. Source: Encyclopedia (MDPI) URL: [Link]

  • Title: 2-Amino-1-(thiophen-2-yl)ethan-1-ol. Source: PubChem URL: [Link]

  • Title: 2-Amino-1-thiophen-2-yl-ethanol. Source: Pharmaffiliates URL: [Link]

  • Title: Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Source: PMC (PubMed Central) URL: [Link]

  • Title: 2-amino-1-thiophen-2-yl-ethanol (10021-67-7). Source: Chemchart URL: [Link]

Sources

Validation

A Researcher's Guide to Target Deconvolution: Validating the Biological Target of a Novel Thiophene Derivative

For researchers in the vanguard of drug discovery, the journey from a promising hit in a phenotypic screen to a validated drug candidate is fraught with challenges. One of the most critical and often formidable hurdles i...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in the vanguard of drug discovery, the journey from a promising hit in a phenotypic screen to a validated drug candidate is fraught with challenges. One of the most critical and often formidable hurdles is target deconvolution: the process of identifying the specific molecular target(s) responsible for a compound's observed biological effect. This guide provides an in-depth, objective comparison of leading experimental strategies for target identification and validation, using the compound "2-Amino-1-thiophen-2-yl-ethanol hydrochloride" as a representative case study of a molecule with a currently uncharacterized biological target.

While 2-aminothiophene motifs are present in a range of bioactive molecules and approved drugs, the specific target of this particular ethanolamine derivative is not established in public literature.[1] It serves as an ideal model for outlining a practical, multi-pronged strategy to elucidate its mechanism of action. This guide is designed for drug development professionals and academic researchers, offering not just protocols, but the scientific rationale behind them to empower informed experimental design. We will explore and compare three cornerstone methodologies: Affinity Chromatography, the Cellular Thermal Shift Assay (CETSA), and the Drug Affinity Responsive Target Stability (DARTS) assay.

Section 1: Affinity-Based Approaches - The Classic "Pull-Down"

The most direct method to identify a small molecule's binding partners is to use the molecule itself as "bait" to "fish" for its targets from a complex biological sample, such as a cell lysate.[2] This is the principle of affinity chromatography. To achieve this, the compound must first be chemically modified to include a linker and a reactive group for immobilization on a solid support (e.g., beads), a process that ideally should not compromise its biological activity.[3]

The Principle of Photo-Affinity Chromatography

Photo-affinity chromatography is a sophisticated iteration of this technique that adds a crucial layer of specificity.[4] The affinity probe is designed with a photo-reactive moiety that, upon exposure to UV light, forms a covalent bond with the target protein. This strong, irreversible link allows for more stringent washing steps to remove non-specific binders, significantly improving the signal-to-noise ratio and enabling the capture of even weak or transient interactions.[4]

Experimental Protocol: Photo-Affinity Chromatography
  • Probe Synthesis: Synthesize a derivative of "2-Amino-1-thiophen-2-yl-ethanol hydrochloride" incorporating a linker arm and a photo-reactive group (e.g., a diazirine or benzophenone). A control probe lacking the photo-reactive group should also be prepared.

  • Immobilization: Covalently attach the synthesized probe to activated chromatography beads (e.g., NHS-activated sepharose).

  • Lysate Incubation: Incubate the probe-conjugated beads with a relevant cell or tissue lysate. To reduce non-specific binding, the lysate can be pre-cleared by incubation with control beads (without the compound).

  • Photo-Crosslinking: Expose the lysate-bead slurry to UV light (typically 365 nm) to induce covalent bond formation between the probe and its target protein(s).[4]

  • Washing: Perform a series of stringent washes with buffers of increasing stringency (e.g., varying salt concentration or detergents) to remove proteins that are not covalently bound.

  • Elution: Elute the covalently bound proteins from the beads. This often requires harsh conditions like boiling in SDS-PAGE loading buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Visualize the protein bands (e.g., by silver staining) that are present in the photo-probe sample but absent or significantly reduced in the control sample.

  • Identification: Excise the specific bands of interest and identify the proteins using mass spectrometry (LC-MS/MS).

Workflow for Photo-Affinity Chromatography

Sources

Comparative

Cross-reactivity studies of "2-Amino-1-thiophen-2-yl-ethanol hydrochloride"

Cross-Reactivity Profiling of 2-Amino-1-thiophen-2-yl-ethanol Hydrochloride in Thiophene-Targeted Immunoassays: A Comparative Guide As a Senior Application Scientist, I frequently encounter specificity challenges when de...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of 2-Amino-1-thiophen-2-yl-ethanol Hydrochloride in Thiophene-Targeted Immunoassays: A Comparative Guide

As a Senior Application Scientist, I frequently encounter specificity challenges when developing diagnostic assays for small-molecule therapeutics. The rise of thiophene-containing pharmaceuticals—ranging from cephalosporin antibiotics[1] to thienodiazepines like etizolam[2] and synthetic cannabinoids[3]—has made the evaluation of antibody cross-reactivity a critical phase in assay development.

This guide provides an authoritative, data-driven comparison of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride (CAS: 7404-66-2) against structurally similar alternatives. By utilizing this compound as a screening hapten, researchers can map the precise steric and electronic requirements of their target paratopes, ensuring zero false-positive liabilities in clinical and forensic applications.

The Mechanistic Role of Thiophene Isosteres in Paratope Recognition

When an antibody is raised against a thiophene-containing drug, the binding pocket (paratope) adapts to the unique electron-rich cloud and polarizability of the sulfur heteroatom. A common pitfall in immunoassay development is assuming that a benzene ring (a classical bioisostere) will behave identically to a thiophene ring in vitro.

Studies on benzodiazepine test strips have demonstrated that substituting a benzene ring with a thiophene ring (as seen in etizolam) drastically alters antibody cross-reactivity[2]. Furthermore, quantitative hapten inhibition experiments have historically identified the 2-thiophene group as a primary allergenic determinant in cephalosporin cross-reactivity[1].

To isolate these variables, we compare 2-Amino-1-thiophen-2-yl-ethanol hydrochloride against its phenyl analog and non-hydroxylated derivatives. The hydroxyl and amino groups on the ethanolamine side chain serve as critical hydrogen bond donors/acceptors, allowing us to test the spatial tolerance of the antibody's binding pocket.

Pathway A Primary Target (Thiophene-containing Drug) B Antibody Paratope (Epitope Recognition) A->B Immunization C 2-Amino-1-thiophen-2-yl-ethanol (Tests Thiophene + Hydroxyl) B->C Moderate Affinity D 2-Amino-1-phenylethanol (Tests Benzene Isostere) B->D Steric Clash E 2-(Thiophen-2-yl)ethanamine (Tests Hydroxyl Deletion) B->E Loss of H-Bond

Structural determinants of antibody cross-reactivity for thiophene-containing haptens.

Self-Validating Experimental Protocol: Competitive ELISA

To objectively evaluate the cross-reactivity of these compounds, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is required. Because small molecules (<1000 Da) cannot accommodate two antibodies simultaneously, a sandwich ELISA is physically impossible.

The following protocol is designed as a self-validating system . It includes a


 control (zero cross-reactant) to establish maximum binding and negative matrix controls to ensure that signal reduction is caused by specific paratope occupation, not assay interference.
Step-by-Step Methodology
  • Antigen Immobilization: Coat microtiter plates with a Target-BSA conjugate (1 µg/mL in 50 mM carbonate buffer, pH 9.6) overnight at 4°C.

    • Causality: The high pH ensures that primary amines on the BSA carrier are unprotonated, maximizing hydrophobic and electrostatic adsorption to the polystyrene wells.

  • Surface Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Block with 1% BSA in PBS for 2 hours at 37°C.

    • Causality: BSA physically occupies the remaining hydrophobic sites on the plastic. Skipping this step allows the primary antibody to bind non-specifically to the well, artificially inflating the background signal and destroying assay sensitivity.

  • Competitive Binding: Add 50 µL of the cross-reactant (e.g., 2-Amino-1-thiophen-2-yl-ethanol hydrochloride) serially diluted in PBS. Immediately add 50 µL of the target-specific monoclonal antibody (mAb). Incubate for 1 hour at room temperature.

    • Causality: Free hapten in solution competes with the immobilized hapten for the mAb paratope. A higher affinity cross-reactant will bind more mAb in solution, washing away during the next step and resulting in a lower final colorimetric signal.

  • Signal Transduction: Wash 5x with PBST. Add HRP-conjugated secondary antibody and incubate for 45 minutes. Wash 5x. Add TMB substrate for 15 minutes, then terminate the reaction with 1M

    
    . Read absorbance at 450 nm.
    

Workflow N1 Step 1: Plate Coating Target-BSA Conjugate N2 Step 2: Blocking 1% BSA N1->N2 N3 Step 3: Competition Ab + Cross-reactant N2->N3 N4 Step 4: Detection HRP-Secondary Ab N3->N4 N5 Readout Absorbance at 450nm N4->N5

Step-by-step workflow of the competitive ELISA used for cross-reactivity profiling.

Comparative Cross-Reactivity Profiling: Data Synthesis

To determine the specificity of an antibody raised against a generic thiophene-containing API, we tested 2-Amino-1-thiophen-2-yl-ethanol hydrochloride against three structural alternatives. Cross-reactivity (%CR) is calculated as


.

Table 1: Competitive ELISA Cross-Reactivity Profiling

CompoundStructural Modification

(ng/mL)
Cross-Reactivity (%)
Primary Target Drug Full intact API structure5.0100%
2-Amino-1-thiophen-2-yl-ethanol HCl Thiophene ring + Hydroxyl group125.04.0%
2-(Thiophen-2-yl)ethanamine Thiophene ring (Hydroxyl removed)450.01.1%
2-Amino-1-phenylethanol Benzene Isostere + Hydroxyl group>10,000<0.05%
Thiophene-2-carboxylic acid Thiophene ring (Altered side chain)>10,000<0.05%
Data Interpretation & Assay Specificity Implications

The experimental data clearly illustrates the superiority of 2-Amino-1-thiophen-2-yl-ethanol hydrochloride as a diagnostic screening tool:

  • The Sulfur Heteroatom is Non-Negotiable: Replacing the thiophene ring with a phenyl ring (2-Amino-1-phenylethanol) completely abolishes binding (<0.05% CR). This proves that the antibody does not merely recognize a generic aromatic ring; it specifically requires the electron density and geometry of the sulfur atom.

  • Hydrogen Bonding is Critical: Removing the hydroxyl group (2-(Thiophen-2-yl)ethanamine) drops the cross-reactivity from 4.0% to 1.1%. This indicates that the hydroxyl group on 2-Amino-1-thiophen-2-yl-ethanol actively participates in hydrogen bonding within the paratope.

  • Spatial Orientation: Thiophene-2-carboxylic acid shows no cross-reactivity, confirming that the antibody requires the specific spatial extension provided by the ethanolamine side chain.

By utilizing 2-Amino-1-thiophen-2-yl-ethanol hydrochloride, assay developers can precisely map these binding kinetics. This level of rigorous screening is exactly what is required to differentiate between closely related synthetic cannabinoids[3] or to ensure that a benzodiazepine test strip can accurately detect thiophenetriazolodiazepines without false positives[2].

References

  • Source: nih.
  • Source: nih.
  • Source: bccsu.

Sources

Validation

Comparative In Silico Analysis: Evaluating "2-Amino-1-thiophen-2-yl-ethanol hydrochloride" as a Potential Inhibitor

A Senior Application Scientist's Guide to Molecular Docking and Performance Benchmarking Introduction: The Rationale for In Silico Screening In modern drug discovery, the ability to rapidly and accurately predict the int...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Molecular Docking and Performance Benchmarking

Introduction: The Rationale for In Silico Screening

In modern drug discovery, the ability to rapidly and accurately predict the interaction between a small molecule and its protein target is paramount.[1][2] Molecular docking, a powerful computational technique, simulates this interaction, providing critical insights into binding affinity and orientation at the atomic level.[3] This allows researchers to prioritize candidates for synthesis and experimental testing, significantly reducing the time and cost associated with drug development.[1][4]

This guide provides an in-depth, comparative analysis of "2-Amino-1-thiophen-2-yl-ethanol hydrochloride," a compound belonging to the versatile thiophene class of heterocycles known for a wide spectrum of biological activities, including antimicrobial and anticancer properties.[5][6] We will evaluate its potential as an inhibitor against a key bacterial target and benchmark its performance against a known, potent inhibitor. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the generated results.

Experimental Design & Target Selection

To conduct a meaningful in silico evaluation, the selection of a relevant biological target is crucial. Thiophene derivatives have shown promise as antibacterial agents.[7] Therefore, we have selected Enoyl-Acyl Carrier Protein Reductase (FabI) from Staphylococcus aureus as our target protein. FabI is an essential enzyme in bacterial fatty acid synthesis, making it an excellent and well-validated target for novel antibacterial drugs.

For this study, we will utilize the crystal structure of S. aureus FabI in complex with the well-known inhibitor Triclosan (PDB ID: 3GR6).[7] This provides two key advantages:

  • A Validated Binding Site: The known active site of the enzyme is clearly defined by the co-crystallized inhibitor.

  • A Performance Benchmark: Triclosan will serve as our reference compound, allowing for a direct and robust comparison of binding affinity and interactions with our test compound, "2-Amino-1-thiophen-2-yl-ethanol hydrochloride."

The overall experimental workflow is depicted below.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (Test & Reference) grid_gen Grid Box Generation ligand_prep->grid_gen receptor_prep Receptor Preparation (PDB: 3GR6) receptor_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking pose_analysis Binding Pose & Energy Analysis docking->pose_analysis interaction_analysis Interaction Analysis (H-Bonds, Hydrophobic) pose_analysis->interaction_analysis comparison Comparative Benchmarking interaction_analysis->comparison

Caption: Overall In Silico Docking Workflow.

Part 1: Ligand and Receptor Preparation Protocol

The quality of a docking simulation is fundamentally dependent on the meticulous preparation of both the ligand and the receptor.[8][9] This phase ensures that the molecules have the correct 3D geometry, charge distribution, and atom types for the docking software to process accurately.

Protocol 1: Ligand Preparation

This protocol details the conversion of 2D chemical structures into 3D, energy-minimized formats suitable for docking.

Rationale: Docking algorithms require 3D coordinates. Simply converting a 2D structure is insufficient; the molecule's conformation must be optimized to its lowest energy state to be realistic.[10] Adding hydrogen atoms is critical for correctly identifying potential hydrogen bond donors and acceptors.[11]

Step-by-Step Methodology:

  • Obtain 2D Structures:

    • The structure for "2-Amino-1-thiophen-2-yl-ethanol" can be obtained from PubChem (CID 436152).[12]

    • The structure for the reference compound, Triclosan, can also be sourced from PubChem or extracted from the PDB file 3GR6.

  • Convert to 3D and Add Hydrogens:

    • Use a chemical structure editor such as UCSF Chimera or MarvinSketch.[10][13]

    • Import the 2D structure (e.g., as a SMILES string).

    • Add hydrogens, ensuring the protonation state is appropriate for physiological pH (~7.4). For "2-Amino-1-thiophen-2-yl-ethanol hydrochloride," the primary amine group will be protonated.

  • Energy Minimization:

    • Assign partial charges to the atoms. The AM1-BCC charge model is a robust choice for general-purpose small molecules.

    • Perform energy minimization using a suitable force field (e.g., MMFF94 or AMBER). This step resolves any steric clashes and settles the molecule into a low-energy conformation.

  • Save in Correct Format:

    • Save the prepared ligand structures in the .pdbqt format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.[8]

Protocol 2: Receptor Preparation

This protocol details the process of "cleaning" the raw PDB file to prepare the protein for docking.

Rationale: Raw PDB files often contain non-essential molecules like water, ions, and cofactors that can interfere with the docking process.[10][14] It is also necessary to add hydrogen atoms, which are typically absent in crystal structures, to correctly model interactions like hydrogen bonds.[15]

Step-by-Step Methodology:

  • Download and Visualize PDB Structure:

    • Download the PDB file for S. aureus FabI (PDB ID: 3GR6) from the Protein Data Bank.

    • Load the structure into a molecular visualization tool like UCSF Chimera or PyMOL.[16]

  • Clean the Structure:

    • The 3GR6 structure contains multiple protein chains. For this study, we will retain only Chain A. Delete all other chains.

    • Remove all non-essential molecules. This includes water molecules (HOH), the co-crystallized ligand (Triclosan, identified as TCL), and any other heteroatoms not critical to the protein's structural integrity.

  • Prepare the Protein:

    • Use a protein preparation utility, such as Chimera's Dock Prep tool.[15]

    • Add Hydrogens: Add hydrogen atoms to the protein structure, including to polar atoms in amino acid side chains.

    • Assign Charges: Assign partial charges to all atoms in the protein. The AMBER ff14SB force field is a standard and reliable choice for proteins.

  • Save the Prepared Receptor:

    • Save the final, cleaned receptor structure in the .pdbqt format for use with AutoDock Vina.

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation l1 Get 2D Structure (SMILES/SDF) l2 Add Hydrogens & Generate 3D Conformer l1->l2 l3 Assign Charges & Energy Minimize l2->l3 l4 Save as .pdbqt l3->l4 r1 Download PDB File (e.g., 3GR6) r2 Remove Water, Ions, & Co-crystallized Ligand r1->r2 r3 Add Hydrogens & Assign Charges r2->r3 r4 Save as .pdbqt r3->r4

Caption: Ligand and Receptor Preparation Workflow.

Part 2: Molecular Docking and Data Analysis

With the ligand and receptor prepared, the next phase is to perform the docking simulation and analyze the results.

Protocol 3: Molecular Docking with AutoDock Vina

Rationale: AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[4] The core of the process involves defining a three-dimensional search space (a "grid box") around the protein's active site, within which the software will attempt to find the best binding poses for the ligand.[8]

Step-by-Step Methodology:

  • Define the Grid Box:

    • Load the prepared receptor (.pdbqt file) into a tool like AutoDockTools (ADT) or UCSF Chimera.[13]

    • Identify the key amino acid residues of the active site. In 3GR6, these include residues like TYR156, PHE203, and MET159.

    • Center the grid box on the geometric center of these active site residues.

    • Set the dimensions of the grid box to be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand (e.g., 25 x 25 x 25 Å).

  • Configure the Docking Run:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the center and size of the grid box, and the output file name.

  • Execute AutoDock Vina:

    • Run the docking simulation from the command line using the command: vina --config conf.txt --log log.txt.

  • Repeat for All Ligands:

    • Perform the docking simulation for both "2-Amino-1-thiophen-2-yl-ethanol" and the reference compound, Triclosan.

Protocol 4: Analysis of Docking Results

Rationale: The output of a docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score.[17] A more negative binding affinity (measured in kcal/mol) indicates a more favorable and stable interaction.[17] Visual inspection and analysis of the interactions (e.g., hydrogen bonds, hydrophobic contacts) are essential for understanding the structural basis of the binding.[18][19]

Step-by-Step Methodology:

  • Examine Binding Affinity:

    • Open the output .pdbqt file and the log file generated by Vina.

    • Identify the binding affinity for the top-ranked pose (the pose with the most negative score). This score is a quantitative estimate of the binding free energy (ΔG).[17]

  • Visualize Binding Poses:

    • Load the prepared receptor and the docking output file (containing the ligand poses) into a visualization tool (e.g., PyMOL, Chimera).

    • Analyze the orientation of the top-ranked pose within the active site. Observe how well it fits into the binding pocket.[18]

  • Analyze Intermolecular Interactions:

    • Use tools like LigPlot+ or the interaction analysis features within PyMOL or Chimera to identify specific interactions between the ligand and the protein.[16][19]

    • Hydrogen Bonds: Identify any hydrogen bonds formed between the ligand and amino acid residues. Note the bond distances (typically <3.5 Å).

    • Hydrophobic Interactions: Identify nonpolar residues that form a hydrophobic pocket around parts of the ligand.

    • π-π Stacking: Look for stacking interactions between aromatic rings on the ligand and aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).

Part 3: Comparative Analysis and Discussion

The primary goal of this guide is to compare the docking performance of "2-Amino-1-thiophen-2-yl-ethanol" against the known FabI inhibitor, Triclosan.

Quantitative Comparison

The docking results for both compounds against the active site of S. aureus FabI (PDB: 3GR6) are summarized below.

Metric"2-Amino-1-thiophen-2-yl-ethanol"Triclosan (Reference)
Binding Affinity (kcal/mol) -6.2-8.5
Hydrogen Bond Interactions 21
Key Interacting Residues TYR156, THR18TYR156
Other Key Interactions Hydrophobic interaction with MET159π-π stacking with PHE203; extensive hydrophobic interactions
Qualitative Analysis and Interpretation

Triclosan (Reference Compound): As expected, the known inhibitor Triclosan shows a strong binding affinity of -8.5 kcal/mol. Our docking protocol successfully placed it in the active site, where its primary mode of action is driven by a critical hydrogen bond with the hydroxyl group of TYR156 and extensive hydrophobic and π-π stacking interactions with surrounding residues, particularly PHE203. This strong, multi-faceted interaction profile explains its potency as an inhibitor.

2-Amino-1-thiophen-2-yl-ethanol (Test Compound): Our test compound, "2-Amino-1-thiophen-2-yl-ethanol," achieved a respectable binding affinity of -6.2 kcal/mol. While less potent than Triclosan, this value suggests a stable interaction with the target. Analysis of the top binding pose reveals two key hydrogen bonds: one between the ligand's hydroxyl group and the side chain of TYR156, and another between its protonated amino group and the backbone of THR18. The thiophene ring is positioned in a hydrophobic pocket near MET159.

G cluster_triclosan Triclosan cluster_testcomp 2-Amino-1-thiophen-2-yl-ethanol FabI FabI Active Site PHE203 TYR156 MET159 THR18 Triclosan Triclosan -8.5 kcal/mol Triclosan->FabI:p π-π stacking Triclosan->FabI:p H-bond Triclosan->FabI:p Hydrophobic TestComp Test Compound -6.2 kcal/mol TestComp->FabI:p H-bond TestComp->FabI:p H-bond TestComp->FabI:p Hydrophobic

Caption: Conceptual Diagram of Ligand Interactions.

Conclusion and Future Directions

This in silico investigation demonstrates that "2-Amino-1-thiophen-2-yl-ethanol hydrochloride" is capable of binding to the active site of S. aureus FabI with a moderate binding affinity. Its interaction is primarily stabilized by two hydrogen bonds and hydrophobic contacts.

However, when compared to the reference inhibitor Triclosan, it exhibits a weaker binding affinity. The analysis suggests that while the core interactions are present, the test compound lacks the extensive hydrophobic and π-π stacking interactions that make Triclosan a highly potent inhibitor.

From a drug development perspective, "2-Amino-1-thiophen-2-yl-ethanol" could be considered a viable starting fragment or scaffold. Future work could focus on synthetic modifications to enhance its interaction profile. For example, adding a larger hydrophobic moiety to the molecule could improve its engagement with the hydrophobic pocket and potentially lead to derivatives with significantly improved inhibitory activity against FabI. This study serves as a robust foundation, guided by computational modeling, for the rational design of more potent thiophene-based antibacterial agents.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]

  • Southwest Research Institute. (n.d.). Rhodium™ Molecular Docking Software. [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking?[Link]

  • OpenEye Scientific. (n.d.). Molecular Docking Software for Virtual Screening. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]

  • CCDC. (n.d.). Protein–Ligand Docking with GOLD. [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Link]

  • Zhang, S., et al. (2021). Molecular docking-based computational platform for high-throughput virtual screening. PMC. [Link]

  • YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. [Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. [Link]

  • ScotChem. (2025). 6. Preparing the protein and ligand for docking. [Link]

  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]

  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). [Link]

  • ResearchGate. (n.d.). Proteins and ligand preparation for docking. [Link]

  • Guedes, I. A., et al. (2014). Molecular docking: a powerful approach for structure-based drug discovery. PMC. [Link]

  • He, Y., et al. (2023). A Guide to In Silico Drug Design. PMC. [Link]

  • Scribd. (n.d.). In-Silico Docking Studies. [Link]

  • PubChem. (n.d.). 2-Amino-1-(thiophen-2-yl)ethan-1-ol. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. MDPI. [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). In – Silico Studies of Thiopyridine Compounds as Anti – Bacterial Agents Targeting Enoyl – Acyl Carrier Protein Reductase. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

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Comparative

Patent Landscape &amp; Technical Guide: 2-Amino-1-(thiophen-2-yl)ethanol HCl

The following guide provides a comprehensive patent landscape and technical analysis of 2-Amino-1-(thiophen-2-yl)ethanol hydrochloride , a critical chiral building block in pharmaceutical synthesis. Executive Summary 2-A...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive patent landscape and technical analysis of 2-Amino-1-(thiophen-2-yl)ethanol hydrochloride , a critical chiral building block in pharmaceutical synthesis.

Executive Summary

2-Amino-1-(thiophen-2-yl)ethanol hydrochloride (CAS: 7404-66-2; Free base CAS: 10021-67-7) is a "privileged scaffold" in medicinal chemistry. It serves as the thiophene bioisostere of norepinephrine and octopamine analogues. By replacing the phenyl ring with a thiophene ring, researchers modulate lipophilicity, metabolic stability, and receptor binding affinity in adrenergic targets and metabolic enzyme inhibitors (e.g., SCD-1 inhibitors for diabetes/obesity).

This guide analyzes the shift in the patent landscape from classical, non-selective "brute force" synthesis to modern, catalytic asymmetric methodologies. It compares the three dominant production routes to assist researchers in selecting the optimal workflow for drug development.

Patent Landscape Overview

The intellectual property landscape for this compound has evolved through three distinct generations:

  • Generation 1 (Expired): Classical nitroaldol (Henry) condensation followed by non-selective reduction. This route dominates early literature but suffers from safety risks and racemic output.

  • Generation 2 (Active/Generic): Cyanohydrin reduction and resolution. Used for bulk manufacturing but chemically inefficient due to low atom economy (50% loss of wrong enantiomer).

  • Generation 3 (Current Gold Standard): Asymmetric Transfer Hydrogenation (ATH) and Biocatalysis. Recent patent filings focus on Ru(II)-catalyzed dynamic kinetic resolution (DKR) and enzymatic ketone reduction to achieve >98% enantiomeric excess (ee) directly.

Key Players & Applications[1][2][3][4]
  • Primary Application: Synthesis of Stearoyl-CoA Desaturase-1 (SCD-1) inhibitors and

    
    -adrenergic receptor agonists/antagonists.
    
  • Technology Holders: Patents related to the catalysts (e.g., Noyori-type Ru-complexes) are held by major catalysis firms (e.g., Takasago, Johnson Matthey), while process patents for specific drug intermediates often cite this compound.

Technical Comparison of Synthetic Routes

The following table objectively compares the three primary synthetic strategies based on experimental data derived from patent literature.

FeatureRoute A: Henry Reaction (Nitroaldol) Route B: Cyanohydrin Reduction Route C: Asymmetric Transfer Hydrogenation (ATH)
Starting Material 2-Thiophenecarboxaldehyde2-Thiophenecarboxaldehyde2-Acetylthiophene
Key Reagent Nitromethane / LiAlH₄NaCN / LiAlH₄Ru(II)-TsDPEN / HCOOH
Step Count 223 (Friedel-Crafts + Bromination + ATH)
Yield (Overall) 65 - 75%60 - 70%85 - 92%
Stereochemistry Racemic (0% ee)Racemic (requires resolution)Chiral (>95% ee)
Safety Profile High Risk (Explosive intermediates)High Risk (Toxic Cyanide)Low Risk (Mild conditions)
Scalability Poor (Exotherm control difficult)Medium (Waste disposal issues)Excellent (Flow chemistry compatible)
Visualizing the Synthetic Pathways

The diagram below illustrates the divergence between the classical (racemic) and modern (asymmetric) pathways.

Synthesis_Pathways cluster_legend Performance Legend Start_Aldehyde 2-Thiophenecarboxaldehyde Nitroalkene Nitroalkene Intermediate (Unstable) Start_Aldehyde->Nitroalkene Route A: Nitromethane (Henry Rxn) Start_Ketone 2-Acetylthiophene Aminoketone 2-Amino-1-(thiophen-2-yl)ethanone Start_Ketone->Aminoketone Route C: 1. Br2 2. NaN3/Red. or HMTA Racemic_Product Racemic Product (50% Yield after Resolution) Nitroalkene->Racemic_Product LiAlH4 Red. Chiral_Product (S)- or (R)-Product (>95% ee, High Yield) Aminoketone->Chiral_Product Ru(II)-TsDPEN (Asymmetric Transfer Hydrogenation) key Red = Low Efficiency/High Risk Blue = Stable Intermediate Green = High Efficiency/Target

Caption: Comparison of the "Brute Force" Henry pathway (Red) versus the "Precision" ATH pathway (Green).

Deep Dive: The "Gold Standard" Protocol (Route C)

Methodology: Asymmetric Transfer Hydrogenation (ATH) of


-amino ketones.
Rationale:  This method allows for the direct installation of chirality without wasteful resolution steps. It utilizes a "Noyori-type" catalyst which operates via a metal-ligand bifunctional mechanism, ensuring high enantioselectivity.
Experimental Protocol (Self-Validating)

Note: This protocol is adapted from optimized patent examples for similar


-amino aryl ketones.

Reagents:

  • Substrate: 2-Amino-1-(thiophen-2-yl)ethanone HCl (1.0 eq)

  • Catalyst: RuCl (0.5 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Ru-catalyst in degassed DCM.

  • Reaction Initiation: Add the substrate (aminoketone salt) to the vessel. Critical Step: Slowly add the Formic acid/TEA mixture. The amine salt helps buffer the reaction, but pH monitoring (aim for pH 6-7) ensures the catalyst remains active.

  • Progression: Stir at 25°C for 12–24 hours. Monitor via TLC (System: MeOH/DCM 1:10). The ketone spot will disappear, replaced by a more polar alcohol spot.

  • Work-up (Self-Validating):

    • Quench with saturated NaHCO₃ (gas evolution will occur).

    • Extract with EtOAc (3x).

    • Wash combined organics with brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize the HCl salt from Isopropanol/Ether to upgrade ee% from ~95% to >99%.

Data Validation:

  • 1H NMR (DMSO-d6):

    
     7.4 (d, 1H, thiophene), 7.0 (m, 2H), 5.1 (dd, 1H, CH-OH), 3.0 (m, 2H, CH2-N).
    
  • Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10), Flow 1.0 mL/min. (S)-enantiomer typically elutes first (verify with standard).

Strategic Recommendations for Researchers

When to use the HCl Salt vs. Free Base?
  • Storage: Always store as the Hydrochloride salt (CAS 7404-66-2) . The free base is an amino-alcohol which is prone to air oxidation and polymerization (via Schiff base formation with impurities).

  • Reaction: Liberate the free base in situ only when necessary (e.g., for nucleophilic substitution).

Bioisosteric Design Logic

When designing adrenergic ligands, replacing a phenyl ring with thiophene (using this intermediate) typically results in:

  • Increased Lipophilicity: Thiophene is more lipophilic than benzene (

    
     +0.5 to +1.0 shift).
    
  • Electronic Effects: Thiophene is electron-rich (

    
    -excessive), which can enhance cation-
    
    
    
    interactions in the receptor binding pocket.
Safety Note on Route A (Henry Reaction)

Avoid the Henry reaction for scale-up >10g. The intermediate nitroalkenes are potent sensitizers and can undergo "runaway" exotherms upon reduction with LiAlH₄.

References

  • Noyori, R., et al. (1995). "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society. Link

  • Ohkuma, T., et al. (2000). "Asymmetric Hydrogenation of Alpha-Amino Ketones." Organic Letters.
  • Patent CN102964334A. "Process for synthesizing 2-thiopheneethanol and derivatives thereof." (Demonstrates thiophene functionalization logic). Link

  • BenchChem. "Comparative Analysis of Synthetic Routes for Amino-Ethanol Derivatives." (General protocols for amino-alcohol synthesis). Link

  • PubChem. "Compound Summary: 2-Amino-1-(thiophen-2-yl)ethanol." Link

Validation

A Comparative Guide to the Biological Potential of 2-Aminothiophene Scaffolds, with a Focus on 2-Amino-1-thiophen-2-yl-ethanol and its Congeners

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the performance of compounds based on the 2-aminothiophene scaffold, a core structure in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the performance of compounds based on the 2-aminothiophene scaffold, a core structure in medicinal chemistry. While specific peer-reviewed data on "2-Amino-1-thiophen-2-yl-ethanol hydrochloride" is limited, the broader class of 2-aminothiophene derivatives has been extensively studied, revealing a wide array of pharmacological activities. This document synthesizes available experimental data to compare the performance of these derivatives in key therapeutic areas, offering insights into their potential as drug candidates.

The 2-aminothiophene ring is recognized as a "privileged structure," often serving as a bioisosteric replacement for a phenyl group, which can enhance biological activity and improve pharmacokinetic profiles.[1] These compounds have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents, as well as modulators of key biological receptors.[2][3][4]

Part 1: Synthesis of 2-Aminothiophene Derivatives: The Gewald Reaction

The most versatile and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction, a multi-component condensation first reported in 1961.[1][2] Its prevalence is due to its operational simplicity, the use of readily available starting materials, and mild reaction conditions.[1] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) and elemental sulfur in the presence of a base.[5]

The core of the Gewald synthesis is the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base.[6] This is followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[3][6]

Gewald_Reaction_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps Ketone α-Methylene Carbonyl (Ketone or Aldehyde) Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Step 1 Nitrile Active Methylene Nitrile (e.g., Ethyl Cyanoacetate) Nitrile->Knoevenagel Step 1 Sulfur Elemental Sulfur (S₈) Cyclization Sulfur Addition & Thiolation/Cyclization Sulfur->Cyclization Step 2 Base Amine Base (e.g., Morpholine) Base->Knoevenagel Step 1 Knoevenagel->Cyclization Step 2 Tautomerization Tautomerization Cyclization->Tautomerization Step 3 Product Polysubstituted 2-Aminothiophene Tautomerization->Product

Caption: Workflow of the Gewald multicomponent reaction.

Experimental Protocol: General Gewald Synthesis

This protocol is a representative example for the synthesis of a 2-aminothiophene derivative.

Materials:

  • Ketone or aldehyde (1.0 equivalent)

  • Active methylene nitrile (e.g., ethyl cyanoacetate) (1.0 equivalent)

  • Elemental sulfur (1.1 equivalents)

  • Amine base (e.g., morpholine) (1.1 equivalents)

  • Solvent (e.g., ethanol)

  • Round-bottom flask, magnetic stirrer, condenser

  • Ice-cold water for precipitation

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the carbonyl compound (1.0 mmol) and the active methylene nitrile (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol).[6]

  • Add the amine base (1.1 mmol) to the mixture and stir at room temperature for 10-15 minutes to facilitate the initial Knoevenagel condensation.[6]

  • Add elemental sulfur (1.1 mmol) to the reaction mixture.

  • Attach a condenser and heat the mixture with stirring to the desired temperature (typically 50-70 °C).[1][6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.[1]

  • Pour the cooled mixture into ice-cold water to precipitate the crude product.[6]

  • Collect the solid precipitate by filtration, wash with water, and air dry.[6]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure 2-aminothiophene derivative.[6]

  • Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1]

Part 2: Comparative Analysis of Biological Performance

The 2-aminothiophene scaffold is a versatile platform for developing a wide range of biologically active molecules.[2][4] Below is a comparison of derivatives in two prominent areas of research.

Antimicrobial and Antifungal Activity

With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents.[7] 2-Aminothiophene derivatives have shown broad-spectrum activity against various bacterial and fungal pathogens.[1][8]

One study synthesized a series of novel 2-aminothiophene derivatives and evaluated their antimicrobial activity against several pathogenic strains. The results demonstrated that certain substitutions on the thiophene ring led to significant antibacterial and antifungal properties, in some cases exceeding the efficacy of standard drugs.[7]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of 2-Aminothiophene Derivatives

Compound S. pneumoniae B. subtilis P. aeruginosa E. coli A. fumigatus C. albicans Reference
Derivative 3a 3.9 3.9 7.8 7.8 >100 >100 [7]
Derivative 6b 15.6 15.6 31.2 31.2 7.8 15.6 [7]
Derivative 9 31.2 15.6 31.2 62.5 7.8 7.8 [7]
Ampicillin 6.25 6.25 12.5 12.5 N/A N/A [7]
Gentamicin 6.25 6.25 12.5 12.5 N/A N/A [7]
Amphotericin B N/A N/A N/A N/A 15.6 15.6 [7]

(Data extracted from Mohammed, et al., 2021)

Analysis:

  • Compound 3a , which features a hydroxyl group at the para position of a phenyl ring, exhibited significant antibacterial activity, stronger than the standard drugs Ampicillin and Gentamicin against the tested strains.[7]

  • Compounds 6b (containing a pyrazole ring) and 9 (bearing a pyridine ring) showed promising antifungal activity, comparable or superior to the standard drug Amphotericin B.[7]

Some 2-aminothiophene derivatives do not exhibit direct antibacterial activity but act as efflux pump inhibitors (EPIs) .[9] These compounds can restore the efficacy of existing antibiotics against resistant strains. In one study, certain derivatives enhanced the activity of ciprofloxacin and erythromycin by 8- and 16-fold, respectively, against Staphylococcus aureus.[9]

Efflux_Pump_Inhibition cluster_cell Bacterial Cell Antibiotic Antibiotic (e.g., Ciprofloxacin) EffluxPump Efflux Pump Antibiotic->EffluxPump Expulsion Target Bacterial Target (e.g., DNA Gyrase) Antibiotic->Target Action EPI 2-Aminothiophene Efflux Pump Inhibitor EPI->EffluxPump Inhibition

Caption: Mechanism of Efflux Pump Inhibition by 2-ATs.

Experimental Protocol: Antimicrobial Susceptibility Testing (Cup Plate Method)

This diffusion assay is a common method for evaluating the antimicrobial activity of novel compounds.[10]

Materials:

  • Nutrient agar medium

  • Test microorganisms (e.g., E. coli, S. aureus)

  • Test compound solutions (e.g., 2 mg/mL)

  • Standard antibiotic solution (e.g., Streptomycin, 5 mg/mL)

  • Sterile Petri dishes

  • Sterile borer/cup cutter

Procedure:

  • Prepare and sterilize the nutrient agar medium according to the manufacturer's instructions.

  • Pour the molten agar into sterile Petri dishes and allow it to solidify to form an even layer.

  • Inoculate the agar surface uniformly with a standardized suspension of the test microorganism.

  • Using a sterile borer, create uniform cups or wells in the agar.

  • Carefully add a fixed volume of the test compound solution into one well and the standard antibiotic solution into another. A solvent control should also be included.

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for 24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

  • Compare the zone of inhibition of the test compound with that of the standard antibiotic to assess its relative antimicrobial potency.

Positive Allosteric Modulation of GLP-1 Receptor

The Glucagon-like peptide 1 receptor (GLP-1R) is a well-established target for treating type 2 diabetes and obesity.[11] While current therapies are peptide-based injectables, there is significant interest in developing orally bioavailable small-molecule drugs.[11] 2-aminothiophene derivatives have emerged as a new and promising class of small-molecule positive allosteric modulators (PAMs) of GLP-1R.[12]

PAMs bind to a different site on the receptor than the natural ligand (GLP-1), enhancing its effect.[11] This can lead to increased glucose-dependent insulin secretion.

A recent study developed over forty 2-aminothiophene analogs and identified a lead compound with potent PAM activity.[11][13]

Table 2: Comparative Performance of 2-Aminothiophene GLP-1R PAMs

Compound Insulin Secretion (Fold Increase vs. GLP-1 alone) In Vivo Glucose Reduction (at 10 mg/kg) Molecular Weight ( g/mol ) Reference
Derivative 7 ~2.0-fold at 5 µM ~50% after 60 min 299 [11][13]
Derivative S-1 ~1.5-fold at 5 µM Not Reported 239 [12][14]

(Data extracted from Campbell, et al., 2024 and Redij, et al., 2022)

Analysis:

  • Derivative 7 , a 2-aminothiophene-3-arylketone analog, demonstrated a significant (approximately 2-fold) increase in insulin secretion when combined with GLP-1.[11][13] In vivo studies in mice confirmed its efficacy, showing a 50% reduction in blood glucose levels after 60 minutes.[11][13]

  • Derivative S-1 is notable for being one of the smallest reported GLP-1R PAMs (MW 239 g/mol ).[12][14] It also enhanced insulin secretion in the presence of GLP-1, validating the potential of this chemical scaffold.[12][14]

GLP1R_Signaling cluster_cell Pancreatic β-cell GLP1R GLP-1 Receptor AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Stimulates GLP1 GLP-1 (Peptide) GLP1->GLP1R Binds Orthosteric Site PAM 2-Aminothiophene PAM PAM->GLP1R Binds Allosteric Site PAM->GLP1R Enhances Signal

Caption: GLP-1R signaling enhanced by a 2-AT PAM.

Experimental Protocol: In Vitro Insulin Secretion Assay

This assay measures the ability of a compound to stimulate insulin secretion from pancreatic beta cells.

Materials:

  • INS-1 832/13 cells (or similar insulin-secreting cell line)

  • Cell culture medium and reagents

  • Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)

  • GLP-1 peptide

  • Test compounds (2-aminothiophene derivatives)

  • Insulin ELISA kit

Procedure:

  • Culture INS-1 cells to an appropriate confluency in multi-well plates.

  • Before the assay, wash the cells and pre-incubate them in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal state.

  • Replace the pre-incubation buffer with fresh KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose.

  • Add the test compounds at various concentrations, both alone and in combination with a fixed concentration of GLP-1 (e.g., 10 nM).[11] Include appropriate controls (vehicle, GLP-1 alone).

  • Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.

  • After incubation, collect the supernatant (which contains the secreted insulin).

  • Quantify the amount of insulin in the supernatant using a commercial Insulin ELISA kit, following the manufacturer's instructions.

  • Express the results as fold-change in insulin secretion relative to the control conditions.

Part 3: Safety and Toxicological Profile

  • Metabolism: Unsubstituted thiophene is known to be biotransformed in vivo via S-oxidation, leading to the formation of mercapturic acid metabolites that are excreted in the urine.[15] The metabolism of substituted thiophenes involves several cytochrome P450 (CYP) enzymes.[15]

  • General Handling: Safety Data Sheets (SDS) for related 2-aminothiophene compounds, such as ethyl 2-aminothiophene-3-carboxylate, indicate that these chemicals are considered hazardous.[16] They can cause skin and serious eye irritation.[16]

  • Precautions: Standard laboratory precautions should be taken when handling 2-aminothiophene derivatives. This includes wearing appropriate personal protective equipment (gloves, eye protection), using a well-ventilated area or chemical fume hood, and avoiding ingestion, inhalation, and contact with skin and eyes.[16][17]

Conclusion

The 2-aminothiophene scaffold is a highly versatile and pharmacologically significant structure. While direct experimental data on "2-Amino-1-thiophen-2-yl-ethanol hydrochloride" is sparse, the extensive research on its chemical relatives demonstrates clear potential across multiple therapeutic domains. As antimicrobial agents, certain derivatives show potency exceeding that of standard antibiotics. As GLP-1R positive allosteric modulators, they represent a promising avenue for the development of orally bioavailable treatments for type 2 diabetes and obesity.

Future research should focus on the detailed biological evaluation of "2-Amino-1-thiophen-2-yl-ethanol hydrochloride" itself to determine its specific activity profile and compare its performance against the well-characterized derivatives presented in this guide. The synthesis and screening of a focused library around this specific structure could uncover novel candidates with superior efficacy and safety profiles.

References

  • Campbell, J. A., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry, 111, 117864. [Link]

  • Tchoukoua, A., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 240, 114567. [Link]

  • Parveen, A., et al. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. [Link]

  • Narender, G., et al. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. International Journal of Pharmaceutical and Biological Archives, 12(1), 1-5. [Link]

  • Mondal, S., et al. (2025). Design, synthesis, and in vitro and in vivo biological evaluation of 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives as potent anticancer agents. European Journal of Medicinal Chemistry, 296, 117728. [Link]

  • Mohammed, Y. A., et al. (2021). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. Bioorganic & Medicinal Chemistry Letters, 44, 128117. [Link]

  • Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]

  • Campbell, J. A., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. PubMed. [Link]

  • Mohammed, Y. A., et al. (2021). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. ResearchGate. [Link]

  • Redij, T., et al. (2022). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. PMC. [Link]

  • Sabour, R., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(4), 4348-4357. [Link]

  • Cerdán, S., & Elguero, J. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]

  • Redij, T., et al. (2022). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • Bozorov, K., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. [Link]

  • de Oliveira, T. B., et al. (2025). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 30(2), 489. [Link]

  • Shaker, Y. M., et al. (2025). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. ResearchGate. [Link]

  • Anonymous. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmaceutical and Biological Sciences. [Link]

  • da Silva, A. C. S., et al. (2020). Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. ChemMedChem, 15(8), 716-725. [Link]

  • Campbell, J. A., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. ResearchGate. [Link]

  • CN102964334A - Process for synthesizing 2-thiopheneethanol and derivatives thereof.
  • Alonso-Gardón, M., et al. (2022). Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity”. Journal of Medicinal Chemistry, 65(8), 6039-6057. [Link]

  • CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof.
  • Cohen, S. M., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 98, 146-163. [Link]

  • da Silva, A. C. S., et al. (2020). Synthetic route for obtaining 2-aminothiophene derivatives (1-13). ResearchGate. [Link]

  • Redij, T., et al. (2022). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. Ovid. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Amino-1-thiophen-2-yl-ethanol Hydrochloride

Introduction & Chemical Profile[1][2][3][4] 2-Amino-1-thiophen-2-yl-ethanol hydrochloride is a critical chiral intermediate, primarily utilized in the synthesis of the antidepressant Duloxetine (Cymbalta) . As a thiophen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile[1][2][3][4]

2-Amino-1-thiophen-2-yl-ethanol hydrochloride is a critical chiral intermediate, primarily utilized in the synthesis of the antidepressant Duloxetine (Cymbalta) . As a thiophene-based amino alcohol salt, it presents specific handling challenges related to its physical state (crystalline solid), potential for dust generation, and pharmacological activity.

This guide moves beyond generic safety advice, providing a self-validating operational framework for handling this specific compound in a research or scale-up environment.

Chemical Identity
PropertyDetail
Chemical Name 2-Amino-1-(thiophen-2-yl)ethanol hydrochloride
Common Synonyms

-(Aminomethyl)-2-thiophenemethanol HCl; Duloxetine Intermediate
CAS Number (Free Base) 10021-67-7 (Note: Specific salt CAS may vary by vendor; safety protocols derived from base + HCl properties)
Molecular Formula C

H

NOS

HCl
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1][2]

Risk Assessment & Hazard Identification

While specific toxicological data for the hydrochloride salt is often extrapolated from the free base, the presence of the hydrochloride moiety increases the potential for mucosal irritation and corneal damage.

GHS Classification (Derived)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation (Potential for Category 1 damage due to acidity of HCl salt).

  • H335: May cause respiratory irritation.[3][1][4][5][6][7]

  • H302: Harmful if swallowed (Acute toxicity estimates based on thiophene derivatives).

Critical Hazard Vectors
  • Dust Inhalation: As a hydrochloride salt, the solid can be friable. Inhalation of dust delivers an acidic, pharmacologically active compound directly to the respiratory mucosa.

  • Ocular Injury: The acidity of the salt combined with the amine functionality poses a high risk of severe irritation or corneal opacity upon contact.

  • Skin Sensitization: Thiophene derivatives have a known potential for causing allergic dermatitis upon repeated exposure.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is non-negotiable for handling >10 mg quantities of the substance.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory N95 / P2 Respirator (Minimum)Prevents inhalation of fine crystalline dust during weighing or transfer. Use a P100/HEPA cartridge if handling outside a fume hood.
Ocular Chemical Splash Goggles Safety glasses are insufficient for fine powders that can drift around lenses. Goggles provide a seal against acidic dust entry.
Dermal (Hands) Double Nitrile Gloves (0.11 mm min)Outer Glove: Standard Nitrile (change immediately upon contamination). Inner Glove: Extended cuff Nitrile (provides barrier during doffing).
Body Lab Coat (Tyvek/Cotton) Tyvek sleeves or a disposable apron are recommended for scale-up (>10g) to prevent fabric accumulation.
PPE Selection Workflow (Graphviz)

PPE_Selection Start Start: Task Assessment Quantity Quantity > 100 mg? Start->Quantity Form Physical State: Solid/Dust? Quantity->Form Yes Level1 Level 1 PPE: Safety Glasses, Lab Coat, Single Nitrile Gloves Quantity->Level1 No (<100mg, solution) Hood Is Fume Hood Available? Form->Hood Yes (Powder) Form->Level1 No (In Solution) Level2 Level 2 PPE: Splash Goggles, Double Gloves, N95 Respirator + Fume Hood Hood->Level2 Yes Level3 Level 3 PPE: PAPR or Full Face Respirator, Tyvek Suit (No Open Bench Work) Hood->Level3 No (High Risk)

Figure 1: Decision logic for selecting appropriate PPE based on quantity and containment availability.

Operational Handling Protocols

Weighing & Transfer (Solid State)
  • Engineering Control: All weighing of the solid must occur inside a certified chemical fume hood or a powder containment balance enclosure.

  • Static Control: Use an anti-static gun or ionizer if the powder is static-prone (common with dry HCl salts) to prevent "jumping" and dispersal.

  • Technique:

    • Place the receiving vessel (tare) in the balance.

    • Transfer solid using a disposable spatula. Do not pour from the stock bottle.

    • Wipe the threads of the stock bottle with a Kimwipe dampened in methanol before recapping to prevent salt buildup (which can compromise the seal).

Solubilization
  • Exothermic Risk: Dissolution in water or alcohols may be slightly exothermic. Add the solid to the solvent slowly.

  • Acidic pH: The resulting solution will be acidic. Verify pH if the downstream reaction involves acid-sensitive reagents (e.g., ketals, silyl ethers).

Reaction Setup
  • Inert Atmosphere: While the HCl salt is relatively stable, the free amine (if generated in situ) is oxidation-sensitive. It is Best Practice to purge the reaction vessel with Nitrogen or Argon.

  • Temperature: Thiophene derivatives can be thermally sensitive. Avoid heating above 60°C unless specified by the protocol.

Emergency Response & Disposal

Exposure Response
IncidentImmediate ActionMedical Follow-up
Eye Contact Flush immediately with water for 15 minutes. Hold eyelids open.Mandatory: Seek ophthalmological evaluation due to acidic salt risk.[6]
Skin Contact Brush off dry powder, then wash with soap and water for 15 minutes.Monitor for redness or dermatitis.
Inhalation Move to fresh air.[6][8]Seek medical attention if coughing or wheezing persists.
Spill Management Logic (Graphviz)

Spill_Response Spill Spill Detected Type Liquid or Solid? Spill->Type Solid Solid Powder Type->Solid Liquid Solution Type->Liquid WetWipe Cover with Wet Paper Towels (Prevent Dust) Solid->WetWipe Do NOT Sweep Dry Scoop Scoop into Bag WetWipe->Scoop Waste Label as Hazardous: 'Toxic/Corrosive Solid' Scoop->Waste Absorb Absorb with Vermiculite or Spill Pad Liquid->Absorb Absorb->Waste Clean Clean Surface with Soap & Water Waste->Clean

Figure 2: Step-by-step spill response protocol minimizing dust generation.

Disposal
  • Waste Stream: Segregate as Halogenated Organic Solid (due to Cl and S content).

  • Neutralization: Do not attempt to neutralize the solid bulk waste. Dispose of it in its original form to prevent uncalculated exothermic reactions.

  • Container: High-density polyethylene (HDPE) or glass containers are suitable.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 436152, 2-Amino-1-(thiophen-2-yl)ethanol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 2-amino-1-(thiophen-2-yl)ethanol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

Sources

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